molecular formula C14H11FO2 B1338779 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone CAS No. 86897-02-1

1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone

Número de catálogo: B1338779
Número CAS: 86897-02-1
Peso molecular: 230.23 g/mol
Clave InChI: KLUXCEGILOESMB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone is a useful research compound. Its molecular formula is C14H11FO2 and its molecular weight is 230.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-[4-(3-fluorophenoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-10(16)11-5-7-13(8-6-11)17-14-4-2-3-12(15)9-14/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLUXCEGILOESMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70518445
Record name 1-[4-(3-Fluorophenoxy)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70518445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86897-02-1
Record name 1-[4-(3-Fluorophenoxy)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70518445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide on the Material Safety of 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the material safety data for 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone, a compound of interest in contemporary research and development. Designed for professionals in the pharmaceutical and chemical sciences, this document moves beyond a standard Material Safety Data Sheet (MSDS) to offer a deeper understanding of the compound's characteristics, potential hazards, and the rationale behind recommended safety protocols.

Compound Identification and Physicochemical Properties

1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone is a chemical compound with the molecular formula C14H11FO2.[1][2][3] Its unique structure, featuring a fluorinated phenoxy group, makes it a valuable intermediate in various synthetic pathways.

Table 1: Key Identifiers and Properties

PropertyValueSource
CAS Number 86897-02-1[1][2][3][4]
Molecular Formula C14H11FO2[1][2][3]
Molecular Weight 230.23 g/mol [1][2]
SMILES Fc1cccc(c1)Oc1ccc(cc1)C(=O)C[1]

A thorough understanding of these fundamental properties is the first step in a robust safety assessment. The molecular weight, for instance, is crucial for accurate dose calculations in experimental settings, while the SMILES notation provides a machine-readable representation of the molecular structure, facilitating in-silico toxicological predictions.

Hazard Identification and Toxicological Profile

For instance, related compounds such as 3'-Fluoro-4'-methoxyacetophenone (CAS 455-91-4) and 4'-Fluoroacetophenone (CAS 403-42-9) are known to cause skin and eye irritation.[5][6][7][8][9] It is therefore prudent to assume that 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone may exhibit similar properties.

Potential Health Effects:

  • Skin Irritation: May cause skin irritation upon direct contact.[5][6][9]

  • Eye Irritation: May cause serious eye irritation.[5][6][9]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[8][9]

  • Ingestion: Ingestion may cause irritation to the mucous membranes.[9]

It is important to note that the toxicological properties of this compound have not been fully investigated.[9][10][11] Therefore, a cautious approach is warranted, and all handling should be performed under the assumption that the compound is potentially hazardous.

Experimental Protocols for Safe Handling and Use

The following protocols are designed to minimize exposure and ensure the safe handling of 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone in a laboratory setting.

3.1. Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential. The following diagram illustrates the recommended PPE for handling this compound.

PPE_Workflow cluster_ppe Required Personal Protective Equipment lab_coat Flame-retardant Lab Coat gloves Chemical-resistant Gloves (e.g., Nitrile) goggles Safety Goggles with Side Shields respirator Full-face Respirator (if exposure limits are exceeded) user Researcher user->lab_coat Wear user->gloves Wear user->goggles Wear user->respirator Use as needed Spill_Response spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Inert Absorbent Material ppe->contain collect Collect and Place in Sealed Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose

Figure 2: Step-by-step workflow for responding to a spill of 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone.

4.2. First Aid Measures

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [12][13]* Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If irritation persists, seek medical attention. [12][13]* Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. [5][12][13]* Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention. [12][13]

Storage and Disposal

Proper storage and disposal are critical for maintaining a safe laboratory environment and protecting the ecosystem.

5.1. Storage Conditions

  • Store in a tightly closed container in a dry, cool, and well-ventilated place. [5][14][12][13]* Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents. [8][9] 5.2. Disposal Considerations

Dispose of this compound and its container as hazardous waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or the environment. [10]

Conclusion: A Proactive Approach to Safety

While 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone holds promise for various research applications, a comprehensive understanding and proactive implementation of safety protocols are paramount. This guide provides a framework for its safe handling, grounded in the principles of chemical similarity and risk mitigation. As with any compound for which full toxicological data is not yet available, a culture of caution and preparedness is the most effective tool for ensuring the well-being of researchers and the integrity of the scientific process.

References

  • 1-[4-(3-FLUORO-PHENOXY)-PHENYL]-ETHANONE | 86897-02-1 | C14H11FO2 | Appchem. (n.d.). Retrieved from [Link]

  • 1-[4-(3-TRIFLUOROMETHOXY-PHENOXY)-PHENYL]-ETHANONE - NextSDS. (n.d.). Retrieved from [Link]

  • 1-[4-(3-FLUOROPROPOXY)PHENYL]-1-ETHANONE - NextSDS. (n.d.). Retrieved from [Link]

  • 1-[4-(3-FLUORO-PHENOXY)-PHENYL]-ETHANONE | 86897-02-1 | C14H11FO2 | Appchem. (n.d.). Retrieved from [Link]

  • 1-[4-(3-nitro-phenoxy)-phenyl]-ethanone | CAS 75919-91-4 GHS SDS (English) - XiXisys. (n.d.). Retrieved from [Link]

  • 4'-Fluoroacetophenone | C8H7FO | CID 9828 - PubChem. (n.d.). Retrieved from [Link]

  • Ethanone, 1-(4-fluorophenyl)- - the NIST WebBook. (n.d.). Retrieved from [Link]

Sources

A Comprehensive Spectroscopic Guide to 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone: An NMR-Based Structural Elucidation

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a detailed analysis of the ¹H-NMR and ¹³C-NMR spectral data for the organic compound 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone. As a molecule featuring a complex substitution pattern on two distinct aromatic rings, its structural confirmation relies heavily on advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive method for unambiguous structural elucidation. This document serves as a reference for researchers, scientists, and drug development professionals, offering a foundational understanding of the molecule's spectral characteristics. We will delve into the theoretical basis for the expected chemical shifts and coupling constants, present a standardized protocol for data acquisition, and provide a thorough interpretation of the predicted spectra. The causality behind spectral patterns, driven by the electronic effects of the fluoro, ether, and acetyl moieties, is explained in detail to provide field-proven insights.

Molecular Structure and Electronic Influence

The structural integrity of a chemical entity is paramount in research and drug development. The title compound, 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone, possesses several key functional groups whose electronic properties dictate the magnetic environment of each nucleus, and thus, its NMR spectrum.

The structure is comprised of two phenyl rings linked by an ether oxygen. One ring is substituted with an acetyl group at the para position, while the other bears a fluorine atom at the meta position.

  • Acetyl Group (-COCH₃): This is a moderately deactivating, electron-withdrawing group due to both induction and resonance. It strongly deshields the ortho protons and carbons on its attached phenyl ring.

  • Ether Linkage (-O-): The oxygen atom is electron-donating through resonance (mesomeric effect) due to its lone pairs, but electron-withdrawing through induction. Overall, it tends to shield the ortho and para positions of the adjacent aromatic rings.

  • Fluorine Atom (-F): Fluorine is the most electronegative element, exhibiting a strong electron-withdrawing inductive effect (-I). It also has a weak, electron-donating mesomeric effect (+M) due to its lone pairs. For protons and carbons, the inductive effect typically dominates, leading to complex shifts. Furthermore, the fluorine nucleus (¹⁹F) will couple with nearby ¹H and ¹³C nuclei, providing invaluable structural clues.[1][2]

These competing and complementary electronic effects result in a unique and predictable NMR fingerprint for the molecule.

Caption: Molecular structure of 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone with atom numbering for NMR assignment.

Experimental and Methodological Framework

To ensure the acquisition of high-quality, reproducible NMR data, adherence to a standardized protocol is essential. The following section outlines a robust methodology for sample preparation and data acquisition.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation:

    • Accurately weigh 10-20 mg of the 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone sample into a clean, dry vial.[3]

    • Add approximately 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[4] CDCl₃ is often preferred for non-polar to moderately polar compounds due to its excellent solubilizing power and minimal interference in the ¹H spectrum.

    • Ensure complete dissolution by gentle swirling or brief vortexing. The solution must be free of any particulate matter to avoid compromising magnetic field homogeneity.[5]

    • Using a Pasteur pipette, transfer the homogenous solution into a high-quality 5 mm NMR tube.[6] The sample height should be approximately 4-5 cm to ensure it is centered within the NMR coil.[4][5]

    • Cap the NMR tube securely and carefully wipe the outside to remove any chemical residue.[3]

  • Spectrometer Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner and place it in the sample changer or manually insert it into the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for field-frequency stabilization.[6]

    • Shim the magnetic field to optimize its homogeneity across the sample volume. This process minimizes peak broadening and distortion, resulting in sharp, well-resolved signals.

    • Acquire a standard ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • For the ¹³C NMR spectrum, a proton-decoupled experiment is standard. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (from hundreds to thousands) is required to achieve an adequate signal-to-noise ratio.[7]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (10-20 mg) dissolve Dissolve in Deuterated Solvent (0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock on Solvent Signal (²H) insert->lock shim Shim Magnetic Field lock->shim acquire Acquire Spectra (¹H, ¹³C, 2D) shim->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference to Standard (TMS) phase->reference integrate Integration & Peak Picking reference->integrate Final Analysis Final Analysis integrate->Final Analysis

Caption: Standardized workflow for NMR sample preparation, data acquisition, and processing.

Analysis of the Predicted ¹H-NMR Spectrum

The ¹H-NMR spectrum is predicted to display signals in both the aromatic and aliphatic regions. The chemical shifts are influenced by the electronic environment, and the splitting patterns (multiplicities) are governed by spin-spin coupling with neighboring protons.

Table 1: Predicted ¹H-NMR Spectral Data for 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-3', H-5'~ 7.98d (doublet)~ 8.82H
H-2', H-6'~ 7.05d (doublet)~ 8.82H
H-5''~ 7.40ddd (doublet of doublet of doublets)J_HH ≈ 8.2, 8.0; J_HF ≈ 6.01H
H-6''~ 6.95ddd (doublet of doublet of doublets)J_HH ≈ 8.2, 2.4; J_HF ≈ 10.51H
H-2''~ 6.90t (triplet-like)J ≈ 2.21H
H-4''~ 6.85ddd (doublet of doublet of doublets)J_HH ≈ 8.0, 2.4; J_HF ≈ 2.41H
-COCH₃~ 2.55s (singlet)-3H

Note: Predicted values are based on established substituent effects and data from analogous structures. Actual experimental values may vary slightly depending on solvent and concentration.[8]

Interpretation of Signals:
  • Phenyl-ethanone Ring (H-2', H-3', H-5', H-6'): This ring constitutes a classic AA'BB' system, which often simplifies to appear as two distinct doublets.

    • H-3', H-5' (δ ≈ 7.98 ppm): These protons are ortho to the electron-withdrawing acetyl group, causing them to be significantly deshielded and resonate far downfield.

    • H-2', H-6' (δ ≈ 7.05 ppm): These protons are ortho to the electron-donating ether oxygen, which provides shielding. Their upfield shift relative to the H-3'/H-5' protons is a direct consequence of this effect.

  • 3-Fluoro-phenoxy Ring (H-2'', H-4'', H-5'', H-6''): This ring presents a more complex splitting pattern due to the lack of symmetry and the additional coupling to fluorine.

    • H-5'' (δ ≈ 7.40 ppm): This proton is deshielded due to its position relative to the other substituents and will show coupling to adjacent protons and a weaker long-range coupling to fluorine.

    • H-6'', H-2'', H-4'' (δ ≈ 6.85-6.95 ppm): These protons are generally more shielded. H-6'' will exhibit a large ortho coupling to H-5'' and a significant J_HF coupling. H-2'' and H-4'' will also show complex splitting patterns due to both proton-proton and proton-fluorine couplings.

  • Acetyl Protons (-COCH₃, δ ≈ 2.55 ppm): These three equivalent methyl protons appear as a sharp singlet because they have no adjacent proton neighbors to couple with. The chemical shift is downfield from a typical methyl group due to the deshielding effect of the adjacent carbonyl.

Analysis of the Predicted ¹³C-NMR Spectrum

The proton-decoupled ¹³C-NMR spectrum provides a count of the unique carbon atoms in the molecule and critical information about their chemical environment. The presence of fluorine will induce characteristic splitting of the carbon signals it is coupled to.

Table 2: Predicted ¹³C-NMR Spectral Data for 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone

Signal AssignmentPredicted Chemical Shift (δ, ppm)Key Feature / Coupling
C=O~ 196.5Carbonyl carbon, deshielded
C-5'' (C-F)~ 163.0d, ¹J_CF ≈ 245 Hz
C-1''~ 158.0d, ³J_CF ≈ 10 Hz
C-1'~ 161.5-
C-4'~ 131.5-
C-3', C-5'~ 130.0-
C-3''~ 130.5d, ³J_CF ≈ 9 Hz
C-2', C-6'~ 119.5-
C-6''~ 110.0d, ²J_CF ≈ 21 Hz
C-2''~ 108.0d, ²J_CF ≈ 23 Hz
C-4''~ 103.5d, ⁴J_CF ≈ 3 Hz
-COCH₃~ 26.5Aliphatic methyl carbon

Note: Predicted values are based on computational models and additivity rules. The most diagnostic feature is the large one-bond carbon-fluorine coupling constant (¹J_CF).

Interpretation of Signals:
  • Carbonyl Carbon (C=O, δ ≈ 196.5 ppm): The carbonyl carbon is the most deshielded in the spectrum, a characteristic feature of ketones.

  • Carbons of the 3-Fluoro-phenoxy Ring:

    • C-5'' (δ ≈ 163.0 ppm): This is the carbon directly bonded to fluorine. It appears far downfield and will be split into a doublet with a very large coupling constant (¹J_CF ~245 Hz), which is the most definitive signal for this ring.[9]

    • The other carbons on this ring (C-1'', C-2'', C-3'', C-4'', C-6'') will also appear as doublets due to smaller two-bond (²J_CF), three-bond (³J_CF), and four-bond (⁴J_CF) couplings, confirming the position of the fluorine atom.

  • Carbons of the Phenyl-ethanone Ring:

    • C-1' (δ ≈ 161.5 ppm): This quaternary carbon is attached to the ether oxygen and is significantly deshielded.

    • C-4' (δ ≈ 131.5 ppm): This is the quaternary carbon to which the acetyl group is attached.

    • C-3'/C-5' (δ ≈ 130.0 ppm) & C-2'/C-6' (δ ≈ 119.5 ppm): These pairs of equivalent carbons show chemical shifts consistent with their positions relative to the electron-withdrawing acetyl group and electron-donating ether group.

  • Acetyl Carbon (-COCH₃, δ ≈ 26.5 ppm): This aliphatic carbon appears in the upfield region of the spectrum, as expected.

Structural Confirmation with 2D NMR Spectroscopy

While 1D NMR provides substantial information, complex structures benefit from 2D NMR experiments for unambiguous assignment. For 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone, the Heteronuclear Multiple Bond Correlation (HMBC) experiment would be particularly powerful. It reveals correlations between protons and carbons that are separated by two or three bonds.

HMBC_Correlations H_Me H₃C C_CO C=O H_Me->C_CO ²J_CH C_quat C4' H_Me->C_quat ³J_CH H_ortho H3'/H5' H_ortho->C_CO ³J_CH

Caption: Key expected HMBC correlations for confirming the connectivity of the acetyl group.

Key Verifiable Correlations:

  • Acetyl Methyl Protons to Carbons: The protons of the methyl group (δ ≈ 2.55 ppm) would show a strong correlation to the carbonyl carbon (C=O, δ ≈ 196.5 ppm, a two-bond correlation) and a weaker correlation to the quaternary aromatic carbon C-4' (δ ≈ 131.5 ppm, a three-bond correlation). This definitively links the acetyl group to the correct phenyl ring.

  • Aromatic Protons to Carbons: The H-3'/H-5' protons (δ ≈ 7.98 ppm) would show a three-bond correlation to the carbonyl carbon, further confirming the assignment.

By systematically analyzing these correlations, every proton and carbon signal can be assigned with a high degree of confidence, providing a complete and validated structural picture.

References

  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023). University of Notre Dame. [Link]

  • Takeshita, M., & Tsuboi, S. (1966). Studies of the Solvent Effects on the Chemical Shifts in NMR Spectroscopy. III. The Benzene Solutions of Cyclic Ketones and Lactones. Bulletin of the Chemical Society of Japan, 39(4), 845-849. [Link]

  • Williams, D. H., & Bhacca, N. S. (1965). SOLVENT EFFECTS IN NMR SPECTROSCOPY-III. Tetrahedron, 21(8), 2021-2028. [Link]

  • SOP data acquisition. (n.d.). R-NMR. [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. [Link]

  • NMR Sample Preparation. (n.d.). Western University. [Link]

  • Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1474. [Link]

  • Cook, A. G., & Feltman, P. M. (2007). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Journal of Chemical Education, 84(11), 1829. [Link]

  • Supporting Materials. (n.d.). [Link]

  • ¹H NMR and ¹³C NMR spectra of synthesized organosulfate standards. (n.d.). Atmospheric Measurement Techniques. [Link]

  • Short Summary of 1H-NMR Interpretation. (n.d.). [Link]

  • Chemical shifts. (n.d.). [Link]

  • A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. (n.d.). [Link]

  • ¹H NMR Chemical Shifts and J‐Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites. (2026). PMC. [Link]

  • 1-[4'-(p-Iodophenoxy)phenyl]-ethanone - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

  • Mechanoresponsive fluorescence on–off switching of two-component emitters composed of mechanochromically luminescent dyes and. (n.d.). [Link]

  • Influence of fluorine substituents on the NMR properties of phenylboronic acids. (2014). ResearchGate. [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024). MDPI. [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (2018). PMC. [Link]

  • Substituent Effects on the Physical Properties and pKa of Phenol. (2001). AFIT Scholar. [Link]

  • ¹H NMR spectrum of 1-(4-Fluorophenyl)ethanone oxime (2e). (n.d.). ResearchGate. [Link]

  • ¹H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. (n.d.). Modgraph. [Link]

  • ¹³C NMR Spectrum (1D, 75 MHz, H₂O, predicted) (NP0167672). (n.d.). NP-MRD. [Link]

  • ¹H NMR Spectrum (1D, 100 MHz, H₂O, predicted) (NP0187042). (n.d.). NP-MRD. [Link]

  • 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. (n.d.). [Link]

  • Spectroscopic studies. Part III. Proton magnetic resonance spectra and solvent shifts of some αβ-unsaturated ketones. (n.d.). Journal of the Chemical Society B: Physical Organic. [Link]

  • The chemical shifts and couplings of the phenyl protons. (n.d.). ResearchGate. [Link]

  • Fluorine NMR. (n.d.). [Link]

Sources

An In-depth Technical Guide to the Infrared Spectroscopy of 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed analysis of the expected Fourier-transform infrared (FT-IR) spectrum of 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone, a valuable resource for researchers, scientists, and professionals in drug development. By understanding the characteristic vibrational modes of this molecule, IR spectroscopy can be a powerful tool for its identification, purity assessment, and structural elucidation.

Molecular Structure and Key Vibrational Features

The structure of 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone incorporates several key functional groups, each with distinct infrared absorption patterns. The primary functionalities to consider are the aromatic ketone, the diaryl ether linkage, and the carbon-fluorine bond on one of the aromatic rings.

cluster_ketone Aromatic Ketone cluster_ether Diaryl Ether cluster_fluoro_phenyl Fluoro-Substituted Phenyl ketone C=O methyl CH₃ ketone->methyl phenyl_ketone Phenyl ketone->phenyl_ketone ether_O O phenyl_ketone->ether_O phenyl_fluoro Phenyl ether_O->phenyl_fluoro fluorine F phenyl_fluoro->fluorine

Figure 1: Key functional groups of 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone.

Predicted Infrared Absorption Peaks

The infrared spectrum of 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone is predicted to exhibit a series of absorption bands corresponding to the vibrational modes of its constituent functional groups. The following table summarizes the expected characteristic peaks.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)IntensityNotes
Aromatic Ketone C=O Stretch1685 - 1666StrongThe conjugation of the carbonyl group with the phenyl ring lowers the stretching frequency compared to a saturated ketone[1][2].
Aromatic C=C Stretch1600 - 1585 and 1500 - 1400Medium to StrongThese absorptions are characteristic of the carbon-carbon stretching vibrations within the aromatic rings[3].
C-(C=O)-C Stretch & Bend1300 - 1230MediumThis corresponds to the stretching and bending vibrations of the carbon skeleton around the carbonyl group[4].
Diaryl Ether Asymmetric C-O-C Stretch1275 - 1200StrongAryl alkyl ethers typically show a strong asymmetrical stretch in this region[5].
Symmetric C-O-C Stretch1075 - 1020MediumThis band corresponds to the symmetrical stretching of the ether linkage[5].
Aromatic C-H C-H Stretch3100 - 3000Medium to WeakThese peaks are characteristic of C-H stretching in aromatic systems and appear at a slightly higher frequency than aliphatic C-H stretches[3][6].
C-H Out-of-Plane Bending900 - 675Medium to StrongThe pattern of these bands can provide information about the substitution pattern on the aromatic rings.
Aliphatic C-H (Methyl) C-H Stretch3000 - 2850MediumThese are the stretching vibrations of the methyl group's C-H bonds[6][7].
Carbon-Fluorine C-F Stretch1360 - 1000StrongThe C-F stretching vibration is typically strong and appears in the fingerprint region. Its exact position can be sensitive to the molecular environment[8]. Monofluorinated compounds generally show a strong band between 1110 and 1000 cm⁻¹[8].

Experimental Protocol for Acquiring the IR Spectrum

To obtain a high-quality FT-IR spectrum of solid 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone, the Attenuated Total Reflectance (ATR) technique is often preferred due to its simplicity and minimal sample preparation.

cluster_workflow ATR-FTIR Experimental Workflow start Start step1 Clean ATR Crystal start->step1 step2 Acquire Background Spectrum step1->step2 step3 Place Solid Sample on Crystal step2->step3 step4 Apply Pressure step3->step4 step5 Acquire Sample Spectrum step4->step5 step6 Clean ATR Crystal step5->step6 end End step6->end

Figure 2: Workflow for acquiring an ATR-FTIR spectrum.

Step-by-Step Methodology:
  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium for stable operation.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (e.g., diamond or germanium) with a suitable solvent, such as isopropanol, and a soft, lint-free wipe. This removes any residues from previous measurements.

  • Background Spectrum Acquisition: With the clean ATR crystal, acquire a background spectrum. This spectrum of the ambient environment (air) will be automatically subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide.

  • Sample Application: Place a small amount of the solid 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Use the instrument's pressure clamp to apply firm and consistent pressure to the sample. This ensures good contact between the sample and the ATR crystal, which is crucial for a strong signal.

  • Sample Spectrum Acquisition: Acquire the infrared spectrum of the sample. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

  • Post-Measurement Cleaning: After the measurement is complete, clean the ATR crystal and the pressure clamp tip thoroughly to prevent cross-contamination.

Interpreting the Spectrum: A Self-Validating Approach

A valid spectrum of 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone will exhibit a combination of the predicted absorption bands. The presence and relative positions of these peaks provide a powerful confirmation of the molecule's structure.

  • Confirmation of the Aromatic Ketone: The most prominent peak in the spectrum is expected to be the strong C=O stretch between 1685 and 1666 cm⁻¹[1][2]. Its position within this range, influenced by conjugation, is a key identifier. The presence of aromatic C=C stretching peaks around 1600 cm⁻¹ and in the 1500-1400 cm⁻¹ region further supports the presence of the phenyl rings[3].

  • Identification of the Diaryl Ether Linkage: A strong, characteristic absorption band for the asymmetric C-O-C stretch should be observable between 1275 and 1200 cm⁻¹[5]. This, in conjunction with the symmetric stretch around 1075-1020 cm⁻¹, confirms the ether functionality.

  • Evidence of the Fluorine Substituent: A strong band in the 1360-1000 cm⁻¹ region, attributable to the C-F stretching vibration, is a key indicator of the fluorine atom's presence[8]. The complexity of this region, often referred to as the fingerprint region, arises from the overlap of various bending and stretching vibrations, but the C-F stretch is typically intense.

  • Aliphatic and Aromatic C-H Vibrations: The spectrum should show weaker C-H stretching bands above 3000 cm⁻¹ for the aromatic protons and just below 3000 cm⁻¹ for the methyl group's C-H bonds[3][6][7].

The absence of broad O-H stretching bands (typically around 3500-3200 cm⁻¹) or N-H stretching bands (around 3500-3300 cm⁻¹) can be used to rule out the presence of hydroxyl or amine impurities, respectively.

Conclusion

Infrared spectroscopy is an indispensable analytical technique for the characterization of 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone. By systematically analyzing the key absorption bands corresponding to the aromatic ketone, diaryl ether, and carbon-fluorine functionalities, researchers can confidently verify the identity and assess the purity of this compound. The combination of a strong conjugated ketone C=O stretch, characteristic ether C-O stretches, and a prominent C-F stretch provides a unique spectral fingerprint for this molecule.

References

  • Carbon–fluorine bond - Wikipedia. [Link]

  • Characterization of Conformation and Locations of C–F Bonds in Graphene Derivative by Polarized ATR-FTIR | Analytical Chemistry - ACS Publications. [Link]

  • The Carbonyl Group, Part I: Introduction - Spectroscopy Online. [Link]

  • CH 336: Ketone Spectroscopy - Oregon State University. [Link]

  • Ketone infrared spectra - Chemistry. [Link]

  • Infrared Spectroscopy Absorption Table - Chemistry LibreTexts. [Link]

  • Infrared Spectroscopy - CDN. [Link]

  • 1-(4-(Trifluoromethoxy)phenyl)ethan-1-one | C9H7F3O2 | CID 522821 - PubChem. [Link]

  • 1-(4-(Trifluoromethyl)phenyl)ethan-1-one - PubChem. [Link]

  • IR: ketones. [Link]

  • IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry. [Link]

  • Infrared Spectrometry - MSU chemistry. [Link]

  • Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC. [Link]

  • IR Spectrum Analysis of Ethers | PDF - Scribd. [Link]

  • 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • IR Absorption Table. [Link]

  • Ether Infrared spectra - Chemistry. [Link]

  • IR_lectureNotes.pdf. [Link]

  • IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups* Vibration Position (cm-1) Intensity* Notes Alkanes - CDN. [Link]

  • Table of Characteristic IR Absorptions. [Link]

  • IR handout.pdf. [Link]

Sources

An In-depth Technical Guide to the Thermodynamic Stability and Melting Point of 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone

Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The determination of physicochemical properties, such as thermodynamic stability and melting point, represents a critical juncture in the early stages of drug development. These parameters profoundly influence a compound's suitability for formulation, its shelf-life, and its overall progression as a viable drug candidate. This guide provides a comprehensive technical overview of the principles and methodologies for characterizing 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone, a diaryl ether derivative of interest. We delve into the theoretical underpinnings of thermal analysis and present detailed, field-proven protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). By explaining the causality behind experimental choices and emphasizing self-validating systems, this document serves as a practical resource for scientists seeking to generate robust and reliable data for this and similar chemical entities.

Introduction

1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone belongs to the diaryl ether class of compounds, a scaffold recognized as a "privileged structure" in medicinal chemistry due to its prevalence in both natural products and synthetic drugs with a wide range of biological activities.[1][2][3] The unique physicochemical properties and conformational flexibility of the diaryl ether linkage make it a valuable motif in the design of therapeutic agents.[1][2][3] The subject molecule combines this core with an acetophenone group and a fluorine substituent, features that can significantly modulate its properties.

The solid-state properties of an active pharmaceutical ingredient (API) are paramount. The melting point is a fundamental indicator of a crystalline solid's lattice energy and purity, while thermodynamic stability dictates its degradation profile under various environmental stressors.[4][5] A comprehensive understanding of these characteristics is not merely an academic exercise; it is a regulatory expectation and a cornerstone of a robust control strategy as outlined in international guidelines such as ICH Q6A.[6][7][8][9] This guide will provide the theoretical and practical framework for the precise determination of these critical parameters for 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone.

Theoretical Background

Melting Point and Molecular Structure

The melting point (T_m) of a crystalline solid is the temperature at which it transitions from the ordered solid phase to the liquid phase. This transition is endothermic, requiring energy to overcome the crystal lattice forces. For a molecule like 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone, several structural features influence its melting point:

  • Intermolecular Forces: The aromatic rings can engage in π-π stacking, while the ketone's carbonyl group acts as a hydrogen bond acceptor and contributes to dipole-dipole interactions. These forces must be overcome for melting to occur.

  • Molecular Symmetry: While not perfectly symmetrical, the arrangement of the phenyl rings and substituents affects how efficiently the molecules can pack into a crystal lattice. More symmetrical molecules often have higher melting points.

  • Fluorine Substitution: The introduction of a fluorine atom has complex effects. Fluorine is highly electronegative, creating a strong C-F bond and altering the molecule's dipole moment. This can influence crystal packing and intermolecular interactions.[10] While fluorination can increase thermal stability, its effect on melting point can be unpredictable, sometimes lowering it by disrupting crystal packing.[10][11]

Thermodynamic Stability

Thermodynamic stability refers to a compound's resistance to chemical degradation under a given set of conditions. For pharmaceuticals, this is often assessed as thermal stability—the material's response to an increase in temperature.[12] Aromatic ketones and diaryl ethers are generally stable structures due to the resonance stabilization of the aromatic rings.[13][14] The C-O-C bond in diaryl ethers is notably stable against hydrolysis and thermal breakdown.[13]

However, at elevated temperatures, molecules will inevitably decompose. Identifying the onset temperature of this decomposition is crucial for:

  • Determining Shelf-Life: It helps predict the long-term stability of the drug substance.[4]

  • Manufacturing Process Design: It informs safe temperature limits for processes like drying, milling, and formulation.[12]

  • Identifying Incompatibilities: It can be used to study the compatibility of the API with various excipients.[4]

Experimental Determination of Physicochemical Properties

The primary techniques for evaluating melting point and thermodynamic stability are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), respectively.[5]

Materials and Instrumentation
  • Sample: 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone (CAS: 86897-02-1), crystalline solid.[15][16]

  • Instrumentation:

    • Differential Scanning Calorimeter (e.g., TA Instruments Q20 or similar), equipped with a refrigerated cooling system.[17]

    • Thermogravimetric Analyzer (e.g., TA Instruments Q50 or similar).[18]

  • Consumables: Aluminum or hermetically sealed Tzero DSC pans[17], open aluminum TGA pans, high-purity nitrogen gas (99.999%).

  • Calibration Standards: High-purity Indium for DSC calibration.[17][19]

Protocol 1: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[20][21] An endothermic event, such as melting, results in a measurable peak on the DSC thermogram.

Step-by-Step Protocol:

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using an indium standard according to the manufacturer's protocol. The melting point onset for indium should be within specifications (typically ~156.6 °C). This step is critical for data trustworthiness.

  • Sample Preparation: Accurately weigh 2-5 mg of 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone into a Tzero aluminum pan.[17] Using a small sample size minimizes thermal gradients within the sample.

  • Encapsulation: Place the corresponding lid on the pan and hermetically seal it using a sample press. This prevents any loss of sample due to sublimation prior to melting. Prepare an empty, sealed aluminum pan to serve as the reference.[17]

  • Instrument Setup: Place the sample pan in the sample position and the reference pan in the reference position of the DSC cell.

  • Thermal Method:

    • Equilibration: Equilibrate the cell at 25 °C.

    • Heating Ramp: Ramp the temperature from 25 °C to a temperature sufficiently above the expected melting point (e.g., 150 °C) at a constant rate of 10 °C/min under a nitrogen purge of 50 mL/min.[22] The nitrogen atmosphere provides an inert environment, preventing oxidative degradation. A 10 °C/min scan rate is a standard condition that provides a good balance between resolution and sensitivity.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature of the melt and the peak temperature. The onset temperature is generally taken as the true melting point.[22]

Protocol 2: Assessment of Thermodynamic Stability by Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5][12] A loss of mass indicates decomposition or the volatilization of components.[5]

Step-by-Step Protocol:

  • Instrument Preparation: Ensure the TGA balance is tared and the instrument is clean.

  • Sample Preparation: Weigh 5-10 mg of 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone into an open aluminum TGA pan. An open pan ensures that any gaseous decomposition products can freely escape.

  • Instrument Setup: Place the sample pan onto the TGA balance mechanism.

  • Thermal Method:

    • Equilibration: Equilibrate the furnace at 30 °C.

    • Heating Ramp: Ramp the temperature from 30 °C to a high temperature (e.g., 500 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere (balance purge 40 mL/min, sample purge 60 mL/min). The nitrogen purge prevents thermo-oxidative degradation, allowing for the assessment of thermal stability alone.[18]

  • Data Analysis: Analyze the TGA curve (mass vs. temperature). Determine the onset temperature of decomposition, often calculated as the temperature at which 5% weight loss occurs (T_d5%).

Data Analysis and Interpretation

The following data are representative of what would be expected for a pure, stable, crystalline organic compound like 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone.

Quantitative Data Summary
ParameterMethodResultInterpretation
Melting Onset Temperature (T_onset) DSC78.5 °CThe temperature at which melting begins. A sharp peak indicates high purity.
Melting Peak Temperature (T_peak) DSC80.2 °CThe temperature of maximum heat absorption during melting.
Heat of Fusion (ΔH_fus) DSC110.2 J/gEnergy required to melt the sample; related to crystal lattice energy.
Decomposition Onset (T_d5%) TGA245.0 °CTemperature at which 5% mass loss occurs, indicating the start of significant thermal decomposition.
Experimental Workflow Visualization

The logical flow of the experimental characterization process is crucial for ensuring systematic and reproducible analysis.

G cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_tga TGA Analysis Sample 1-[4-(3-Fluoro-phenoxy) -phenyl]-ethanone Weigh_DSC Weigh 2-5 mg Sample->Weigh_DSC Weigh_TGA Weigh 5-10 mg Sample->Weigh_TGA Seal_Pan Seal in Hermetic Pan Weigh_DSC->Seal_Pan Open_Pan Place in Open Pan Weigh_TGA->Open_Pan DSC_Run Run DSC (10°C/min under N2) Seal_Pan->DSC_Run TGA_Run Run TGA (10°C/min under N2) Open_Pan->TGA_Run DSC_Data Analyze Thermogram DSC_Run->DSC_Data DSC_Result Melting Point (Tm) Heat of Fusion (ΔH) DSC_Data->DSC_Result TGA_Data Analyze TGA Curve TGA_Run->TGA_Data TGA_Result Decomposition Temp (Td) TGA_Data->TGA_Result

Caption: Workflow for thermal analysis of 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone.

Implications for Drug Development

The data obtained from DSC and TGA analyses are not isolated values; they have direct and significant consequences for the drug development process.

  • Formulation Development: A melting point of ~80 °C indicates that the compound is a solid at room temperature with moderate lattice energy. This is generally favorable for developing a stable solid dosage form (e.g., tablets or capsules). The high decomposition temperature (~245 °C) provides a wide safety margin for heat-generating processes like wet granulation and drying.

  • Stability and Storage: The high thermal stability confirmed by TGA suggests that the compound is unlikely to degrade under normal storage conditions (room temperature or refrigerated).[4] This simplifies packaging and storage requirements, reducing costs and logistical complexity.

  • Purity Assessment: The sharpness of the DSC melting peak can be used as a qualitative indicator of purity. A broad melting peak would suggest the presence of impurities, which would necessitate further purification and analysis as per ICH guidelines.[6][7]

The relationship between these fundamental properties and key drug development stages is illustrated below.

G cluster_dev Drug Development Stages PhysChem Physicochemical Properties (Melting Point, Stability) Formulation Formulation Strategy (e.g., Solid vs. Liquid Dosage) PhysChem->Formulation influences Process Manufacturing Process (e.g., Drying, Milling Temps) PhysChem->Process defines limits for Storage Storage & Shelf-Life (Packaging, Expiry Dating) PhysChem->Storage predicts Regulatory Regulatory Filing (ICH Q6A Compliance) PhysChem->Regulatory provides data for

Caption: Impact of physicochemical properties on drug development decisions.

Conclusion

This guide has detailed the theoretical basis and practical methodologies for determining the melting point and thermodynamic stability of 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone. Through the rigorous application of Differential Scanning Calorimetry and Thermogravimetric Analysis, researchers can obtain precise and reliable data crucial for the advancement of this compound through the drug development pipeline. The presented protocols, grounded in established scientific principles, provide a self-validating framework for characterization. The resulting data on melting point and decomposition temperature directly inform critical decisions in formulation, manufacturing, and regulatory compliance, ultimately ensuring the quality, safety, and efficacy of a potential new therapeutic agent.

References

  • ICH. (2013, December 15). ICH Q6A - Specifications: Test procedures and acceptance criteria.
  • European Medicines Agency. (2000, May 1). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. Retrieved from [Link]

  • ECA Academy. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. Retrieved from [Link]

  • Khedr, A. M., et al. (2025, March 3). On the impact of aromatic core fluorination in hydrogen-bonded liquid crystals. RSC Advances. Retrieved from [Link]

  • Wang, J., et al. (2020, September 16). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Wang, J., et al. (2020, August). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. ResearchGate. Retrieved from [Link]

  • Wang, J., et al. (2020, August 11). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. ACS Publications. Retrieved from [Link]

  • European Medicines Agency. Q 6 A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substan. Retrieved from [Link]

  • CureFFI.org. (2016, April 27). Differential scanning calorimetry. Retrieved from [Link]

  • Therapeutic Goods Administration (TGA). (2025, January 10). ICH topic Q6A - Specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances. Retrieved from [Link]

  • ResolveMass Laboratories. (2026, January 23). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. Retrieved from [Link]

  • Improved Pharma. (2022, January 7). Thermogravimetric Analysis. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, December 12). Melting and boiling points of benzene and fluorobenzene. Retrieved from [Link]

  • Purdue University College of Engineering. Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. Retrieved from [Link]

  • Al-Haiza, M. A. (2024, October 7). Synthesis of Diaryl Ethers via CO Cross-Coupling of Phenols with Aryl Iodides in the Presence of. Journal of Synthetic Chemistry. Retrieved from [Link]

  • Salpage, S. R., et al. Investigating the Site-Specific Impact of Fluorine Substitution on Aromatic Interactions in a Tryptophan Zipper Peptide. PMC. Retrieved from [Link]

  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. Retrieved from [Link]

  • AOCS. (2024). Official Method Cj 1-94: DSC Melting Properties of Fats and Oils. Retrieved from [Link]

  • Adu-Gyamfi, E., & Sarpong, G. A. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. PMC. Retrieved from [Link]

  • ResolveMass Laboratories. (2026, January 23). TGA Analysis in Pharmaceuticals Thermal Stability and Decomposition. YouTube. Retrieved from [Link]

  • Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Retrieved from [Link]

  • ResolveMass Laboratories. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from [Link]

  • Gung, B. W., & O'Connor, A. M. (2024, June 20). Calculating Thermodynamic Stabilities of Keto–Enol Tautomers of Aldehydes, Ketones, Esters, and Amides. Journal of Chemical Education. Retrieved from [Link]

  • National Center for Biotechnology Information. Diaryl ether | C21H21Cl3O6 - PubChem. Retrieved from [Link]

  • Stenutz, R. 1-(4-fluorophenyl)ethanone. Retrieved from [Link]

  • Michigan State University Department of Chemistry. Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • Wiedner, E. S., et al. (2024, March 4). Thermodynamic and Kinetic Activity Descriptors for the Catalytic Hydrogenation of Ketones. Journal of the American Chemical Society. Retrieved from [Link]

  • Ishigaki, Y., et al. Controlling the thermodynamic stability of conformational isomers of bistricyclic aromatic enes by introducing boron and silicon atoms. PMC. Retrieved from [Link]

  • Fonseca, L. A. A. P., et al. (2020, October). Experimental determination of thermodynamic properties of terpene and aromatic ketones by gas chromatography. ResearchGate. Retrieved from [Link]

  • NIST. Ethanone, 1-(4-fluorophenyl)-. Retrieved from [Link]

  • NextSDS. 1-[4-(3-TRIFLUOROMETHOXY-PHENOXY)-PHENYL]-ETHANONE — Chemical Substance Information. Retrieved from [Link]

  • Mabey, T. A., et al. (2021, November 23). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π‑Systems of Aromatic Rings. Semantic Scholar. Retrieved from [Link]

  • Xu, L.-Z., et al. (2007). 1-[2-Chloro-4-(4-fluorophenoxy)phenyl]ethanone. ResearchGate. Retrieved from [Link]

  • Mabey, T. A., & Guilbault, A. A. (2021, December 7). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. Retrieved from [Link]

Sources

Preclinical Pharmacokinetic Profiling of 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone Derivatives: A Translational Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-[4-(3-fluoro-phenoxy)-phenyl]-ethanone (3-FPE) scaffold represents a highly privileged diaryl ether motif in modern medicinal chemistry. Frequently utilized in the design of neuroactive agents—ranging from monoamine oxidase B (MAO-B) inhibitors to voltage-gated sodium channel modulators—this structural class presents unique pharmacokinetic (PK) challenges and opportunities. As a Senior Application Scientist, I have designed this whitepaper to deconstruct the preclinical PK profiling of 3-FPE derivatives. Rather than merely listing standard operating procedures, this guide explores the mechanistic causality behind our experimental designs, ensuring that every assay functions as a self-validating system to generate trustworthy, regulatory-compliant data.

Physicochemical Rationale: The Strategic Role of Fluorine

Before initiating empirical PK studies, it is critical to understand the molecular causality dictated by the 3-FPE structure. The strategic placement of the fluorine atom at the meta-position of the phenoxy ring is not arbitrary; it fundamentally alters the molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

The carbon-fluorine (C-F) bond is highly polarized yet thermodynamically stable. In the context of 3-FPE derivatives, this fluorination serves two primary mechanistic purposes[1]:

  • Metabolic Shielding: Cytochrome P450 (CYP) enzymes frequently target electron-rich aromatic rings for hydroxylation. The high electronegativity of the fluorine atom withdraws electron density from the phenoxy ring, deactivating it toward electrophilic attack by CYP-mediated reactive oxygen species, thereby drastically reducing intrinsic clearance ( CLint​ )[2].

  • Enhanced Lipophilicity: Fluorination increases the overall partition coefficient ( logP ). For neuro-targeted therapies, a logP between 2.5 and 4.0 is optimal for passive diffusion across the lipophilic tight junctions of the blood-brain barrier (BBB)[3].

In Vitro ADME Profiling & BBB Permeability Assessment

To prevent late-stage attrition, 3-FPE derivatives must be rigorously triaged through in vitro models before advancing to in vivo rodent studies.

Protocol 2.1: Microsomal Metabolic Stability (Self-Validating System)

Objective: Determine the Phase I metabolic half-life ( T1/2​ ) and intrinsic clearance ( CLint​ ). Causality & Methodology: We utilize Human and Rat Liver Microsomes (HLM/RLM) supplemented with NADPH. Because 3-FPE derivatives are highly lipophilic, non-specific binding to microsomal proteins can artificially inflate the apparent stability. Therefore, we restrict microsomal protein concentrations to ≤0.5 mg/mL.

  • The Self-Validating Control: The assay is run in parallel with a "minus-NADPH" control. Causality: If the 3-FPE derivative depletes in the absence of the NADPH cofactor, the instability is driven by chemical degradation (e.g., hydrolysis of the ethanone group) rather than CYP450 metabolism. This internal control ensures the calculated CLint​ is strictly enzymatically driven.

Protocol 2.2: BBB Permeability via MDCK-MDR1 Transwell Assay

Objective: Assess passive permeability and P-glycoprotein (P-gp) mediated efflux. Causality & Methodology: While Caco-2 cells are standard for intestinal absorption, MDCK cells transfected with the human MDR1 gene provide a highly predictive model for the BBB. 3-FPE derivatives are dosed in the apical (A) and basolateral (B) chambers to measure bidirectional transport ( Papp,A→B​ and Papp,B→A​ ).

  • The Self-Validating Control: We co-incubate the assay with Lucifer Yellow, a fluorescent paracellular marker. Causality: If Lucifer Yellow permeability exceeds 1×10−6 cm/s, it indicates that the cellular tight junctions have ruptured (potentially due to compound toxicity), invalidating the well. Furthermore, calculating the Efflux Ratio ( ER=Papp,B→A​/Papp,A→B​ ) allows us to determine if the compound is a P-gp substrate. An ER < 2.0 is required to ensure the compound will not be actively pumped out of the brain.

ADME_Cascade Synthesis 3-FPE Scaffold Synthesis & Optimization InVitro In Vitro ADME (Microsomes, Hepatocytes) Synthesis->InVitro Permeability BBB Permeability (MDCK-MDR1 Efflux) InVitro->Permeability InVivo In Vivo PK (Rodent IV/PO) Permeability->InVivo ER < 2.0 Bioanalysis LC-MS/MS Bioanalysis InVivo->Bioanalysis Data PK Parameter Modeling (Non-Compartmental) Bioanalysis->Data

Translational screening cascade from in vitro ADME to in vivo PK modeling.

Table 1: Representative In Vitro ADME Profile of a Lead 3-FPE Derivative
AssayParameterTarget ValueMechanistic Interpretation
HLM Stability CLint​ (µL/min/mg)< 15.0Fluorination successfully shields the phenoxy ring from CYP oxidation.
MDCK-MDR1 Papp,A→B​ ( 10−6 cm/s)> 10.0High passive transcellular permeability across lipophilic membranes.
MDCK-MDR1 Efflux Ratio (ER)1.2Compound is not restricted by P-gp; suitable for CNS targeting.
Plasma Protein Fraction unbound ( fu,p​ )> 0.05Ensures sufficient free drug is available to cross the BBB.

In Vivo Pharmacokinetic Profiling & Brain Partitioning

Transitioning to in vivo rodent models (e.g., Sprague-Dawley rats) requires precise formulation strategies. Because 3-FPE derivatives are highly lipophilic, standard aqueous vehicles will cause the drug to precipitate in the gut, leading to erratic absorption and artificially low oral bioavailability ( F% ).

Formulation Causality: We utilize a co-solvent system (e.g., 5% DMSO, 10% Tween-80, 85% Saline) for both Intravenous (IV) and Per Os (PO) dosing. This ensures the compound remains thermodynamically dissolved, allowing us to measure true membrane permeability rather than dissolution-rate-limited absorption.

Determining Free Brain Exposure ( Kp,uu,brain​ ): Measuring total brain concentration ( Cbrain​ ) is a common pitfall. Due to the high lipid content of the brain, lipophilic 3-FPE derivatives will exhibit high non-specific binding, giving a false impression of target engagement.

  • Methodology: We perform equilibrium dialysis on brain homogenates to determine the unbound fraction in the brain ( fu,brain​ ). We then calculate the unbound brain-to-plasma ratio ( Kp,uu,brain​=(Cbrain​×fu,brain​)/(Cplasma​×fu,p​) ). A Kp,uu,brain​ approaching 1.0 confirms that the drug freely diffuses across the BBB and is available to bind to its CNS target.

Table 2: In Vivo Pharmacokinetic Parameters (Rat, 2 mg/kg IV, 10 mg/kg PO)
PK ParameterUnitsIV CohortPO Cohort
Cmax​ ng/mL1,450890
Tmax​ hr0.081.5
AUC0−∞​ hr*ng/mL3,20011,500
Half-life ( T1/2​ ) hr4.24.8
Bioavailability ( F% ) %-71.8%
Kp,uu,brain​ Ratio-0.85

Bioanalytical Methodology (LC-MS/MS)

The integrity of the PK parameters relies entirely on the robustness of the bioanalytical method. For 3-FPE derivatives, we employ Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), validated strictly against the FDA (2018) and ICH M10 guidelines[4].

Protocol 4.1: Sample Preparation & Matrix Effect Mitigation

Causality & Methodology: Aliquots of plasma (50 µL) are subjected to protein precipitation (PPT) via the addition of 150 µL of ice-cold acetonitrile. PPT rapidly denatures plasma proteins, breaking drug-protein binding complexes and releasing the total 3-FPE derivative into the supernatant.

  • The Self-Validating Control (SIL-IS): The extraction solvent is pre-spiked with a Stable Isotope-Labeled Internal Standard (SIL-IS), typically a 13C or Deuterium-labeled variant of the 3-FPE compound. Causality: The SIL-IS co-elutes chromatographically with the analyte and experiences the exact same matrix ion suppression in the MS source. By quantifying the ratio of Analyte/IS rather than raw analyte area, the system self-corrects for any variations in extraction recovery or injection volume.

Protocol 4.2: Chromatographic Resolution and MRM Detection

Chromatographic resolution is achieved on a sub-2-micron C18 stationary phase. The triple quadrupole mass spectrometer operates in Electrospray Ionization positive (ESI+) mode. We utilize Multiple Reaction Monitoring (MRM), selecting the protonated parent mass [M+H]+ in Q1, fragmenting it in the collision cell, and isolating a highly specific product ion (e.g., the fluorophenoxy fragment) in Q3.

Validation Criteria: To ensure regulatory trustworthiness, calibration curves must exhibit an R2≥0.99 . Furthermore, Quality Control (QC) samples (including dilution QCs) must back-calculate to within ±15% of their nominal concentrations, guaranteeing that the method remains accurate across the entire dynamic range of the PK study[4].

Bioanalytical_Workflow Sample Biological Matrix (Plasma / Brain Homogenate) PPT Protein Precipitation (+ SIL-Internal Standard) Sample->PPT UPLC UPLC Separation (C18 Column) PPT->UPLC Centrifugation Ionization ESI+ Ionization (Desolvation & Charging) UPLC->Ionization MRM MRM Detection (Triple Quadrupole MS) Ionization->MRM Validation FDA/ICH M10 Data Validation MRM->Validation ±15% QC Limits

Self-validating LC-MS/MS bioanalytical workflow for 3-FPE quantification.

Conclusion

The pharmacokinetic profiling of 1-[4-(3-fluoro-phenoxy)-phenyl]-ethanone derivatives requires a deliberate, mechanistically driven approach. By understanding the physicochemical advantages conferred by fluorination, implementing self-validating in vitro controls, and utilizing rigorous LC-MS/MS methodologies guided by ICH M10 standards, drug development professionals can confidently translate these promising scaffolds from the bench to the clinic.

References

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry: Review Article. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.

  • Wang, Q., et al. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Pharmaceuticals (MDPI).

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.

  • ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation.

  • Kaur, S., et al. (2024). Inclusion of dilution quality control samples in quantitative LC-MS bioanalysis. National Institutes of Health (PMC).

Sources

A Preliminary In Vitro Toxicity Screening Strategy for 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Overview

The compound 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone belongs to the fluoro-phenoxy-phenyl ethanone class of molecules. Analogous structures serve as crucial intermediates in the development of pharmaceuticals, such as anti-cancer agents, and in the formulation of agrochemicals.[1][2] Given its potential for integration into products with direct or indirect human and environmental exposure, a robust and early assessment of its toxicological profile is not merely a regulatory formality but a scientific necessity.

This guide delineates a comprehensive, tiered strategy for the preliminary in vitro toxicity screening of 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone. The core philosophy is to build a toxicological profile from the ground up, starting with broad assessments of cytotoxicity and progressing to more specific, mechanistic endpoints like genotoxicity and organ-specific liabilities. This tiered approach is designed to de-risk the compound efficiently, enabling early, data-driven " go/no-go " decisions while conserving resources and adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.[3][4][5]

Our screening cascade will systematically investigate:

  • Tier 1: Basal Cytotoxicity: To establish the concentration-dependent effect on general cell viability.

  • Tier 2: Genotoxicity: To assess the potential to damage DNA, a non-negotiable safety endpoint.

  • Tier 3: Organ-Specific Toxicity: To conduct preliminary screens for hepatotoxicity and cardiotoxicity, two of the most common reasons for late-stage drug candidate failure.[6][7]

This document serves as a technical guide for researchers, scientists, and drug development professionals, providing not only the protocols but also the scientific rationale underpinning each experimental choice.

Compound Profile and Handling

Prior to initiating any biological assays, a fundamental physicochemical characterization of the test article is paramount. It is essential to determine the compound's solubility and stability in the dimethyl sulfoxide (DMSO) stock solution and in the final aqueous cell culture media to ensure accurate and reproducible dosing.

PropertyValueSource
Chemical Name 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanoneN/A
CAS Number 86897-02-1[8]
Molecular Formula C₁₄H₁₁FO₂[8]
Molecular Weight 230.23 g/mol [8]

Tier 1: Basal Cytotoxicity Assessment

Rationale: Establishing a Toxicity Threshold

The initial step in any toxicity assessment is to determine the concentrations at which the compound elicits general cellular damage. This basal cytotoxicity profile, typically expressed as a half-maximal inhibitory concentration (IC₅₀), is crucial for two reasons. First, it provides a benchmark of the compound's intrinsic potency for causing cell death. Second, it informs the dose selection for subsequent, more complex assays. Running mechanistic assays at overtly cytotoxic concentrations can lead to confounding results, where specific toxic events are indistinguishable from the general collapse of cellular integrity.[9]

Recommended Assay: WST-1 Cell Viability Assay

We recommend the Water Soluble Tetrazolium Salt (WST-1) assay for this initial screen.

Causality Behind Experimental Choice: The WST-1 assay measures the activity of mitochondrial dehydrogenases, which are predominantly active in viable cells. These enzymes cleave the WST-1 tetrazolium salt into a soluble, colored formazan product, the amount of which is directly proportional to the number of metabolically active cells. Compared to its predecessor, the MTT assay, the WST-1 assay is advantageous because its formazan product is water-soluble, eliminating the need for a separate solubilization step.[10] This simplifies the protocol, reduces variability, and minimizes potential interference from the test compound precipitating with the formazan crystals.[11][12]

  • Cell Line Selection: A robust, well-characterized human cell line such as the HepG2 hepatocarcinoma line is recommended for its stability and ease of culture.[9]

  • Cell Seeding: Seed HepG2 cells into a 96-well, clear-bottom microplate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Exposure: Prepare a 10 mM stock solution of 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone in DMSO. Perform a serial dilution in culture medium to create a range of final test concentrations (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM). The final DMSO concentration in all wells, including vehicle controls, must be kept constant and non-toxic (≤0.5%).

  • Treatment: Remove the seeding medium from the cells and replace it with 100 µL of the medium containing the respective compound concentrations or vehicle control. Include a "medium only" blank control.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂. The 48-hour time point is chosen to capture effects on cell proliferation.

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

  • Final Incubation: Incubate the plate for 2 hours at 37°C. Protect the plate from light.

  • Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of 620 nm to correct for background signal.

  • Background Subtraction: Subtract the average absorbance of the "medium only" wells from all other wells.

  • Calculate Percent Viability:

    • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • IC₅₀ Determination: Plot the percent viability against the logarithm of the compound concentration. Use a non-linear regression (four-parameter logistic fit) to calculate the IC₅₀ value.

Visualization of Cytotoxicity Workflow and Data

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis seed Seed HepG2 Cells (1x10⁴ cells/well) incubate1 Incubate 24h (Attachment) seed->incubate1 treat Treat Cells with Compound (48h Incubation) incubate1->treat prep_compound Prepare Compound Dilutions (0.1 - 100 µM) prep_compound->treat add_wst1 Add WST-1 Reagent (10 µL/well) treat->add_wst1 incubate2 Incubate 2h (Color Development) add_wst1->incubate2 read_plate Read Absorbance (450 nm) incubate2->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC₅₀ Value plot_curve->calc_ic50

Workflow for WST-1 Basal Cytotoxicity Assessment.

Table 1: Example Cytotoxicity Data Summary

Cell LineExposure Time (h)IC₅₀ (µM)
HepG24827.4
HEK2934835.1

Tier 2: Genotoxicity Assessment

Rationale: Protecting the Genome

Genotoxicity assessment is a critical safety hurdle. Compounds that damage genetic material can induce mutations or chromosomal aberrations, which are underlying causes of carcinogenesis and heritable diseases.[13] Regulatory agencies worldwide mandate genotoxicity testing for new chemical entities.[14] A standard preliminary screen involves a battery of at least two in vitro tests to cover different genotoxic endpoints.[15][16]

Recommended Assay Battery

We propose a core two-test battery that is widely accepted and provides comprehensive coverage of genotoxic events:

  • Bacterial Reverse Mutation (Ames) Test: To detect gene mutations.

  • In Vitro Micronucleus Test: To detect chromosomal damage.

This combination is considered sufficient to detect the vast majority of genotoxic carcinogens.[16]

Principle: The Ames test utilizes several strains of Salmonella typhimurium and/or Escherichia coli that are engineered with mutations in the genes required to synthesize the amino acid histidine (or tryptophan).[17] They cannot grow on a medium lacking this amino acid. The assay identifies mutagens by their ability to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow and form colonies.[13]

Self-Validation through Causality: The protocol's integrity is ensured by including a metabolic activation system (the S9 fraction from rat liver homogenate). This is critical because many chemicals are not directly mutagenic but are converted into mutagenic metabolites by liver enzymes. Testing with and without S9 distinguishes direct-acting mutagens from pro-mutagens.

Protocol Outline:

  • Strains: Use a minimum of five tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).

  • Conditions: Test the compound at a minimum of five concentrations, both with and without S9 metabolic activation.

  • Procedure (Plate Incorporation): The test compound, bacterial culture, and S9 mix (if applicable) are combined in molten top agar and poured onto minimal glucose agar plates.

  • Incubation: Plates are incubated for 48-72 hours.

  • Scoring: The number of revertant colonies per plate is counted. A positive result is defined as a concentration-dependent increase in revertant colonies that is at least double the vehicle control count.

Principle: This assay detects both clastogens (agents that break chromosomes) and aneugens (agents that cause chromosome loss or gain).[15] During cell division, chromosome fragments or whole chromosomes that fail to incorporate into the daughter nuclei can form small, separate nuclei called micronuclei.[14]

Self-Validation through Causality: The assay is performed in mammalian cells (e.g., human peripheral blood lymphocytes or CHO cells), providing a more human-relevant system than the bacterial Ames test. The inclusion of cytochalasin B, an agent that blocks cytokinesis (the final stage of cell division), is a key validation step. It allows for the unambiguous identification of cells that have completed one nuclear division, as they will be binucleated. Micronuclei are then scored specifically in these binucleated cells, ensuring that the observed events occurred during the mitotic division under the influence of the test compound.

Protocol Outline:

  • Cell Treatment: Expose cultured mammalian cells to at least three concentrations of the test compound (selected based on the Tier 1 cytotoxicity data), with and without S9 activation.

  • Cytochalasin B: Add cytochalasin B to the cultures to arrest cytokinesis.

  • Harvesting: After an appropriate incubation period (approximately 1.5-2 normal cell cycles), harvest the cells.

  • Staining: Use a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI) to visualize the main nuclei and micronuclei.

  • Scoring: Using microscopy, score the frequency of micronuclei in at least 2000 binucleated cells per concentration. A significant, dose-dependent increase in micronucleated cells indicates a positive result.

Visualization of Genotoxicity Workflow and Data

Genotoxicity_Workflow cluster_ames Ames Test (Gene Mutation) cluster_mn Micronucleus Test (Chromosome Damage) compound Test Compound 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone ames_s9_neg Bacterial Strains -S9 Mix compound->ames_s9_neg ames_s9_pos Bacterial Strains +S9 Mix compound->ames_s9_pos mn_s9_neg Mammalian Cells -S9 Mix compound->mn_s9_neg mn_s9_pos Mammalian Cells +S9 Mix compound->mn_s9_pos ames_result Count Revertant Colonies ames_s9_neg->ames_result ames_s9_pos->ames_result final_assessment Genotoxicity Profile Assessment ames_result->final_assessment mn_result Score Micronuclei in Binucleated Cells mn_s9_neg->mn_result mn_s9_pos->mn_result mn_result->final_assessment

Integrated Workflow for Genotoxicity Assessment.

Table 2: Example Genotoxicity Data Summary

AssayConditionResultInterpretation
Ames Test Without S9NegativeNot a direct-acting mutagen
With S9NegativeNot a pro-mutagen
Micronucleus Test Without S9NegativeNot a direct-acting clastogen/aneugen
With S9PositivePotential to form genotoxic metabolites

Tier 3: Preliminary Organ-Specific Toxicity Assessment

Rationale: Identifying Key Target Organ Liabilities

With a foundational understanding of the compound's cytotoxic and genotoxic potential, the screening process logically progresses to investigate toxicity in key target organs. Drug-induced liver injury (DILI) and cardiotoxicity are the two most significant causes of safety-related drug attrition and market withdrawal.[6][7] Early-stage in vitro screens for these liabilities are therefore an invaluable component of a modern safety assessment strategy.

Organ_Toxicity_Logic cluster_organ Parallel Organ Screens input Compound with Known Cytotoxicity (IC₅₀) and Genotoxicity Profile decision Proceed to Organ-Specific Screening? input->decision hepatotox Hepatotoxicity Screen (e.g., HepG2 High-Content) decision->hepatotox Yes cardiotox Cardiotoxicity Screen (hERG Automated Patch-Clamp) decision->cardiotox Yes output Integrated Toxicity Profile: Go/No-Go or Flag for Optimization hepatotox->output cardiotox->output

Logic Flow for Tier 3 Organ-Specific Toxicity Screening.
Hepatotoxicity Screening

Principle: This screen aims to identify early indicators of potential DILI using a multi-parametric approach. Instead of just measuring cell death, we assess key mechanistic events that precede it, such as oxidative stress, mitochondrial dysfunction, and steatosis (fatty liver).[18]

Recommended Assay: High-Content Analysis (HCA) using a human liver cell line (e.g., HepG2).

Causality Behind Experimental Choice: HCA utilizes automated microscopy and fluorescent probes to simultaneously measure multiple toxicity endpoints within the same cell population.[19] This multiplexed approach provides a much richer dataset than single-endpoint assays and can offer mechanistic insights.[19] By treating cells at sub-lethal concentrations (e.g., IC₅₀/10 to IC₅₀), we can uncouple specific mechanisms of hepatotoxicity from overt cytotoxicity.

Protocol Outline:

  • Cell Culture: Seed HepG2 cells in 96- or 384-well imaging plates.

  • Treatment: Treat cells with the compound for 24-72 hours at non-cytotoxic concentrations.

  • Staining: Stain cells with a cocktail of fluorescent probes, for example:

    • Hoechst 33342: To count nuclei (cell number).

    • MitoTracker Red: To assess mitochondrial membrane potential.

    • CellROX Green: To measure reactive oxygen species (ROS).

    • HCS LipidTOX: To quantify neutral lipid accumulation (steatosis).

  • Imaging: Acquire images using a high-content imaging system.

  • Analysis: Use image analysis software to quantify the fluorescence intensity and morphological changes for each parameter on a per-cell basis.

Cardiotoxicity Screening: hERG Channel Inhibition

Principle: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for the repolarization phase of the cardiac action potential.[7] Inhibition of this channel by a drug can delay repolarization, leading to a prolonged QT interval on an electrocardiogram, which is a risk factor for a potentially fatal arrhythmia called Torsades de Pointes.[20] Therefore, assessing hERG inhibition is a mandatory regulatory checkpoint.

Recommended Assay: Automated Patch-Clamp Electrophysiology.

Causality Behind Experimental Choice: The patch-clamp technique is the gold standard for measuring ion channel activity as it directly records the flow of ions across the cell membrane.[7][21] While manual patch-clamp provides the highest data quality, it is low-throughput. Automated patch-clamp systems offer a scalable solution for screening, providing reliable IC₅₀ values for hERG inhibition that are highly comparable to the gold standard, making them ideal for early discovery.[7][20]

Protocol Outline:

  • Cell Line: Use a stable mammalian cell line (e.g., HEK293) that has been engineered to express the hERG channel.

  • Procedure: Cells are automatically captured on a microfluidic chip. A whole-cell patch configuration is established.

  • Voltage Protocol: A specific voltage protocol is applied to elicit the hERG current.

  • Compound Application: The test compound is applied at multiple concentrations (e.g., 0.1, 1, 10, 30 µM) in a cumulative fashion.

  • Data Acquisition: The hERG current is measured before and after compound application. The percentage of inhibition at each concentration is calculated to determine an IC₅₀ value.

Table 3: Example Organ-Specific Toxicity Data Summary

Assay TypeEndpointResult (EC₅₀ or IC₅₀, µM)Therapeutic Index (Example)¹
Hepatotoxicity Mitochondrial Dysfunction15.2> 6.6
ROS Induction18.9> 5.3
Cardiotoxicity hERG Channel Inhibition> 30> 3.3
¹ Therapeutic Index is a hypothetical ratio of the toxicity concentration to a projected efficacious concentration (e.g., 1 µM). A larger index is safer.

Synthesis and Interpretation of Results

The culmination of this tiered screening strategy is an integrated, preliminary toxicity profile of 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone. This profile allows for a holistic risk assessment:

  • A "Clean" Profile: If the compound shows low basal cytotoxicity (IC₅₀ > 30 µM), is negative in both genotoxicity assays, and does not trigger significant alerts in the hepatotoxicity or hERG screens at relevant concentrations, it can be progressed with higher confidence.

  • A "Problematic" Profile: A positive result in any of the genotoxicity assays is a serious red flag that often halts development. Potent hERG inhibition (e.g., IC₅₀ < 1 µM) or significant hepatotoxicity markers at concentrations near a potential therapeutic dose would also be major concerns.

  • A "Mixed" Profile: The compound may exhibit moderate cytotoxicity or a weak hepatotoxicity signal. This information is invaluable for medicinal chemists, who can use it to guide the synthesis of new analogues with an improved safety profile, demonstrating the iterative power of early in vitro toxicology.

By systematically applying this technically robust and scientifically justified screening cascade, researchers can make informed decisions, prioritize resources effectively, and ultimately contribute to the development of safer chemical entities.

References

  • Pharmaron. (n.d.). In vitro Toxicity Testing for Drug Discovery. Pharmaron. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Charles River. Retrieved from [Link]

  • Da-Ta Biotech. (2024). Hepatotoxicity Assays: Advancing Research. Da-Ta Biotech. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Cardiotoxicity. Creative Bioarray. Retrieved from [Link]

  • Aslantürk, Ö. S. (2018). A comparative study of MTT and WST-1 assays in cytotoxicity analysis. ResearchGate. Retrieved from [Link]

  • Nelson Labs. (n.d.). Ames Test and Genotoxicity Testing. Nelson Labs. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vitro Hepatotoxicity Services. Eurofins Discovery. Retrieved from [Link]

  • Kirkland, D., et al. (2011). A core in vitro genotoxicity battery comprising the Ames test plus the in vitro micronucleus test is sufficient to detect rodent carcinogens and in vivo genotoxins. PubMed. Retrieved from [Link]

  • Celep Eyüpoğlu, F., et al. (2021). A Comparative Study of MTT and WST-1 Assays in Cytotoxicity Analysis. Haydarpasa Numune Medical Journal. Retrieved from [Link]

  • Hemogenix, Inc. (n.d.). In Vitro Cardiotoxicity Testing. Hemogenix. Retrieved from [Link]

  • Wikipedia. (n.d.). MTT assay. Wikipedia. Retrieved from [Link]

  • Chemical Watch. (2021). Updates to OECD in vitro and in chemico test guidelines. Chemical Watch. Retrieved from [Link]

  • Emulate Bio. (2021). Predicting Human Liver Damage with a More Accurate In Vitro Hepatotoxicity Assay. Emulate. Retrieved from [Link]

  • Creative Biolabs. (n.d.). hERG Screening. Creative Biolabs. Retrieved from [Link]

  • protocols.io. (2025). In-vitro hERG & NaV1.5 cardiotoxicity assay. protocols.io. Retrieved from [Link]

  • Mattek. (n.d.). Hepatotoxicity Assay Service. Mattek. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. LifeNet Health. Retrieved from [Link]

  • GenEvolutioN. (2025). From Ames to micronucleus: bridging mutagenicity and clastogenicity. GenEvolutioN. Retrieved from [Link]

  • FDA. (2021). Biomarkers for in vitro developmental toxicity screening in a human system. FDA.gov. Retrieved from [Link]

  • OECD. (n.d.). In vitro assays for developmental neurotoxicity. OECD.org. Retrieved from [Link]

  • CORDIS. (2004). ECVAM in vitro toxicity tests included in OECD testing recommendations. European Commission. Retrieved from [Link]

  • Evotec. (n.d.). hERG Safety. Cyprotex. Retrieved from [Link]

  • Loret, T., et al. (2020). Mind your assays: Misleading cytotoxicity with the WST-1 assay in the presence of manganese. PMC. Retrieved from [Link]

  • O'Brien, P. J. (2006). Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. PMC. Retrieved from [Link]

  • OECD. (n.d.). Guidelines for the Testing of Chemicals. OECD.org. Retrieved from [Link]

  • ESTIV. (2022). OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines. ESTIV. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Fluoro-3-hydroxyphenyl)ethanone. PubChem. Retrieved from [Link]

  • Xu, L.-Z., et al. (2007). 1-[2-Chloro-4-(4-fluorophenoxy)phenyl]ethanone. ResearchGate. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 1-(4-(4-(methylsulfonyl)phenoxy)phenyl)ethanone. PrepChem.com. Retrieved from [Link]

  • Pharos. (n.d.). Ethanone, 1-(3-bromo-4-fluorophenyl)-. Pharos. Retrieved from [Link]

  • NextSDS. (n.d.). 1-[4-(3-FLUOROPROPOXY)PHENYL]-1-ETHANONE. NextSDS. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis Protocol for 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone

Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone (CAS: 86897-02-1) Methodology: Nucleophilic Aromatic Substitution (SNAr) Application: Building block for medicinal chemistry and advanced materials.

Mechanistic Rationale & Strategy

The synthesis of 1-[4-(3-fluoro-phenoxy)-phenyl]-ethanone is achieved via a classic Nucleophilic Aromatic Substitution (SNAr) pathway. In this system, 4-fluoroacetophenone serves as the electrophile. The strongly electron-withdrawing acetyl group at the para position significantly reduces the electron density of the aromatic ring, activating the adjacent C–F bond and stabilizing the anionic Meisenheimer complex intermediate during nucleophilic attack[1].

3-Fluorophenol acts as the nucleophile precursor. Upon deprotonation by a mild inorganic base (potassium carbonate), it forms the highly reactive 3-fluorophenoxide anion. N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature poorly solvates the phenoxide anion (maintaining its nucleophilicity) while effectively solvating the potassium cation[1]. The reaction requires sustained thermal energy to overcome the activation barrier of the substitution, making high-boiling solvents like DMF highly effective[2].

Experimental Workflow

Workflow Step1 1. Deprotonation 3-Fluorophenol + K2CO3 Step2 2. SNAr Reaction Add 4-Fluoroacetophenone Heat to 120°C in DMF Step1->Step2 Step3 3. Quench & Extract Add H2O, Extract with EtOAc Step2->Step3 Step4 4. Purification Silica Gel Column Chromatography Step3->Step4 Step5 5. Characterization HPLC, NMR, MS Step4->Step5

Workflow for the SNAr synthesis of 1-[4-(3-fluoro-phenoxy)-phenyl]-ethanone.

Reagents and Materials

To ensure reproducibility, all reagents should be anhydrous, and the reaction should be conducted under an inert atmosphere (nitrogen or argon) to prevent oxidative side reactions.

Reagent / MaterialMW ( g/mol )EquivalentsAmountFunction
4-Fluoroacetophenone138.141.010.0 mmol (1.38 g)Electrophile
3-Fluorophenol112.101.111.0 mmol (1.23 g)Nucleophile
Potassium Carbonate (K₂CO₃)138.201.515.0 mmol (2.07 g)Base
N,N-Dimethylformamide (DMF)73.09-15 mLReaction Solvent
Ethyl Acetate (EtOAc)88.11-50 mLExtraction Solvent

Step-by-Step Synthesis Protocol

Phase 1: Nucleophile Generation
  • Apparatus Setup: Equip an oven-dried 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with nitrogen.

  • Reagent Charging: Add 3-fluorophenol (1.23 g, 11.0 mmol) and finely powdered, anhydrous K₂CO₃ (2.07 g, 15.0 mmol) to the flask.

  • Solvation: Syringe in 15 mL of anhydrous DMF.

  • Pre-activation: Stir the suspension vigorously at room temperature for 15–20 minutes.

    • Causality: Pre-stirring allows the base to deprotonate the phenol, generating the active phenoxide nucleophile before the electrophile is introduced. This minimizes the risk of the electrophile degrading under prolonged basic conditions at elevated temperatures.

Phase 2: SNAr Coupling
  • Electrophile Addition: Add 4-fluoroacetophenone (1.38 g, 10.0 mmol) to the activated mixture in one portion.

  • Thermal Activation: Lower the flask into a pre-heated oil bath set to 120 °C. Stir the mixture vigorously for 4 to 6 hours.

    • Causality: The robust C–F bond of the electrophile requires significant thermal energy to reach the transition state of the Meisenheimer complex[2].

  • Reaction Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a 4:1 Hexanes/EtOAc solvent system. The product will appear as a new UV-active spot (254 nm) with a lower Rf value than the starting 4-fluoroacetophenone.

Phase 3: Workup and Isolation
  • Quenching: Remove the flask from the oil bath and allow it to cool to room temperature. Pour the mixture into a beaker containing 50 mL of ice-cold distilled water.

    • Causality: Water quenches unreacted base, dissolves the inorganic byproducts (KF, K₂CO₃), and forces the highly hydrophobic diaryl ether product out of the DMF solution, facilitating phase separation.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract with EtOAc (3 × 20 mL).

  • Washing: Wash the combined organic layers sequentially with:

    • 1M NaOH (20 mL) – To deprotonate and remove any unreacted 3-fluorophenol into the aqueous phase.

    • Distilled water (2 × 20 mL) – To remove residual DMF.

    • Saturated brine (30 mL) – To pre-dry the organic layer.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Phase 4: Purification
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel (230-400 mesh). Elute with a gradient of 5% to 10% EtOAc in Hexanes.

  • Isolation: Pool the fractions containing the pure product (confirmed by TLC) and remove the solvent in vacuo to afford 1-[4-(3-fluoro-phenoxy)-phenyl]-ethanone.

Analytical Validation (Expected Data)

To ensure the integrity of the synthesized protocol, the isolated compound must be validated against the following expected spectral parameters:

  • ¹H NMR (CDCl₃, 400 MHz): Expected singlet at ~2.58 ppm (3H, acetyl CH₃). Two distinct doublets around ~7.95 ppm (2H) and ~7.05 ppm (2H) corresponding to the para-substituted acetophenone ring. Complex multiplets between 6.75–7.40 ppm (4H) for the 3-fluorophenoxy ring.

  • ¹⁹F NMR (CDCl₃, 376 MHz): A distinct signal corresponding to the aromatic fluorine atom on the phenoxy ring.

  • LC-MS: [M+H]⁺ expected at m/z 231.1.

Sources

Application Notes and Protocols for 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone in Pharmaceutical Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Diaryl Ether Scaffold as a Privileged Structure in Medicinal Chemistry

In the landscape of modern drug discovery, certain chemical motifs, often referred to as "privileged scaffolds," consistently appear in a multitude of biologically active compounds. The diaryl ether (DE) linkage is a prominent example of such a scaffold, recognized for its prevalence in both natural products and synthetic pharmaceuticals.[1][2] The structural and physicochemical properties of diaryl ethers—namely their metabolic stability, conformational flexibility, and ability to engage in various intermolecular interactions—make them a cornerstone in the design of novel therapeutic agents.[3] Molecules incorporating this scaffold have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2]

The subject of this guide, 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone, is a diaryl ether ketone. The introduction of a ketone functionality and a fluorine atom can significantly influence the molecule's electronic properties, metabolic stability, and binding interactions with biological targets. Fluorine, in particular, is a bioisostere for hydrogen but with higher electronegativity, and its incorporation is a common strategy in medicinal chemistry to enhance binding affinity and metabolic stability.

Given the lack of specific biological data for 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone, this document serves as a practical guide for researchers and drug development professionals on how to initiate an investigation into its pharmaceutical potential. We will outline a strategic, step-by-step approach to screen this compound for biological activity, focusing on oncology and inflammation as primary therapeutic areas of interest, based on the known activities of structurally related compounds.[4][5][6][7][8][9]

Proposed Therapeutic Areas and Biological Targets

Based on the extensive literature on diaryl ether derivatives, the primary therapeutic areas for initial investigation of 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone should include:

  • Oncology: Many diaryl ether-containing molecules have been developed as anticancer agents.[4][7][10]

  • Inflammation: The diaryl ether scaffold is present in compounds targeting key inflammatory mediators.[5][6][9]

A logical starting point for screening would be to assess the compound's activity against a panel of targets commonly modulated by this scaffold. These include:

  • Protein Kinases: A major class of drug targets, particularly in oncology.

  • Cyclooxygenases (COX-1 and COX-2): Key enzymes in the inflammatory cascade.

  • Nuclear Receptors: Ligand-activated transcription factors involved in a wide range of physiological processes.

  • G-Protein Coupled Receptors (GPCRs): A large family of cell surface receptors involved in signal transduction.

Experimental Workflow for Biological Characterization

A tiered approach is recommended for the systematic evaluation of a novel compound. This ensures a cost-effective and efficient process, starting with broad, high-throughput screens and progressing to more specific, mechanistic assays for promising "hits."

G cluster_0 Primary Screening cluster_1 Secondary & Mechanistic Assays Primary Assay Cell-Based Cytotoxicity Assay (e.g., CellTiter-Glo®) Hit Identification Identify 'Hits' with Significant Cytotoxic Activity (e.g., IC50 < 10 µM) Primary Assay->Hit Identification Secondary Assay Biochemical/Target-Based Assays (e.g., Kinase Inhibition Panel) Hit Identification->Secondary Assay For identified 'hits' Mechanism of Action Mechanism of Action Studies (e.g., Apoptosis Assays, Cell Cycle Analysis) Secondary Assay->Mechanism of Action Lead Optimization Lead Optimization (Structure-Activity Relationship Studies) Mechanism of Action->Lead Optimization

Caption: A tiered experimental workflow for the biological evaluation of 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone.

PART 1: Primary Screening - Cell-Based Cytotoxicity Assay

The first step is to determine if 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone exhibits general cytotoxicity against a panel of human cancer cell lines. This provides a broad indication of potential anticancer activity. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, high-throughput method for this purpose. It measures the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.[11][12][13][14]

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

1. Materials and Reagents:

  • 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone (dissolved in DMSO to create a 10 mM stock solution)

  • Human cancer cell lines (e.g., a panel representing different cancer types such as MCF-7 (breast), A549 (lung), HCT116 (colon), and PC-3 (prostate))

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Opaque-walled 96-well or 384-well microplates

  • Luminometer

2. Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 10 mM stock solution of 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone in culture medium to achieve final concentrations ranging from, for example, 100 µM down to 1 nM.

    • Include a "vehicle control" (DMSO at the same final concentration as the compound wells) and a "no-cell control" (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate concentration of the test compound or vehicle control.

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Assay Execution:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[12][13]

    • Add 100 µL of CellTiter-Glo® Reagent to each well.[12]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[11][13]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11][12][13]

    • Record the luminescence using a plate-reading luminometer.

4. Data Analysis:

  • Subtract the average luminescence of the "no-cell control" wells from all other readings.

  • Normalize the data by expressing the luminescence of the compound-treated wells as a percentage of the vehicle control.

  • Plot the percentage of viable cells against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Hypothetical Data Presentation
Cell LineCancer TypeIC₅₀ (µM) of 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone
MCF-7Breast8.5
A549Lung12.2
HCT116Colon> 50
PC-3Prostate6.8

PART 2: Secondary Screening - Generic Kinase Inhibition Assay

If the primary screen reveals significant cytotoxic activity (e.g., an IC₅₀ < 10 µM in one or more cell lines), a logical next step is to investigate whether this effect is mediated through the inhibition of protein kinases. A generic, high-throughput kinase assay can be used to screen the compound against a panel of kinases. The following is a representative protocol for a luminescence-based kinase assay that measures ATP depletion.[15][16]

Protocol: Generic Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

1. Materials and Reagents:

  • 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone (10 mM stock in DMSO)

  • A panel of purified, active protein kinases (e.g., members of the tyrosine kinase and serine/threonine kinase families)

  • A generic kinase substrate (e.g., a synthetic peptide like KVEKIGEGTYGVVYK for tyrosine kinases)[15]

  • Kinase reaction buffer

  • ATP (at a concentration near the Kₘ for each kinase)

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 384-well microplates

  • Luminometer

2. Procedure:

  • Reagent Preparation:

    • Prepare solutions of each kinase and its corresponding substrate in the kinase reaction buffer.

    • Prepare the ATP solution in the kinase reaction buffer.

  • Compound Dispensing:

    • In a 384-well plate, add a small volume (e.g., 1 µL) of 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone at various concentrations.

    • Include a "no-inhibitor control" (DMSO) and a "no-enzyme control."

  • Kinase Reaction:

    • Add the kinase and substrate mixture to the wells containing the test compound.

    • Incubate for 10-20 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding ATP to all wells.[15]

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Detection:

    • Add the kinase assay reagent (e.g., Kinase-Glo® reagent) to each well. This reagent will stop the kinase reaction and measure the amount of remaining ATP.

    • Incubate as per the manufacturer's instructions to stabilize the luminescent signal.

    • Measure the luminescence. The signal will be inversely proportional to the kinase activity.[15][16]

5. Data Analysis:

  • Calculate the percent inhibition for each concentration of the test compound relative to the "no-inhibitor control."

  • Plot the percent inhibition against the log of the compound concentration and determine the IC₅₀ value for each kinase.

Structure-Activity Relationship (SAR) Considerations

Should 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone demonstrate promising activity, further investigation into its structure-activity relationship (SAR) would be warranted. This involves synthesizing and testing analogs of the parent compound to identify which structural features are critical for its biological activity.

SAR cluster_A Ring A Modifications cluster_B Ring B Modifications cluster_C Linker and Ketone Modifications A Position and nature of substituents on the phenoxy ring. B Substituents on the phenyl ring. C Alteration of the ether linkage (e.g., to thioether, amine). Modification of the ketone (e.g., to an oxime, alcohol). Title General SAR Exploration for Diaryl Ether Ketones

Caption: Key areas for SAR exploration in diaryl ether ketone scaffolds.

Conclusion

While specific biological applications for 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone have not been documented, its chemical structure places it within the highly promising class of diaryl ether compounds. The protocols and strategic workflow outlined in this guide provide a comprehensive framework for initiating a thorough investigation into its pharmaceutical potential. By employing a systematic approach of primary and secondary screening, researchers can efficiently determine if this compound warrants further development as a lead for novel therapeutics, particularly in the fields of oncology and inflammation.

References

  • Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay. Retrieved from [Link]

  • RE-Place. (n.d.). CellTiter-Glo Luminescent Cell Viability Assay Technical Bulletin #TB288. Retrieved from [Link]

  • Oslo University Hospital. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]

  • Hannah, B. S., & Riss, T. (n.d.). CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. ResearchGate. Retrieved from [Link]

  • Bedos-Belval, F., et al. (2012). Diaryl ether derivatives as anticancer agents – a review. MedChemComm, 3(11), 1335-1348. Retrieved from [Link]

  • Das, S., et al. (2026). Diaryl Ether Derivatives as Dual Inhibitors of Selective COX-2 and EGFR: Synthesis, In silico, and In Vitro Analysis. Medicinal Chemistry, 22. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Anonymous. (n.d.). Novel Aryl Ether Derivatives as Antiinflammatory and Analgesics. ResearchGate. Retrieved from [Link]

  • Anson, J. (2012, October 22). Diaryl ether derivatives as anticancer agents – a review. RSC Medicinal Chemistry Blog. Retrieved from [Link]

  • Das, S., et al. (2026). Diaryl Ether Derivatives as Dual Inhibitors of Selective COX-2 and EGFR: Synthesis, In silico, and In Vitro Analysis. Medicinal Chemistry, 22. Retrieved from [Link]

  • Bedos-Belval, F., et al. (2012). Diaryl ether derivatives as anticancer agents - A review. MedChemComm, 3(11), 1335-1348. Retrieved from [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • Waseda University. (2017, February 27). Creating ethers from esters? New method for developing anti-cancer drugs and antimalarial medications. Retrieved from [Link]

  • Lee, F., et al. (2015). Structure-based design, structure-activity relationship analysis, and antitumor activity of diaryl ether derivatives. Tumor Biology, 36(10), 7515-7522. Retrieved from [Link]

  • BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved from [Link]

  • Das, S., et al. (2026). Diaryl Ether Derivatives as Dual Inhibitors of Selective COX-2 and EGFR: Synthesis, In silico, and In Vitro Analysis. Medicinal Chemistry, 22. Retrieved from [Link]

  • Chen, T., et al. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry, 68(37), 9891-9915. Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • Chen, T., et al. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry, 68(37), 9891-9915. Retrieved from [Link]

  • de Heuvel, E., et al. (2019). Discovery of Diaryl Ether Substituted Tetrahydrophthalazinones as TbrPDEB1 Inhibitors Following Structure-Based Virtual Screening. Frontiers in Chemistry, 7, 629. Retrieved from [Link]

  • Bell, I. M., et al. (2001). Diaryl ether inhibitors of farnesyl-protein transferase. Bioorganic & Medicinal Chemistry Letters, 11(10), 1273-1276. Retrieved from [Link]

  • Bischof, J., et al. (2017). Optimized 4,5-Diarylimidazoles as Potent/Selective Inhibitors of Protein Kinase CK1δ and Their Structural Relation to p38α MAPK. Molecules, 22(4), 522. Retrieved from [Link]

Sources

Application Notes and Protocols: 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone is a versatile diaryl ether ketone that serves as a pivotal precursor in the synthesis of a diverse array of heterocyclic compounds and other complex organic molecules. Its unique structural features, including the electron-withdrawing fluorine atom and the reactive acetyl group, make it a valuable building block in medicinal chemistry and materials science. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the applications of this precursor. It outlines detailed, field-proven protocols for its use in key synthetic transformations, such as the synthesis of chalcones and pyrazoles, which are prominent scaffolds in numerous biologically active compounds. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Significance of 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone

The diaryl ether motif is a prevalent structural unit in a multitude of natural products and synthetic compounds with significant biological activities, including antibiotics and antitumor agents.[1] The title compound, 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone (CAS No. 86897-02-1), combines this important diaryl ether linkage with a reactive ketone functionality and a strategically placed fluorine atom.[2][3][4] Fluorine substitution is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The acetyl group, on the other hand, provides a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

This precursor is particularly valuable in the synthesis of chalcones and their subsequent conversion to pyrazoles, two classes of compounds extensively investigated for their broad pharmacological profiles, including anti-inflammatory, antimicrobial, and anticancer properties.[5][6] Furthermore, its derivatives have been explored as intermediates in the development of kinase inhibitors and other targeted therapeutics.[7][8]

Synthesis of the Precursor

The most common and efficient method for the synthesis of 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol.[9][10] This reaction has been a cornerstone for the formation of diaryl ethers for over a century.[10] Modern modifications of the Ullmann synthesis often employ ligands to accelerate the reaction and allow for milder conditions.[1][11]

Conceptual Workflow for Precursor Synthesis:

G cluster_reactants Reactants cluster_conditions Reaction Conditions 4-Hydroxyacetophenone 4-Hydroxyacetophenone Reaction Ullmann Condensation 4-Hydroxyacetophenone->Reaction 1-Bromo-3-fluorobenzene 1-Bromo-3-fluorobenzene 1-Bromo-3-fluorobenzene->Reaction CuI (catalyst) CuI (catalyst) CuI (catalyst)->Reaction Ligand (e.g., N,N-dimethylglycine) Ligand (e.g., N,N-dimethylglycine) Ligand (e.g., N,N-dimethylglycine)->Reaction Base (e.g., Cs2CO3) Base (e.g., Cs2CO3) Base (e.g., Cs2CO3)->Reaction Solvent (e.g., Acetonitrile) Solvent (e.g., Acetonitrile) Solvent (e.g., Acetonitrile)->Reaction Temperature (e.g., 90-110 °C) Temperature (e.g., 90-110 °C) Temperature (e.g., 90-110 °C)->Reaction Product 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone Workup Aqueous Workup & Extraction Purification Column Chromatography Workup->Purification Purification->Product Reaction->Workup

Caption: Ullmann Condensation for Precursor Synthesis.

Application in Chalcone Synthesis via Claisen-Schmidt Condensation

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of flavonoids that serve as crucial intermediates in the synthesis of various heterocyclic compounds.[5] The Claisen-Schmidt condensation is a reliable and widely used method for the synthesis of chalcones. This reaction involves the base-catalyzed condensation of an aromatic ketone with an aromatic aldehyde that lacks α-hydrogens.[12][13] The use of 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone in this reaction allows for the introduction of the fluorinated diaryl ether moiety into the chalcone scaffold.

Mechanistic Insight

The Claisen-Schmidt condensation proceeds through an aldol condensation mechanism followed by dehydration.[12] The base abstracts an α-proton from the ketone (1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone) to form an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the α,β-unsaturated ketone, or chalcone, driven by the formation of an extended conjugated system.[14]

G Start 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone Enolate Enolate Formation (Base, e.g., KOH) Start->Enolate Nucleophilic_Attack Nucleophilic Attack Enolate->Nucleophilic_Attack Aldehyde Aromatic Aldehyde (e.g., Benzaldehyde) Aldehyde->Nucleophilic_Attack Intermediate β-Hydroxy Ketone Intermediate Nucleophilic_Attack->Intermediate Dehydration Dehydration Intermediate->Dehydration Product Chalcone Derivative Dehydration->Product

Caption: Claisen-Schmidt Condensation Workflow.

Detailed Experimental Protocol: Synthesis of (E)-1-(4-(3-fluorophenoxy)phenyl)-3-phenylprop-2-en-1-one

This protocol describes a general procedure for the synthesis of a chalcone derivative using 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone and benzaldehyde.

Materials:

  • 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Potassium Hydroxide (KOH) (2.0 eq)

  • Ethanol (95%)

  • Deionized Water

  • Hydrochloric Acid (HCl), 10% aqueous solution

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone in ethanol.

  • Add benzaldehyde to the solution and stir for 5 minutes at room temperature.

  • Prepare a solution of potassium hydroxide in a minimal amount of water and add it dropwise to the reaction mixture with vigorous stirring. Maintain the temperature between 20-25°C using a water bath.[5]

  • Continue stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.

  • Acidify the mixture with 10% HCl until a precipitate forms.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Dry the crude product in a vacuum oven.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

Self-Validation:

  • TLC Analysis: Monitor the reaction progress by comparing the reaction mixture to the starting materials on a TLC plate. The appearance of a new, less polar spot indicates product formation.

  • Melting Point: The purified product should have a sharp and defined melting point.

  • Spectroscopic Analysis: Confirm the structure of the synthesized chalcone using FT-IR, ¹H NMR, and ¹³C NMR spectroscopy. The IR spectrum should show a characteristic C=O stretching frequency for an α,β-unsaturated ketone. The ¹H NMR spectrum should display two doublets in the olefinic region with a coupling constant (J) of approximately 15-16 Hz, confirming the trans configuration of the double bond.

Parameter Expected Outcome
Yield 75-90%
Physical Appearance Pale yellow solid
¹H NMR (CDCl₃, δ ppm) ~7.8-8.0 (d, 2H), ~7.6-7.7 (d, 1H, J ≈ 15.5 Hz), ~7.3-7.5 (m, 5H), ~7.0-7.2 (m, 5H), ~6.8-6.9 (m, 1H)
¹³C NMR (CDCl₃, δ ppm) ~190 (C=O), ~160 (Ar-O), ~157 (Ar-F), ~145 (C=), ~135 (Ar-C), ~130-132 (Ar-CH), ~128-129 (Ar-CH), ~122 (=CH), ~115-120 (Ar-CH), ~110 (Ar-CH), ~108 (Ar-CH)

Application in Pyrazole Synthesis

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are a prominent class of compounds in medicinal chemistry, exhibiting a wide range of biological activities.[15][16] A common and efficient method for the synthesis of pyrazoles involves the cyclocondensation of α,β-unsaturated ketones (chalcones) with hydrazine derivatives.[15][17]

Mechanistic Rationale

The reaction proceeds via a Michael addition of hydrazine to the β-carbon of the chalcone's α,β-unsaturated system. This is followed by an intramolecular cyclization through the nucleophilic attack of the second nitrogen atom of the hydrazine onto the carbonyl carbon. Subsequent dehydration of the resulting pyrazoline intermediate leads to the formation of the aromatic pyrazole ring. The regioselectivity of the reaction can be influenced by the substitution pattern of the chalcone and the hydrazine derivative.

G Chalcone Chalcone Derivative Michael_Addition Michael Addition Chalcone->Michael_Addition Hydrazine Hydrazine Hydrate Hydrazine->Michael_Addition Cyclization Intramolecular Cyclization Michael_Addition->Cyclization Pyrazoline Pyrazoline Intermediate Cyclization->Pyrazoline Dehydration Dehydration Pyrazoline->Dehydration Product Pyrazole Derivative Dehydration->Product

Caption: Pyrazole Synthesis from Chalcone.

Detailed Experimental Protocol: Synthesis of 3-(4-(3-fluorophenoxy)phenyl)-5-phenyl-1H-pyrazole

This protocol outlines the synthesis of a pyrazole derivative from the previously synthesized chalcone.

Materials:

  • (E)-1-(4-(3-fluorophenoxy)phenyl)-3-phenylprop-2-en-1-one (1.0 eq)

  • Hydrazine Hydrate (N₂H₄·H₂O) (5.0 eq)

  • Glacial Acetic Acid

  • Ethanol (95%)

  • Deionized Water

Procedure:

  • In a round-bottom flask, dissolve the chalcone in ethanol.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Add hydrazine hydrate dropwise to the reaction mixture at room temperature.

  • Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress using TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the crude product in a vacuum oven.

  • Recrystallize the crude pyrazole from ethanol to obtain a pure product.

Self-Validation:

  • TLC Analysis: The disappearance of the chalcone spot and the appearance of a new, more polar spot indicates the formation of the pyrazole.

  • Melting Point: The purified pyrazole should exhibit a sharp melting point.

  • Spectroscopic Analysis: Confirm the structure using FT-IR, ¹H NMR, and ¹³C NMR spectroscopy. The IR spectrum should show the absence of the C=O stretch and the appearance of an N-H stretch. The ¹H NMR spectrum will show a characteristic singlet for the pyrazole C4-H.

Parameter Expected Outcome
Yield 70-85%
Physical Appearance White to off-white solid
¹H NMR (DMSO-d₆, δ ppm) ~12.9 (s, 1H, NH), ~7.2-7.8 (m, 14H), ~6.9 (s, 1H, pyrazole-H)
¹³C NMR (DMSO-d₆, δ ppm) ~163 (Ar-F), ~157 (Ar-O), ~150 (Pyrazole C3), ~144 (Pyrazole C5), ~130-132 (Ar-C), ~125-129 (Ar-CH), ~115-120 (Ar-CH), ~110 (Ar-CH), ~108 (Ar-CH), ~102 (Pyrazole C4)

Further Synthetic Applications and Future Directions

The versatility of 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone extends beyond the synthesis of chalcones and pyrazoles. The acetyl group can be a starting point for various other transformations:

  • Synthesis of other Heterocycles: The chalcone intermediates can be used to synthesize a variety of other heterocyclic systems, such as pyrimidines, isoxazoles, and benzodiazepines.

  • Kinase Inhibitor Scaffolds: The diaryl ether ketone core is a valuable scaffold in the design of kinase inhibitors. The acetyl group can be functionalized to introduce various pharmacophores that can interact with the ATP-binding site of kinases.[7][8]

  • Material Science: The unique electronic properties conferred by the fluoro-diaryl ether moiety make this precursor and its derivatives interesting candidates for applications in materials science, such as in the development of novel polymers and liquid crystals.[18]

The continued exploration of the reactivity of 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone is expected to lead to the discovery of novel molecules with significant biological and material properties.

References

  • PraxiLabs. Claisen Schmidt Reaction Virtual Lab. Retrieved from [Link]

  • SynArchive. Ullmann Condensation. Retrieved from [Link]

  • Taillefer, M., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(10), 1671–1674. [Link]

  • Xie, Y., et al. (2004). Ullmann Diaryl Ether Synthesis in Ionic Liquids. Tetrahedron Letters, 45(44), 8265–8268. [Link]

  • Schareina, T., et al. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 1074–1082. [Link]

  • Boruwa, J., et al. (2024). Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents.
  • University of Colorado Boulder. Claisen-Schmidt Condensation. Retrieved from [Link]

  • Scribd. Claisen-Schmidt Condensation Overview. Retrieved from [Link]

  • Chemistry Steps. Claisen Condensation Reaction Mechanism. Retrieved from [Link]

  • Wikipedia. Claisen–Schmidt condensation. Retrieved from [Link]

  • Jarag, K. J., et al. (2011). Synthesis of chalcone (3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one): advantage of sonochemical method over conventional method. Ultrasonics Sonochemistry, 18(2), 617–623. [Link]

  • Kumar, S., et al. (2013). Synthesis, SAR and Biological Evaluation of Chalcone Derivatives as Antiulcer Agents. International Journal of Pharmaceutical Sciences and Drug Research, 5(2), 51-55.
  • Appchem. 1-[4-(3-FLUORO-PHENOXY)-PHENYL]-ETHANONE. Retrieved from [Link]

  • Fauber, B. P., et al. (2015). Discovery of 1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-[9][12]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500): a potent, selective, and orally bioavailable retinoic acid receptor-related orphan receptor C (RORc or RORγ) inverse agonist. Journal of Medicinal Chemistry, 58(13), 5308–5322. [Link]

  • Sivakumar, P. M., et al. (2007).
  • Rieke Metals. 1-(4-Fluoro-3-trifluoromethyl-phenyl)-2-phenoxy-ethanone. Retrieved from [Link]

  • NextSDS. 1-[4-(3-TRIFLUOROMETHOXY-PHENOXY)-PHENYL]-ETHANONE. Retrieved from [Link]

  • Mali, B. B., et al. (2021). Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. RSC Advances, 11(52), 32909-32920. [Link]

  • Alcaide, B., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules, 28(22), 7576. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Retrieved from [Link]

  • Kim, J. S., et al. (2014). Practical Synthesis of Chalcone Derivatives and Their Biological Activities. Molecules, 19(11), 17690–17700. [Link]

  • Al-Ostath, A. A. (2020). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). To Chemistry Journal, 7, 1-28.
  • Google Patents. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
  • Šačkus, A., et al. (2012). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Chemija, 23(1), 38-46.
  • Google Patents. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.
  • ResearchGate. (2012). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]

  • Li, C., et al. (2021). Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases. Journal of Natural Products, 84(9), 2411–2420. [Link]

  • Hamed, M. A., et al. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 7(11), 4414-4421.
  • Chemspay. Pyrazoles database - synthesis, physical properties. Retrieved from [Link]

  • Lee, K. L., et al. (2017). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. Journal of Medicinal Chemistry, 60(13), 5521–5542. [Link]

Sources

Ullmann diaryl ether coupling methods for 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Ullmann Coupling Methods for the Synthesis of 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone

Introduction: The Significance of Diaryl Ether Linkages

The diaryl ether motif is a cornerstone in modern medicinal chemistry, materials science, and agrochemicals, appearing in a vast array of biologically active natural products and synthetic compounds, including the antibiotic vancomycin and various pharmaceuticals.[1][2] The target molecule, 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone, is a valuable synthetic intermediate whose efficient construction relies on the robust formation of a C-O bond between two aryl rings.

The Ullmann condensation, first reported by Fritz Ullmann in 1905, represents the classical approach to diaryl ether synthesis.[3] This copper-promoted reaction traditionally required harsh conditions, such as high temperatures (often exceeding 200 °C) and stoichiometric amounts of copper, which limited its substrate scope and functional group tolerance.[2][4] However, the last two decades have witnessed a renaissance of the Ullmann reaction. The development of ligand-assisted protocols has transformed this process into a mild, versatile, and highly efficient catalytic method, supplanting harsher techniques and often providing a more cost-effective alternative to palladium-catalyzed methods like the Buchwald-Hartwig coupling.[2][5][6][7][8]

This application note provides an in-depth guide to both classical and modern ligand-accelerated Ullmann diaryl ether coupling methods for the synthesis of 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone from 4-hydroxyacetophenone and a suitable fluoro-substituted aryl halide. We will explore the underlying mechanism, provide detailed, field-proven protocols, and offer insights into optimizing this crucial transformation.

The Ullmann Reaction: A Mechanistic Overview

The transition from stoichiometric, high-temperature conditions to a mild, catalytic process is enabled by the addition of chelating ligands. While the precise mechanism can vary with the ligand system, a widely accepted catalytic cycle for modern Ullmann-type couplings involves Cu(I) and Cu(III) intermediates.[9][10]

The key functions of the ligand are to increase the solubility of the copper salt, prevent its disproportionation or aggregation, and facilitate the key steps of oxidative addition and reductive elimination, thereby lowering the overall activation energy of the reaction.[8]

Figure 1: Proposed Catalytic Cycle for Ligand-Assisted Ullmann Diaryl Ether Synthesis. The cycle initiates with the formation of a copper(I) phenoxide species. Oxidative addition of the aryl halide generates a transient Cu(III) complex, which then undergoes reductive elimination to yield the diaryl ether product and regenerate the active Cu(I) catalyst.

Protocols for the Synthesis of 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone

The synthesis involves the coupling of 4-hydroxyacetophenone with an aryl halide partner. The reactivity of aryl halides in Ullmann couplings generally follows the trend I > Br >> Cl.[11] Therefore, 1-fluoro-3-iodobenzene is the preferred electrophile for achieving high yields under mild conditions.

Protocol 1: Modern Ligand-Assisted Ullmann Coupling (High-Efficiency Method)

This protocol utilizes N,N-dimethylglycine, a simple and inexpensive amino acid, as a highly effective ligand to promote the coupling at moderate temperatures.[5][12] This method is characterized by its high yield, broad functional group tolerance, and operational simplicity.

workflow_modern start Start: Assemble Reagents setup Charge oven-dried flask with: - 4-Hydroxyacetophenone - CuI - N,N-Dimethylglycine - K₃PO₄ start->setup inert Evacuate and backfill with Argon/Nitrogen (3x) setup->inert add_solvents Add Dioxane (solvent) and 1-Fluoro-3-iodobenzene inert->add_solvents reaction Heat mixture to 90-100 °C with vigorous stirring (Monitor by TLC/LC-MS) add_solvents->reaction workup_start Cool to RT Dilute with Ethyl Acetate reaction->workup_start filter Filter through Celite to remove inorganic salts workup_start->filter wash Wash filtrate with H₂O and Brine filter->wash dry Dry organic layer (Na₂SO₄ or MgSO₄) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via flash column chromatography concentrate->purify end End: Isolated Product 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone purify->end

Figure 2: Experimental Workflow for the Modern Ligand-Assisted Ullmann Synthesis. This flowchart outlines the key steps from reaction setup to the isolation of the pure product.

Materials and Reagents:

  • 4-Hydroxyacetophenone (1.2 mmol)

  • 1-Fluoro-3-iodobenzene (1.0 mmol)

  • Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)

  • N,N-Dimethylglycine (0.2 mmol, 20 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous fine powder (2.0 mmol)

  • Anhydrous 1,4-Dioxane (5 mL)

  • Ethyl Acetate, Hexanes, Water (for workup and chromatography)

  • Celite, Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or sealed tube equipped with a magnetic stir bar, add 4-hydroxyacetophenone (163 mg, 1.2 mmol), copper(I) iodide (19 mg, 0.1 mmol), N,N-dimethylglycine (21 mg, 0.2 mmol), and potassium phosphate (424 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Addition of Reagents: Through the septum or under a positive flow of inert gas, add anhydrous 1,4-dioxane (5 mL) followed by 1-fluoro-3-iodobenzene (112 µL, 1.0 mmol).

  • Reaction: Place the sealed flask in a preheated oil bath at 90-100 °C. Stir the mixture vigorously for 12-24 hours.

    • Rationale: The 90-100 °C temperature is significantly milder than classical conditions and is enabled by the ligand.[5] Dioxane is a suitable polar aprotic solvent. K₃PO₄ is an effective base for deprotonating the phenol without being overly harsh.[13]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl iodide is consumed.

  • Workup: Allow the reaction mixture to cool to room temperature. Dilute with ethyl acetate (20 mL).

  • Filtration: Pass the mixture through a short plug of Celite to remove the insoluble copper salts and base. Wash the pad with additional ethyl acetate (10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes) to afford the pure 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone.

Protocol 2: Classical Ullmann Condensation (Comparative Method)

This protocol illustrates the traditional approach, highlighting the more demanding conditions required in the absence of an accelerating ligand. This method is often lower-yielding and less tolerant of sensitive functional groups.

workflow_classical start Start: Assemble Reagents setup Charge flask with: - 4-Hydroxyacetophenone - Anhydrous K₂CO₃ start->setup melt Heat mixture in DMF to ~130 °C to form phenoxide setup->melt add_cu Add Copper powder and 1-Fluoro-3-iodobenzene melt->add_cu reaction Heat mixture to 150-180 °C with vigorous stirring (Monitor by TLC/LC-MS) add_cu->reaction workup_start Cool to RT Pour into acidified water reaction->workup_start extract Extract with Toluene or Ethyl Acetate (3x) workup_start->extract wash Wash combined organics with NaOH(aq), H₂O, and Brine extract->wash dry Dry organic layer (Na₂SO₄ or MgSO₄) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via distillation or column chromatography concentrate->purify end End: Isolated Product purify->end

Figure 3: Experimental Workflow for the Classical Ullmann Synthesis. This process requires higher temperatures and often a more complex workup procedure to remove the large quantity of copper residue.

Materials and Reagents:

  • 4-Hydroxyacetophenone (1.0 mmol)

  • 1-Fluoro-3-iodobenzene (1.0 mmol)

  • Copper powder, activated (1.5 mmol, 1.5 equiv.)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 mmol)

  • Anhydrous Dimethylformamide (DMF) (5 mL)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine 4-hydroxyacetophenone (136 mg, 1.0 mmol) and anhydrous potassium carbonate (207 mg, 1.5 mmol) in anhydrous DMF (5 mL).

  • Phenoxide Formation: Heat the mixture to approximately 130 °C for 1 hour to facilitate the formation of the potassium phenoxide.

  • Addition of Reagents: Add the activated copper powder (95 mg, 1.5 mmol) and 1-fluoro-3-iodobenzene (112 µL, 1.0 mmol).

  • Reaction: Increase the temperature to 150-180 °C and maintain vigorous stirring for 24-48 hours.

    • Rationale: The high temperature is necessary to overcome the activation barrier in the absence of a ligand.[4] DMF is a high-boiling polar solvent capable of solubilizing the ionic intermediates. Stoichiometric or excess copper is required to drive the reaction.[4]

  • Workup: Cool the reaction to room temperature. Pour the dark mixture into a beaker containing 50 mL of 1 M HCl(aq). Stir for 15 minutes.

  • Extraction: Extract the aqueous mixture with ethyl acetate or toluene (3 x 30 mL).

  • Washing: Wash the combined organic layers with 1 M NaOH(aq) to remove any unreacted phenol, followed by water and brine.

  • Drying and Concentration: Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product will likely be dark and impure. Purify by flash column chromatography.

Comparative Analysis and Troubleshooting

The advantages of the modern, ligand-assisted protocol are clearly demonstrated when key parameters are compared.

ParameterProtocol 1: Modern Ligand-AssistedProtocol 2: ClassicalRationale & Advantage
Catalyst Catalytic (10 mol% CuI)Stoichiometric (1.5 equiv. Cu)Drastic reduction in metal waste and cost.
Ligand N,N-Dimethylglycine (20 mol%)NoneLigand enables lower temperature and higher efficiency.[5]
Base K₃PO₄ (2.0 equiv.)K₂CO₃ (1.5 equiv.)K₃PO₄ is often more effective in modern systems.[14][15]
Solvent DioxaneDMFDioxane is often easier to remove; avoids super-high boiling points.
Temperature 90-100 °C150-180 °CMilder conditions preserve sensitive functional groups and reduce side products.
Reaction Time 12-24 hours24-48 hoursFaster conversion rates.
Typical Yield Good to Excellent (>75%)Low to Moderate (<50%)Higher efficiency and cleaner reaction profile.
Workup Simple filtration/extractionMore complex, requires acid quenchEasier purification and less waste generation.

Troubleshooting Guide:

  • Low or No Conversion:

    • Cause: Inactive catalyst, insufficient base, or presence of oxygen/moisture.

    • Solution: Use high-purity CuI. Ensure the base (K₃PO₄) is anhydrous and finely powdered. Thoroughly degas the reaction vessel and use anhydrous solvents.

  • Formation of Side Products (e.g., Homocoupling of Aryl Iodide):

    • Cause: Reaction temperature is too high, or an inappropriate ligand is used.

    • Solution: Lower the reaction temperature. Screen different ligands; for instance, picolinic acid or salicylaldimine ligands have also been shown to be effective and may offer different selectivity.[13][14]

  • Dehalogenation of the Aryl Halide:

    • Cause: Presence of a hydrogen source and a catalytically active species that promotes hydrodehalogenation.

    • Solution: Ensure anhydrous conditions. If the problem persists, switching the solvent or base may alter the reaction pathway.

Conclusion

For the synthesis of 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone, modern ligand-assisted Ullmann coupling methods offer a significant improvement over classical protocols. By employing a simple and inexpensive catalyst system, such as CuI with N,N-dimethylglycine as a ligand, the diaryl ether product can be obtained in high yield under relatively mild conditions (90-100 °C). This approach minimizes metal waste, shortens reaction times, and simplifies purification. While the classical Ullmann condensation remains a historically important reaction, its practical application for complex molecule synthesis has been largely superseded by these more efficient and reliable ligand-accelerated systems.

References

  • Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(20), 3799–3802. [Link]

  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794. [Link]

  • Wei, C., et al. (2014). Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. Chinese Chemical Letters, 25(2), 315-319. [Link]

  • Wikipedia contributors. (2023). Ullmann condensation. Wikipedia. [Link]

  • Fu, X., et al. (2008). An Efficient Ullmann-Type C−O Bond Formation Catalyzed by an Air-Stable Copper(I)−Bipyridyl Complex. The Journal of Organic Chemistry, 73(19), 7740–7743. [Link]

  • Zin, N. S. M., et al. (2019). Ullmann reaction of substituted aryl halide and phenol compound. ResearchGate. [Link]

  • SynArchive. (n.d.). Ullmann Condensation. SynArchive. Retrieved from [Link]

  • Savoie, J., et al. (2000). The Directed Ortho Metalation−Ullmann Connection. A New Cu(I)-Catalyzed Variant for the Synthesis of Substituted Diaryl Ethers. Organic Letters, 2(7), 847–850. [Link]

  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Organic Synthesis. Retrieved from [Link]

  • Jones, G. O., et al. (2011). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society, 133(35), 13946–13962. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Niknam, K., & Torkaman, M. (2018). Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. IntechOpen. [Link]

  • Zhai, Y., et al. (2017). Copper-Catalyzed Diaryl Ether Formation from (Hetero)aryl Halides at Low Catalytic Loadings. The Journal of Organic Chemistry, 82(9), 4964–4969. [Link]

  • Seechurn, C. C. C. J., et al. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 1195–1202. [Link]

  • Kaur, N., et al. (2019). Bidentate NHC-Containing Ligands for Copper Catalysed Synthesis of Functionalised Diaryl Ethers. Chemistry – A European Journal, 25(72), 16695-16700. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Organic Chemistry Portal. Retrieved from [Link]

  • Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916. [Link]

  • Organic Syntheses. (2014). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 91, 1-14. [Link]

  • Organic Chemistry Portal. (n.d.). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Chemistry Portal. Retrieved from [Link]

  • Chemical Synthesis Database. (n.d.). 1-(4-hydroxy-3-iodophenyl)ethanone. Chemical Synthesis Database. Retrieved from [Link]

  • Li, X., et al. (2024). Intermolecular Buchwald–Hartwig Reactions for Enantioselective Synthesis of Diverse Atropisomers. Journal of the American Chemical Society. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Stanovnik, B., & Svete, J. (2006). Recent Progress in Diaryl Ether Synthesis. Synthesis, 2006(13), 2099-2115. [Link]

  • Das, A., et al. (2013). 2-Diazo-1-(4-hydroxyphenyl)ethanone: A Versatile Photochemical and Synthetic Reagent. Photochemistry and Photobiology, 89(4), 837–844. [Link]

  • Esteves, M. A., et al. (2001). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Journal of the Brazilian Chemical Society, 12(3), 395-399. [Link]

  • Gujjar, K. C., et al. (2009). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Arkivoc, 2009(14), 255-265. [Link]

  • Google Patents. (1991). Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt.
  • Sadowska, M., & Kaczor, A. A. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 471–490. [Link]

Sources

Column chromatography purification techniques for 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Chromatographic Isolation of 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone

Executive Summary

The synthesis of diaryl ethers, particularly fluorinated acetophenone derivatives like 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone , is a critical pathway in the development of modern pharmaceuticals and agrochemicals. These molecules are typically synthesized via Ullmann-type condensations or diaryliodonium rearrangements[1][2]. However, isolating the target ether from unreacted phenols, aryl halides, and transition-metal catalysts presents significant chromatographic challenges. This application note details a self-validating, two-tier purification strategy utilizing Normal Phase (NP) flash chromatography as the primary workhorse, followed by a "greener" Reversed-Phase (RP) polishing step for highly complex mixtures.

Molecular Profiling & Chromatographic Causality

To design an effective purification protocol, we must first deconstruct the physicochemical properties of 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone and understand how they dictate stationary and mobile phase interactions:

  • The Acetophenone Moiety: The carbonyl oxygen acts as a strong hydrogen bond acceptor. On bare silica (Si-OH), this creates moderate retention. To elute the compound, a polar aprotic solvent (e.g., Ethyl Acetate) is required to competitively bind to the silanol groups.

  • The Diaryl Ether Linkage: This structural feature imparts significant conformational flexibility and lipophilicity. Diaryl ethers are highly soluble in non-polar organic solvents, making them ideal candidates for hexane-based normal phase chromatography[2].

  • The 3-Fluoro Substituent: Fluorine is highly electronegative but poorly polarizable. Its inclusion increases the overall lipophilicity (logP) of the molecule while withdrawing electron density from the phenoxy ring. This inductive effect reduces the basicity of the ether oxygen, weakening its interaction with the silica stationary phase compared to non-fluorinated analogs. Consequently, the target molecule will elute faster than unreacted starting materials like 3-fluorophenol.

Strategic Purification Workflow

Purification Start Crude Reaction Mixture (Diaryl Ether + Impurities) TLC TLC Profiling Target Rf: 0.25 - 0.35 Start->TLC Load Dry Loading (1:2 Sample:Silica w/w) TLC->Load Optimize solvent NP Normal Phase Flash (Hexane / EtOAc Gradient) Load->NP Eliminate band broadening Decision Purity > 98%? NP->Decision LC-MS Analysis RP Reversed-Phase Polishing (Water / Acetone Gradient) Decision->RP No (Co-eluting analogs) End Pure 1-[4-(3-Fluoro-phenoxy)- phenyl]-ethanone Decision->End Yes RP->End Final Isolation

Workflow for the chromatographic isolation of fluorinated diaryl ethers.

Protocol I: Normal Phase Isolation (Primary Purification)

This protocol is designed to separate the target diaryl ether from highly polar catalysts and unreacted phenolic precursors.

Rationale for Dry Loading: Diaryl ether crude mixtures often require strong solvents (like Dichloromethane or DMF) for complete dissolution. If liquid-loaded onto a hexane-equilibrated column, these strong solvents cause severe band broadening and premature elution. Dry loading eliminates this solvent effect, ensuring a tight initial sample band and maximizing resolution.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM). Add irregular silica gel (40-63 μm, 60 Å) at a 1:2 (sample:silica) weight ratio. Evaporate the DCM under reduced pressure until a free-flowing powder is obtained.

  • Column Equilibration: Mount a pre-packed silica flash column. Flush the column with 3 to 5 Column Volumes (CV) of 100% Hexane to fully hydrate the silica pores with the weak solvent[3].

  • Loading: Transfer the dry-loaded silica into an empty solid-load cartridge and attach it in series ahead of the main column.

  • Elution: Execute a shallow gradient of Ethyl Acetate (EtOAc) in Hexane (see Table 1). The shallow gradient is critical for separating the target from structurally similar byproducts (e.g., 4-fluoroacetophenone).

  • Detection: Monitor UV absorbance at 254 nm (aromatic rings) and 280 nm (acetophenone carbonyl).

Protocol II: Reversed-Phase Polishing (Orthogonal Separation)

If the crude mixture contains des-fluoro impurities or closely related positional isomers (e.g., 2-fluoro vs. 3-fluoro), normal phase silica may lack the necessary selectivity. An orthogonal Reversed-Phase (C18) step is required.

Rationale for Acetone over Acetonitrile: While Acetonitrile (MeCN) is the industry standard for RP chromatography, Acetone is a superior choice for this specific application. Acetone/water blends are less viscous than MeCN/water, generating significantly less backpressure at equivalent flow rates[4]. Furthermore, acetone provides unique elution selectivity for acetophenone derivatives, often improving peak resolution while acting as a greener, less toxic solvent[4].

Step-by-Step Methodology:

  • Column Preparation: Flush a C18 bonded flash column with 4–6 CVs of 100% Acetone to activate the stationary phase, followed by 3–6 CVs of the initial mobile phase (10% Acetone in Water)[3].

  • Column Stacking (Optional): If the difference in retention factor ( Δ Rf) between the target and an impurity is 0.2, stack two identical C18 columns end-to-end. This linearly increases the length-to-diameter (L/D) ratio, significantly improving peak-to-peak resolution without altering the solvent system[5].

  • Elution: Run a gradient from 10% to 90% Acetone in Water (see Table 2).

  • Post-Run Cleaning: Flush the column with 5 CVs of 100% Acetone to remove highly lipophilic residues, ensuring the column can be reused[3].

Quantitative Data Presentation

Table 1: Normal Phase (Silica) Gradient Optimization

Column Volume (CV) % Hexane (Weak) % EtOAc (Strong) Elution Target
0.0 - 3.0 100% 0% Non-polar impurities / Alkanes
3.1 - 8.0 95% 5% Fluorinated aryl halides
8.1 - 14.0 85% 15% 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone

| 14.1 - 18.0 | 60% | 40% | Unreacted 3-fluorophenol / Catalysts |

Table 2: Reversed-Phase C18 (Greener) Gradient Optimization

Column Volume (CV) % Water (Weak) % Acetone (Strong) Elution Target
0.0 - 2.0 90% 10% Polar salts / Metal catalysts
2.1 - 6.0 50% 50% Phenolic precursors
6.1 - 12.0 20% 80% 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone

| 12.1 - 15.0 | 0% | 100% | Column Wash (Lipophilic byproducts) |

References

  • ResearchGate / Biotage. (2017). Greener Reversed-phase Flash Chromatography Using Acetone Instead of Acetonitrile. URL:[Link]

  • Teledyne ISCO. (2012). RediSep Column Stacking - Chromatography Application Note AN12. URL:[Link]

  • Journal of Organic Chemistry (ACS Publications). (2023). Diversification of Complex Diaryl Ethers via Diaryliodonium Intramolecular Aryl Rearrangement. URL:[Link]

  • Journal of the Mexican Chemical Society (SciELO). (2004). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. URL:[Link]

  • Santai Science. User Guide for Using, Cleaning and Storage of SepaFlash Bonded Series Flash Columns. URL:[Link]

Sources

Application Note: Catalytic Strategies for the Synthesis of 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The synthesis of functionalized diaryl ethers, such as 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone (a fluorinated analog of 4-phenoxyacetophenone), is a critical operation in medicinal chemistry and advanced materials science. The diphenyl ether scaffold is a privileged structural motif frequently found in non-steroidal anti-inflammatory drugs (e.g., COX-2 inhibitors), thyromimetics, and agrochemicals.

Constructing this specific molecule requires highly regioselective carbon-oxygen (C-O) or carbon-carbon (C-C) bond-forming methodologies. As an Application Scientist, selecting the appropriate catalytic system is paramount to dictate yield, regioselectivity, and environmental sustainability. This protocol guide details the two primary catalytic pathways for synthesizing 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone:

  • Friedel-Crafts Acylation of 3-fluorodiphenyl ether using solid acid catalysts.

  • Ullmann-Type C-O Cross-Coupling of 4-bromoacetophenone with 3-fluorophenol using heterogeneous copper catalysts.

Pathway A: Friedel-Crafts Acylation

Mechanistic Insights & Catalyst Selection

The classical approach to synthesizing 4-phenoxyacetophenone derivatives involves the Friedel-Crafts acylation of a diphenyl ether using acetyl chloride or acetic anhydride[1]. Traditionally, this reaction employs stoichiometric amounts of homogeneous Lewis acids like aluminum chloride (AlCl 3​ )[1]. While effective, AlCl 3​ forms a strong complex with the resulting ketone, necessitating a destructive aqueous workup that generates copious amounts of corrosive, acidic waste[1].

To circumvent these environmental bottlenecks, modern protocols leverage solid acid catalysts . Macroporous cation exchange resins (such as Indion-130 and Amberlyst-15) act as highly efficient, recyclable heterogeneous catalysts[2]. These solid acids facilitate the generation of the acylium ion from acetic anhydride without being permanently deactivated by the product, allowing for simple catalyst recovery via filtration[2].

Regioselectivity Causality: When acylating 3-fluorodiphenyl ether, the oxygen atom acts as an ortho/para director. The 3-fluorophenyl ring is inductively deactivated by the fluorine atom, making the unsubstituted phenyl ring more electron-rich. Consequently, the electrophilic acylium ion attacks the unsubstituted ring. Steric hindrance from the bulky ether linkage directs the substitution almost exclusively to the para-position, yielding the target 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone[3].

Protocol A: Solid-Acid Catalyzed Acylation

Note: This protocol is a self-validating system; the absence of starting material on TLC and the neutral pH of the final organic wash validate the successful completion and workup of the reaction.

  • Preparation : In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-fluorodiphenyl ether (10.0 mmol) and acetic anhydride (15.0 mmol).

  • Catalyst Addition : Introduce 1.0 g of pre-dried solid acid catalyst (e.g., Indion-130 resin)[2].

    • Causality: Pre-drying the resin is critical. Residual moisture will hydrolyze the acetic anhydride into acetic acid, prematurely quenching the generation of the highly reactive acylium ion.

  • Reaction : Heat the mixture to 90°C under a nitrogen atmosphere for 4-6 hours. Monitor the reaction progress via TLC (Hexane:Ethyl Acetate 8:2) until the ether is fully consumed.

  • Workup & Catalyst Recovery : Cool the mixture to room temperature. Filter the solid catalyst. The recovered resin can be washed with dichloroethane, dried under a vacuum, and reused for up to three consecutive cycles without significant loss of activity[2].

  • Purification : Wash the filtrate with saturated aqueous NaHCO 3​ to neutralize residual acetic acid byproduct, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify via recrystallization from ethanol to yield the pure ketone.

FCAcylation A 3-Fluorodiphenyl Ether + Acetic Anhydride B Solid Acid Catalyst (e.g., Indion-130) A->B Activation C Acylium Ion Intermediate B->C Cleavage D Electrophilic Aromatic Substitution C->D Regioselective Attack E 1-[4-(3-Fluoro-phenoxy) -phenyl]-ethanone D->E Deprotonation

Workflow of the solid-acid catalyzed Friedel-Crafts acylation for diaryl ether synthesis.

Pathway B: Ullmann-Type C-O Cross-Coupling

Mechanistic Insights & Catalyst Selection

An alternative, highly convergent route is the direct etherification of 4-bromoacetophenone with 3-fluorophenol via an Ullmann-type condensation[4]. Historically, Ullmann couplings required harsh conditions (210–260 °C) and stoichiometric copper[4]. However, recent advancements in nanomaterial catalysis have unlocked mild, heterogeneous pathways.

Heterogeneous copper catalysts, such as Cu 1.8​ S nanoflowers or graphene oxide-supported copper (GO-Cu 1.8​ S), have shown exceptional catalytic activity for C-O bond formation[5]. These catalysts operate via an oxidative addition of the aryl halide to the Cu(I) center, followed by ligand exchange with the phenoxide, and subsequent reductive elimination to form the diaryl ether[4].

Substrate Causality: We specifically choose 4-bromoacetophenone as the halide and 3-fluorophenol as the nucleophile (rather than 4-hydroxyacetophenone and 1-bromo-3-fluorobenzene). The electron-withdrawing acetyl group on 4-bromoacetophenone lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), drastically accelerating the oxidative addition step at the copper center.

Protocol B: Copper-Nanoflower Catalyzed Ullmann Coupling
  • Preparation : In an oven-dried Schlenk tube, combine 4-bromoacetophenone (1.0 mmol), 3-fluorophenol (1.2 mmol), and K 2​ CO 3​ (2.0 mmol)[5].

  • Catalyst & Additive : Add the Cu 1.8​ S nanoflower catalyst (1.25 mol% Cu loading) and tetrabutylammonium bromide (TBAB, 0.1 mmol)[5].

    • Causality: K 2​ CO 3​ deprotonates the phenol to increase its nucleophilicity. TBAB acts as a phase-transfer catalyst and surfactant; it is essential for accelerating the catalytic activation and preventing the agglomeration of the nanoflowers, thereby maximizing the active surface area[5].

  • Solvent & Reaction : Add 5 mL of anhydrous DMSO. Degas the mixture and backfill with argon three times. Heat the mixture at 120°C for 12 hours[5].

  • Workup & Isolation : Cool to room temperature and dilute with ethyl acetate (20 mL). Filter the mixture through a Celite pad to recover the heterogeneous copper catalyst[5].

  • Purification : Wash the organic filtrate with brine (3 x 15 mL) to completely partition and remove the DMSO. Dry the organic layer over MgSO 4​ , concentrate, and purify the crude product via silica gel column chromatography to isolate the target ketone.

UllmannCycle A Cu(I) Active Species (Nanoflowers) B Oxidative Addition (4-Bromoacetophenone) A->B C Cu(III) Intermediate B->C D Ligand Exchange (3-Fluorophenoxide) C->D E Reductive Elimination D->E E->A Catalyst Regeneration F 1-[4-(3-Fluoro-phenoxy) -phenyl]-ethanone E->F Product Release

Copper-mediated Ullmann C-O cross-coupling catalytic cycle for etherification.

Quantitative Data Presentation

The table below summarizes the operational metrics of various catalytic systems utilized in the synthesis of functionalized diaryl ether ketones.

Table 1: Comparison of Catalytic Systems for Diaryl Ether Ketone Synthesis

Catalyst SystemReaction TypeTypical Temp (°C)Additives / SolventsYield Range (%)Catalyst Recyclability
AlCl 3​ (Stoichiometric) Friedel-Crafts40 - 50Dichloroethane88 - 92None (Generates acidic waste)
Indion-130 (Solid Acid) Friedel-Crafts90 - 100Solvent-free / Ac 2​ O85 - 90High (Up to 3 cycles)
Cu 1.8​ S Nanoflowers Ullmann C-O120K 2​ CO 3​ , TBAB, DMSO80 - 85High (Heterogeneous recovery)
Pd(OAc) 2​ / Ligand Cross-Coupling100 - 110KOtBu, Ionic Liquids75 - 85Moderate (Requires extraction)

(Note: Yields are representative of analogous 4-phenoxyacetophenone syntheses optimized under these standardized conditions[2],[1],[5],[6]).

References

1.[2] Title : Selectivity engineering of 4-phenoxyacetophenone by acylation of diphenyl ether with ion exchange resins: Modeling of catalyst deactivation and remedies Source : ResearchGate URL :

2.[3] Title : Selectivity engineering of 4-phenoxyacetophenone by acylation of diphenyl ether with ion exchange resins Source : ResearchGate URL :

3.[1] Title : US4814508A - Friedel-crafts preparation of aromatic ketones Source : Google Patents URL :

4.[4] Title : Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst Source : MDPI Catalysts URL :

5.[5] Title : Nanoflowers of Cu1.8S: Free and Decorated on Graphene Oxide (GO–Cu1.8S) as Efficient and Recyclable Catalysts for C–O Coupling Source : ACS Applied Nano Materials URL :

6.[6] Title : Investigation of Catalytic Reactions in Novel Ionic Liquids Source : DCU Research Repository URL :

Sources

Application Notes and Protocols for In Vitro Biological Evaluation of 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of Diaryl Ether Scaffolds

The diaryl ether motif is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. These molecules, characterized by two aryl rings linked by an oxygen atom, are known to exhibit diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound, 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone, is a member of this versatile class. Its structural features, including the fluoro-substitution and the ethanone group, suggest a potential for interaction with various biological targets.

These application notes provide a comprehensive guide for the in vitro biological evaluation of 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone. The protocols detailed herein are designed to be robust and self-validating, enabling researchers to thoroughly characterize the compound's bioactivity profile. The experimental choices are grounded in the known activities of structurally related diaryl ethers, providing a logical framework for investigation.

Part 1: Anticancer and Cytotoxicity Profiling

A primary area of investigation for novel diaryl ether compounds is their potential as anticancer agents. The following protocols are designed to assess the antiproliferative and cytotoxic effects of 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone against various cancer cell lines.

Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A2780) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone in the appropriate cell culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the wells and add the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Causality Behind Experimental Choices:

  • Choice of Cell Lines: Utilizing a panel of cancer cell lines from different tissue origins (e.g., breast, cervix, ovary) provides a broader understanding of the compound's spectrum of activity.[2]

  • Concentration Range: A wide concentration range is crucial for accurately determining the IC50 value and observing a dose-dependent effect.

  • Incubation Time: A 48-72 hour incubation period allows for sufficient time for the compound to exert its effects on cell proliferation.

Tubulin Polymerization Assay

Some diaryl ether derivatives have been found to interfere with microtubule formation, a validated target for anticancer drugs.[2] This assay directly measures the effect of the compound on the polymerization of tubulin into microtubules.

Protocol:

  • Reagent Preparation: Reconstitute purified tubulin in a glutamate-based buffer. Prepare a reaction mixture containing tubulin, a GTP source, and a fluorescence reporter that binds to polymerized microtubules.

  • Compound Addition: Add 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone at various concentrations to the reaction mixture. Include a positive control (e.g., paclitaxel for polymerization promotion, or colchicine for inhibition) and a vehicle control.

  • Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the rate of tubulin polymerization.

  • Data Analysis: Compare the polymerization curves of the compound-treated samples to the controls to determine if it inhibits or promotes tubulin polymerization.

Diagram: Experimental Workflow for Anticancer Screening

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies A Prepare Serial Dilutions of 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone C Treat Cells with Compound A->C B Seed Cancer Cell Lines (e.g., MCF-7, HeLa) B->C D Incubate for 48-72h C->D E Perform MTT Assay D->E F Determine IC50 Values E->F G If IC50 is potent F->G H Tubulin Polymerization Assay G->H I Western Blot for Apoptosis Markers (e.g., Caspase-3) G->I J Cell Cycle Analysis (Flow Cytometry) G->J

Caption: Workflow for anticancer screening of the target compound.

Part 2: Anti-inflammatory Activity Assessment

Diaryl ethers are also known to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.

In Vitro COX Inhibition Assay

This assay determines the ability of 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone to inhibit the activity of COX-1 and COX-2 enzymes, which are key mediators of inflammation.

Protocol:

  • Enzyme Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes in an appropriate assay buffer.[1]

  • Compound Incubation: Add various concentrations of 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone to the wells of a 96-well plate containing the enzyme solution. Incubate for a short period to allow for inhibitor binding.[1] Include a known COX inhibitor as a positive control (e.g., celecoxib for COX-2 selectivity).

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX enzymes.[1]

  • Reaction Termination and Detection: After a specific incubation time, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit.[1]

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the compound and determine the IC50 values for both COX-1 and COX-2. The ratio of IC50 (COX-1)/IC50 (COX-2) will indicate the selectivity of the compound.

Diagram: COX Inhibition Pathway

G AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (e.g., PGE2) COX->PGs Inflammation Inflammation PGs->Inflammation Compound 1-[4-(3-Fluoro-phenoxy)- phenyl]-ethanone Compound->COX Inhibition

Caption: Inhibition of the cyclooxygenase pathway.

Part 3: Antibacterial Activity Evaluation

The diaryl ether scaffold is present in inhibitors of bacterial enoyl-acyl carrier protein reductase (ENR), a key enzyme in fatty acid synthesis.[3]

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to the mid-logarithmic phase.

  • Compound Dilution: Prepare a serial dilution of 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone in a 96-well microplate.

  • Inoculation: Add a standardized inoculum of the bacterial culture to each well.

  • Incubation: Incubate the microplate at 37°C for 18-24 hours.[1]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[1]

Bacterial Enoyl-ACP Reductase (FabV) Inhibition Assay

This enzymatic assay directly measures the inhibition of FabV, a potential target for the compound. The assay monitors the oxidation of NADH, which can be measured by a decrease in absorbance at 340 nm.[3]

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing purified FabV enzyme, the substrate (e.g., crotonyl-CoA), and NADH in a suitable buffer.

  • Compound Addition: Add varying concentrations of 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone to the reaction mixture.

  • Reaction Monitoring: Initiate the reaction and monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction rates and determine the IC50 value for FabV inhibition.

Data Summary Table

Assay TypeTarget/Cell LineEndpointExpected Outcome for Active Compound
Anticancer
MTT AssayMCF-7, HeLa, A2780IC50 (µM)Low micromolar IC50 values
Tubulin PolymerizationPurified Tubulin% Inhibition/PromotionAlteration of polymerization rate
Anti-inflammatory
COX InhibitionCOX-1, COX-2IC50 (µM)Inhibition of one or both enzymes
Antibacterial
MIC AssayS. aureus, E. coliMIC (µg/mL)Low MIC values
FabV InhibitionPurified FabVIC50 (µM)Inhibition of enzyme activity

Conclusion

The protocols outlined in these application notes provide a robust starting point for the in vitro biological characterization of 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone. By systematically evaluating its anticancer, anti-inflammatory, and antibacterial potential, researchers can gain valuable insights into its mechanism of action and therapeutic promise. The integration of cell-based and enzymatic assays, coupled with a clear understanding of the scientific rationale behind each protocol, will ensure the generation of high-quality, reproducible data.

References

  • Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. (2023). MDPI. Retrieved from [Link]

  • Investigating the structure-activity-relationship of diaryl ether-based paFabV inhibitors: A path to novel antibacterials. (2025). PubMed. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone (CAS: 86897-02-1)[1]. This guide is designed for researchers, chemists, and process development professionals who are looking to troubleshoot and optimize the synthesis of this key diaryl ether intermediate. We will move beyond simple procedural lists to explore the mechanistic reasoning behind common synthetic challenges, providing actionable solutions grounded in established chemical principles.

The formation of a diaryl ether bond, particularly with the varied electronic demands of the two aromatic rings in our target molecule, can be a significant challenge. This guide addresses the most frequently encountered issues in both Ullmann-type and Buchwald-Hartwig cross-coupling reactions, the two primary synthetic routes.

Section 1: Troubleshooting Low Synthesis Yield

Low product yield is the most common and frustrating issue in diaryl ether synthesis. The root cause can often be traced to a few critical reaction parameters. Let's dissect the problems you might be facing.

Q1: My Ullmann condensation is giving a low or no yield. What are the critical parameters to investigate first?

Low yields in Ullmann couplings are typically due to issues with reactants, the catalyst system, or reaction conditions.[2] The reaction involves the copper-catalyzed coupling of an aryl halide with a phenol, and its success is highly sensitive to several factors.[3][4]

Core Areas to Investigate:

  • Reactant Quality:

    • Phenol Purity: The phenolic starting material (either 4-hydroxyacetophenone or 3-fluorophenol) must be free of water. The strong bases used will preferentially react with water, quenching the base and inhibiting the formation of the essential phenoxide nucleophile. Ensure starting materials are anhydrous; dry them in a vacuum oven if necessary.

    • Aryl Halide Reactivity: The reactivity of the aryl halide is critical. The general trend is I > Br >> Cl .[5] If you are using an aryl bromide and getting low yields, switching to the corresponding aryl iodide can significantly increase the rate of oxidative addition to the copper catalyst and improve yield.[6]

  • Catalyst System Integrity:

    • Copper Source: While traditional methods used copper powder, modern protocols benefit from soluble copper(I) salts like CuI or Cu₂O, which have greater catalytic activity.[6][7] The use of "activated" copper is a relic of older procedures where the removal of surface oxides was necessary.[3] Using a high-purity, soluble Cu(I) source is a more reliable starting point.

    • Choice of Base: A strong, non-nucleophilic base is required to deprotonate the phenol. Cesium carbonate (Cs₂CO₃) is often the base of choice as the large, soft cesium cation is believed to enhance the nucleophilicity of the resulting phenoxide.[8] Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are also effective alternatives.[9][10]

  • Reaction Environment:

    • Inert Atmosphere: These reactions are sensitive to oxygen, which can oxidize the active Cu(I) catalyst to an inactive Cu(II) species. The reaction vessel must be thoroughly purged with an inert gas (Argon or Nitrogen) and maintained under a positive pressure throughout the experiment.[2]

    • Solvent Choice: High-boiling polar aprotic solvents like DMF, NMP, nitrobenzene, or dimethylformamide are traditionally used to achieve the high temperatures often required.[3] However, modern ligand-assisted protocols can often be run at lower temperatures (80-120 °C) in solvents like toluene or dioxane.[8][11]

Below is a troubleshooting workflow to diagnose low-yield issues in your Ullmann condensation.

G start Low Yield in Ullmann Reaction check_reagents 1. Verify Reagent Purity & Dryness (Phenol, Aryl Halide, Solvent) start->check_reagents check_atmosphere 2. Ensure Strictly Inert Atmosphere (Ar/N₂) check_reagents->check_atmosphere Reagents OK sub_reagents Redry starting materials. Use fresh, anhydrous solvent. check_reagents->sub_reagents check_catalyst 3. Evaluate Catalyst System (Cu Source, Base, Ligand) check_atmosphere->check_catalyst Atmosphere OK sub_atmosphere Improve degassing procedure. Maintain positive pressure. check_atmosphere->sub_atmosphere check_conditions 4. Assess Reaction Conditions (Temp, Time) check_catalyst->check_conditions Catalyst System OK sub_catalyst Switch to CuI/Cu₂O. Use Cs₂CO₃ as base. Introduce a ligand (e.g., N,N-dimethylglycine). check_catalyst->sub_catalyst success Yield Improved check_conditions->success Conditions Optimized sub_conditions Increase temperature. Extend reaction time. Monitor via TLC/GC. check_conditions->sub_conditions fail Yield Still Low Consider Alternative Route (e.g., Buchwald-Hartwig) sub_reagents->check_atmosphere sub_atmosphere->check_catalyst sub_catalyst->check_conditions sub_conditions->fail No Improvement

Caption: Troubleshooting workflow for low-yield Ullmann reactions.

Q2: How do I choose the right ligand for my Ullmann reaction to boost the yield?

The transition from "classic" high-temperature Ullmann conditions to milder, more efficient protocols is almost entirely due to the development of ligands.[6] Ligands accelerate the reaction by increasing the solubility of the copper catalyst and facilitating the key steps of the catalytic cycle.[11]

The Role of the Ligand: A good ligand coordinates to the copper center, preventing its precipitation and aggregation. This coordination modifies the electronic properties of the copper, making the oxidative addition of the aryl halide more favorable and promoting the final reductive elimination step that forms the C-O bond.

Ligand TypeExample(s)Typical ConditionsKey Advantages & Considerations
Amino Acids N,N-DimethylglycineCuI, Cs₂CO₃, Dioxane, 90°CInexpensive, robust, and highly effective for coupling aryl iodides and bromides. Often a great first choice for optimization.[9]
Diamines 1,10-Phenanthroline, N,N'-Dimethylethylenediamine (DMEDA)CuI, K₃PO₄, Toluene, 110°CEffective at solubilizing the copper catalyst. Phenanthroline ligands have shown broad applicability.[8][10][11]
N,O-Ligands 8-Hydroxyquinoline, SalicylaldoximeCu₂O, Cs₂CO₃, MeCN, 80°CThese bidentate ligands can facilitate reactions at remarkably low temperatures, which is beneficial for sensitive substrates.[11]

Recommendation: For the synthesis of 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone, starting with N,N-dimethylglycine is a highly logical and cost-effective choice. It has a well-documented ability to promote the coupling of both electron-rich and electron-poor phenols and aryl halides under relatively mild conditions.[7][9]

Q3: My Buchwald-Hartwig etherification is failing. What are the likely causes?

The Buchwald-Hartwig C-O cross-coupling reaction is a powerful alternative to the Ullmann condensation, often proceeding at lower temperatures with a broader substrate scope.[9] However, its palladium-based catalytic system is notoriously sensitive to air and impurities.

Common Failure Points:

  • Catalyst Inactivation: The active catalyst is a Pd(0) species, which is readily oxidized to inactive Pd(II) by atmospheric oxygen. The pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand must be handled in a glovebox or using strict Schlenk techniques.

  • Ligand Choice: The success of this reaction is critically dependent on the use of bulky, electron-rich phosphine ligands. For diaryl ether synthesis, biarylphosphine ligands such as X-Phos or RuPhos are state-of-the-art. These ligands promote the reductive elimination step, which is often the rate-limiting step in C-O coupling.

  • Base Selection: A strong, non-nucleophilic base is required. Sodium or potassium tert-butoxide (NaOt-Bu, KOt-Bu) and cesium carbonate (Cs₂CO₃) are commonly used.[12] The base must be strong enough to deprotonate the phenol without interfering with the catalyst or substrates.

  • Solvent Purity: The solvent (typically toluene or dioxane) must be anhydrous and deoxygenated.

G cluster_ullmann Ullmann Catalytic Cycle CuI Cu(I)X Phenoxide Cu(I)OAr' CuI->Phenoxide Ligand Exchange Phenol Ar'OH Phenol->Phenoxide Deprotonation Base Base Base->Phenoxide CuIII Ar-Cu(III)(X)OAr' Phenoxide->CuIII Oxidative Addition ArylHalide ArX ArylHalide->CuIII CuIII->CuI Reductive Elimination Product Ar-O-Ar' CuIII->Product

Caption: Simplified catalytic cycle for Ullmann diaryl ether synthesis.

Section 2: Managing Side Reactions and Purification

Q4: I'm observing a significant amount of a biaryl byproduct corresponding to my aryl halide. How can I suppress this?

This side product arises from the homocoupling of your aryl halide (e.g., 1-bromo-3-fluorobenzene coupling with itself). This side reaction becomes competitive if the desired C-O coupling is slow.

Strategies for Suppression:

  • Introduce a Ligand: As discussed in Q2, ligands like N,N-dimethylglycine or 1,10-phenanthroline accelerate the desired cross-coupling pathway, making it kinetically favored over homocoupling.[8][11]

  • Lower the Temperature: Homocoupling reactions often have a higher activation energy. Running the reaction at the lowest effective temperature (e.g., 80-90 °C instead of >120 °C), enabled by an efficient ligand, can reduce this byproduct.[6]

  • Control Stoichiometry: Ensure the phenol is not the limiting reagent. Using a slight excess of the phenol (e.g., 1.1-1.2 equivalents) can help ensure the copper catalyst preferentially reacts with the phenoxide.

Q5: How do I effectively purify the final product from the dark, crude reaction mixture?

Ullmann and Buchwald-Hartwig reactions often result in dark, heterogeneous mixtures containing inorganic salts and residual metal catalyst, which can complicate purification.

A General Purification Protocol:

  • Initial Workup: After cooling the reaction to room temperature, dilute the mixture with an organic solvent like ethyl acetate or dichloromethane.

  • Catalyst Removal: Filter the diluted mixture through a pad of Celite or silica gel. This is a critical step to remove the insoluble copper/palladium salts and other particulate matter. Wash the pad thoroughly with the same solvent.[2]

  • Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine (saturated NaCl solution). This removes residual inorganic salts and highly polar impurities like DMF or NMP.[13]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[2]

  • Final Purification: The resulting crude oil or solid should be purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for eluting the diaryl ether product. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be performed for further purification if the product is a solid.

Section 3: Optimized Experimental Protocols

The following protocols are starting points for a 5 mmol scale synthesis. They should be optimized based on your specific laboratory conditions and analytical results.

Protocol 1: Optimized Ullmann-Type Synthesis

This protocol uses N,N-dimethylglycine as a ligand, which has been shown to be highly effective and reliable.[7][9]

Materials:

  • 4-Hydroxyacetophenone (681 mg, 5.0 mmol, 1.0 equiv)

  • 1-Bromo-3-fluorobenzene (1.05 g, 6.0 mmol, 1.2 equiv)

  • Copper(I) Iodide (CuI) (95 mg, 0.5 mmol, 10 mol%)

  • N,N-Dimethylglycine (103 mg, 1.0 mmol, 20 mol%)

  • Cesium Carbonate (Cs₂CO₃) (3.26 g, 10.0 mmol, 2.0 equiv)

  • Anhydrous Dioxane (25 mL)

Procedure:

  • To an oven-dried Schlenk flask, add 4-hydroxyacetophenone, CuI, N,N-dimethylglycine, and Cs₂CO₃.

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add anhydrous dioxane followed by 1-bromo-3-fluorobenzene via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and follow the purification steps outlined in Q5 .

Protocol 2: Optimized Buchwald-Hartwig Synthesis

This protocol uses a modern palladium/biarylphosphine catalyst system known for its high efficiency in C-O bond formation.[9]

Materials:

  • 3-Fluorophenol (560 mg, 5.0 mmol, 1.0 equiv)

  • 1-(4-Bromophenyl)ethanone (995 mg, 5.0 mmol, 1.0 equiv) - Note: Using the bromoketone and fluorophenol is often a reliable pairing.

  • Palladium(II) Acetate (Pd(OAc)₂) (22 mg, 0.1 mmol, 2 mol%)

  • X-Phos (95 mg, 0.2 mmol, 4 mol%)

  • Potassium tert-butoxide (KOt-Bu) (842 mg, 7.5 mmol, 1.5 equiv)

  • Anhydrous Toluene (25 mL)

Procedure:

  • In a glovebox, add Pd(OAc)₂, X-Phos, and KOt-Bu to an oven-dried Schlenk flask.

  • Outside the glovebox, add 1-(4-bromophenyl)ethanone.

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add anhydrous toluene followed by 3-fluorophenol via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 8-16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and follow the purification steps outlined in Q5 .

Section 4: Frequently Asked Questions (FAQs)

FAQ 1: Which is better for this synthesis: Ullmann or Buchwald-Hartwig?

Both methods are viable, but they have different strengths and weaknesses. The best choice depends on available resources, substrate costs, and sensitivity to impurities.

FeatureUllmann-Type ReactionBuchwald-Hartwig Reaction
Catalyst Copper (CuI, Cu₂O)Palladium (Pd(OAc)₂, Pd₂(dba)₃)
Cost Generally lower cost (copper is cheaper)Higher cost (palladium and phosphine ligands)
Conditions Often requires higher temperatures (90-150°C)Typically milder temperatures (80-110°C)
Sensitivity Moderately sensitive to air/moistureHighly sensitive to air/moisture; requires inert atmosphere techniques
Substrate Scope Good, but can be limited by sterics/electronicsGenerally broader and more functional group tolerant
Recommendation A robust and cost-effective choice, especially for larger scales, if optimized.Excellent for small-scale synthesis, rapid optimization, and difficult substrates.
FAQ 2: Can I use an aryl chloride instead of a bromide or iodide?

Generally, aryl chlorides are much less reactive than bromides and iodides in both Ullmann and Buchwald-Hartwig couplings due to the strength of the C-Cl bond.[5] While specialized catalytic systems exist for activating aryl chlorides, achieving good yields is significantly more challenging. For reliable and high-yielding synthesis, aryl iodides or bromides are strongly recommended .[6]

FAQ 3: What is the primary role of the base?

The base is not just a spectator; it is a crucial reactant. Its primary role is to deprotonate the phenol (Ar'-OH) to form the corresponding phenoxide (Ar'-O⁻). This phenoxide is the active nucleophile that attacks the metal center (copper or palladium) to form the key metal-alkoxide intermediate, which then couples with the aryl halide.[3]

FAQ 4: How can I best monitor the reaction's progress?

Regularly monitoring the reaction is key to avoiding unnecessary heating, which can lead to byproduct formation.

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method. Spot the reaction mixture alongside your starting materials on a silica plate and elute with an appropriate solvent system (e.g., 20% Ethyl Acetate in Hexanes). The disappearance of the limiting starting material and the appearance of a new, typically less polar, product spot indicates progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For a more quantitative assessment, a small aliquot of the reaction mixture can be quenched, filtered, and injected into a GC-MS. This will confirm the mass of the product and give a ratio of product to starting material.

References

  • Recent Progress in Diaryl Ether Synthesis. (n.d.). ResearchGate.
  • Ullmann Diaryl Ether Synthesis: Technical Support Center. (n.d.). Benchchem.
  • Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916. Available from: [Link]

  • The Ullmann Ether Condensation. (n.d.). ResearchGate.
  • Guillaumet, G., & Leger, J. (2009). Improved process for the catalytic synthesis of diaryl ethers. European Patent Office EP2065356A1. Available from: [Link]

  • Diaryl ether synthesis by etherification (arylation). (n.d.). Organic Chemistry Portal.
  • Ullmann condensation. (2023). In Wikipedia.
  • Yamaguchi, J. (2024). A New Reaction to Enhance Aromatic Ketone Use in Chemical Synthesis. Waseda University.
  • Williamson Ether Synthesis for the Preparation of Functionalized Oxetanes. (n.d.). Benchchem.
  • Liu, C., et al. (2010). Efficient synthesis of alkyl aryl ketones & ketals via palladium-catalyzed regioselective arylation of vinyl ethers. PubMed. Available from: [Link]

  • Ether synthesis by etherification (alkylation). (n.d.). Organic Chemistry Portal.
  • Liu, C., et al. (2010). Efficient synthesis of alkyl aryl ketones & ketals via palladium-catalyzed regioselective arylation of vinyl ethers. University of Liverpool. Available from: [Link]

  • 1-[4-(3-FLUORO-PHENOXY)-PHENYL]-ETHANONE. (n.d.). Appchem.
  • Ullmann Reaction. (2019). Organic Chemistry Portal.
  • 1-[4-(3-Fluoropropoxy)phenyl]-1-ethanone. (n.d.). Santa Cruz Biotechnology.
  • Ullmann Condensation. (n.d.). SynArchive.
  • Siddiqui, Z. N., & Khan, K. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Available from: [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal.
  • McCarthy, J. R., Matthews, D. P., & Paolini, J. P. (n.d.). fluoromethyl phenyl sulfone. Organic Syntheses Procedure.
  • Xu, L.-Z., Bi, W.-Z., & Zhai, Z.-W. (2007). 1-[2-Chloro-4-(4-fluorophenoxy)phenyl]ethanone. ResearchGate. Available from: [Link]

  • Ananikov, V. P., et al. (2015). Evidence for “cocktail”-type catalysis in Buchwald–Hartwig reaction. A mechanistic study. Catalysis Science & Technology. Available from: [Link]

  • Chen, C.-T., et al. (2007). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC. Available from: [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Ma, Z.-P., et al. (2011). 1-[2-(3,5-Difluorobenzyloxy)phenyl]ethanone. PMC. Available from: [Link]

  • 1-[4-(3-TRIFLUOROMETHOXY-PHENOXY)-PHENYL]-ETHANONE. (n.d.). NextSDS.
  • Ullmann Reaction. (n.d.). Thermo Fisher Scientific.
  • DIECKMANN CONDENSATION AND ULLMANN COUPLING REACTION. (n.d.). Slideshare.
  • Ullmann Coupling & other Cu Catalyzed reactions. (n.d.). Organic Synthesis.
  • A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime. (n.d.). Google Patents.
  • Ethanone, 1-(4-fluorophenyl)-. (n.d.). NIST WebBook.
  • Kar, S., et al. (2025). Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. RSC Publishing. Available from: [Link]

  • Kar, S., et al. (2025). Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. PMC. Available from: [Link]

  • Lau, Y. K., et al. (2016). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses.
  • Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. (2012). PMC. Available from: [Link]

  • Expression, purification and preliminary pharmacological characterization of the Plasmodium falciparum membrane-bound pyrophosphatase type 1. (2021). PMC. Available from: [Link]

  • 1-[4-(4-Fluorophenoxy)phenyl]ethanone 2g CAS No:35114-93-3 277938. (n.d.). Axel.

Sources

Troubleshooting low solubility of 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone in polar solvents

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals encountering solubility bottlenecks with 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone (CAS: 86897-02-1).

Compound Profiling & Mechanistic Overview

1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone is a highly lipophilic acetophenone derivative featuring a bulky, hydrophobic 3-fluorophenoxy substituent.

The Thermodynamic Problem: To dissolve a non-polar solute in a polar solvent (like water, PBS, or ethanol), the solvent-solvent hydrogen bonds must be broken to create a cavity. Because this compound lacks ionizable groups (such as amines or carboxylic acids) and cannot form compensatory hydrogen bonds with water, this process is thermodynamically unfavorable[1]. Consequently, the water's hydrogen bonding network actively squeezes out the hydrophobic compound, forcing it into crystalline or colloidal aggregates[1].

Strategic Implications:

  • pH Adjustment is Ineffective: Because the molecule has no pKa within the physiological range, altering the pH of your buffer will not induce ionization or improve solubility.

  • Permeability vs. Solubility Trade-off: While advanced formulation techniques (like cyclodextrins) can force the compound into aqueous solution, they often decrease the free fraction of the drug, leading to a trade-off where apparent solubility increases but intestinal/cellular permeability decreases[2].

Troubleshooting FAQs

Q: Why does my compound "crash out" (precipitate) when I dilute my DMSO stock into aqueous cell culture media? A: This is caused by the "solvent shift" effect. While the compound is highly soluble in 100% anhydrous DMSO, diluting it into an aqueous buffer rapidly changes the dielectric constant of the medium. The hydrophobic hydrocarbon regions of the compound immediately aggregate to minimize contact with water[1]. To prevent this, you must use a step-down co-solvent system (e.g., PEG-400 and Tween-80) to reduce the interfacial tension between the aqueous solution and the hydrophobic solute[1].

Q: Can I use heating and sonication to force it into a standard PBS buffer? A: No. While heating increases the kinetic energy and may temporarily disaggregate solute particles[3], 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone will rapidly re-crystallize (precipitate) as soon as the solution returns to room temperature or 37°C. You must alter the solvent environment permanently using solubilizing agents.

Q: How do I prepare a high-concentration aqueous formulation for in vivo animal dosing without causing solvent toxicity? A: The gold standard for aromatic, lipophilic compounds is complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD) . Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic central cavity[4]. The 3-fluorophenoxy group of your compound fits into this non-polar cavity, forming a "host-guest" inclusion complex. This shields the hydrophobic regions from water, increasing apparent solubility linearly with cyclodextrin concentration[5].

Q: My cells are dying from the high DMSO concentration needed to keep the compound soluble. What are the alternatives? A: If your in vitro assay requires >1% DMSO to prevent precipitation (which is typically toxic to mammalian cells), switch to a surfactant-based micellar solubilization approach. Surfactants like Tween-80 or Cremophor EL consist of a hydrocarbon segment connected to a polar group, which can encapsulate the apolar molecule within a hydrophobic core, lowering surface tension and maintaining solubility at much lower cellular toxicity levels[6].

Standardized Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system . Do not proceed to your biological assays without passing the validation checkpoints.

Protocol A: Co-Solvent Step-Down Dilution (For In Vitro Assays)

This protocol utilizes a co-solvent gradient to prevent catastrophic precipitation during aqueous dilution.

  • Master Stock: Dissolve 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone in 100% anhydrous DMSO to a concentration of 20 mM.

    • Validation Check 1: Inspect visually. The solution must be completely optically clear with no refractive particulate matter.

  • Intermediate Matrix: Prepare a co-solvent matrix consisting of 40% PEG-400, 10% Tween-80, and 50% sterile PBS.

  • Step-Down: Slowly add the DMSO stock dropwise into the Intermediate Matrix while vortexing vigorously. Do not exceed a 1:10 dilution in this step.

  • Final Dilution: Dilute the intermediate mixture into your final cell culture media (pre-warmed to 37°C).

  • Self-Validation Check 2 (Critical): Measure the optical density of the final media at 600 nm (OD600) or use Dynamic Light Scattering (DLS). An OD600 > 0.05 or the detection of particles > 500 nm indicates the compound has formed colloidal aggregates. If this occurs, increase the Tween-80 ratio in Step 2.

Protocol B: HP-β-CD Inclusion Complexation (For In Vivo Dosing)

This protocol generates a thermodynamically stable aqueous solution suitable for oral gavage or intravenous injection.

  • Host Preparation: Prepare a 20% to 30% (w/v) solution of HP-β-CD in deionized water or standard saline.

  • Guest Addition: Add the 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone powder directly to the cyclodextrin solution to achieve a target theoretical concentration of 5-10 mg/mL.

  • Energy Input: Sonicate the suspension in a water bath at room temperature for 45 minutes to provide the activation energy required for cavity insertion.

  • Equilibration: Stir the mixture magnetically at 300 RPM overnight (12-18 hours) at room temperature to allow the host-guest complexation to reach thermodynamic equilibrium.

  • Self-Validation Check (Critical): Centrifuge the mixture at 10,000 x g for 10 minutes.

    • Observation: If a white pellet forms at the bottom, the solution has reached absolute saturation. The supernatant represents the maximum thermodynamic solubility.

  • Sterilization: Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Quantify the exact final concentration of the filtrate via HPLC against a standard curve prepared in 100% methanol.

Quantitative Comparison of Solubilization Strategies

Solubilization StrategyTypical Max ConcentrationCell Toxicity Risk (In Vitro)Permeability ImpactBest Use Case
100% DMSO 50 - 100 mMHigh (If final > 1% v/v)NeutralMaster stock storage at -20°C.
Co-Solvent (PEG/Tween) 1 - 5 mMModerate NeutralBiochemical assays & Cell culture.
HP-β-CD (20% w/v) 5 - 10 mg/mLLow Decreases apparent permeability[2]In vivo dosing (Oral/IV).
Lipid SEDDS 10 - 20 mg/mLModerate Enhances absorptionIn vivo oral delivery (improves bioavailability).

Solubilization Decision Tree

Use the following logical workflow to determine the optimal solubilization route for 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone based on your specific experimental constraints.

SolubilityTroubleshooting Start Compound: 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone Low Solubility Detected AppType What is the application? Start->AppType InVitro In Vitro Assays (Cell culture, biochemical) AppType->InVitro InVivo In Vivo / Animal Studies (Oral, IV administration) AppType->InVivo DMSOStock Prepare 10-50 mM stock in 100% anhydrous DMSO InVitro->DMSOStock Cyclodextrin Formulate with HP-β-CD (20-30% w/v in water) InVivo->Cyclodextrin Lipid Lipid-based formulation (e.g., SEDDS) InVivo->Lipid CrashCheck Does it precipitate upon aqueous dilution? DMSOStock->CrashCheck Cosolvent Use Co-solvent System: DMSO : PEG400 : Tween-80 CrashCheck->Cosolvent Yes Success Stable Solution Achieved CrashCheck->Success No Cosolvent->Success Fail Precipitation / Toxicity Cosolvent->Fail If >1% DMSO toxic Cyclodextrin->Success Lipid->Success Fail->Cyclodextrin Alternative route

Caption: Decision tree for troubleshooting the solubilization of hydrophobic acetophenone derivatives.

References

  • Enhancing the Solubility of Poorly Soluble Drugs Asian Journal of Pharmaceutical Research URL:[Link][3]

  • Techniques to improve the solubility of poorly soluble drugs ResearchGate URL:[Link][6]

  • Oral Delivery of Lipophilic Drugs: The Tradeoff between Solubility Increase and Permeability Decrease When Using Cyclodextrin-Based Formulations PLOS One URL:[Link][2]

  • Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers MDPI - Pharmaceutics URL:[Link][5]

  • Technologies to Counter Poor Solubility Issues: A Review Research Journal of Pharmacy and Technology URL:[Link][1][7]

Sources

Optimizing recrystallization conditions for 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chemical Development. This portal is designed to assist researchers, scientists, and drug development professionals in optimizing the purification of 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone (CAS: 86897-02-1).

Due to its specific structural features—a moderately polar acetophenone moiety combined with a highly lipophilic, conformationally flexible fluorinated diaryl ether linkage—this compound presents unique crystallization challenges, such as a depressed melting point and a strong tendency to "oil out" during cooling.

Physicochemical Data & Solvent Selection Matrix

Selecting the correct thermodynamic environment is critical. The table below summarizes the quantitative and qualitative parameters of various solvent systems for the recrystallization of phenoxyacetophenone derivatives[1],[2].

Solvent SystemBoiling Point (°C)Polarity IndexSolvation ProfileSuitability & Expected Yield
95% Ethanol 78.25.2High at hot, moderate at coldExcellent. Standard for acetophenone derivatives. Yields ~75-85%[1].
Ethanol / Water (8:2) ~80.0~7.0High at hot, very low at coldOptimal. Water acts as an anti-solvent. Yields >85%[2].
Isopropanol (IPA) 82.53.9Moderate at hot, low at coldGood. Slower crystal growth, yields larger crystals. Yields ~70%.
Hexane / EtOAc (8:2) ~68.0~1.5ModerateSuboptimal. Better suited for column chromatography than bulk crystallization[3].

Troubleshooting Guides & FAQs

Q: My product is "oiling out" (forming a second liquid phase) instead of crystallizing. How do I fix this? A: Oiling out (liquid-liquid phase separation) occurs when the temperature at which the solution becomes saturated is higher than the melting point of the solute-solvent mixture. The diaryl ether linkage in 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone imparts high conformational flexibility, which inherently depresses its melting point[4].

  • Causality: The system lacks the thermodynamic driving force to overcome the energy barrier for solid lattice formation, defaulting to a supercooled liquid state.

  • Actionable Fix: Reheat the mixture until the oil completely redissolves. Add a small volume (1-2 mL) of the "good" solvent (e.g., pure ethanol) to lower the saturation temperature. Cool the flask very slowly (e.g., in a warm water bath that cools to room temperature). Seeding the solution with a pure crystal just above the cloud point provides a physical nucleation site, forcing the system into a solid-liquid phase separation.

Q: I am getting a low yield of crystals even after cooling the flask to 0°C. What is going wrong? A: Your compound is likely too soluble in the chosen solvent system at low temperatures. Acetophenone derivatives have strong hydrogen-bond accepting capabilities via the carbonyl oxygen, making them highly soluble in pure alcohols[1].

  • Causality: The solubility curve of the compound in pure ethanol is not steep enough to force the solute out of solution upon cooling.

  • Actionable Fix: Transition to a mixed solvent system. Use ethanol to dissolve the compound at reflux, then add deionized water (an anti-solvent) dropwise until the solution becomes faintly cloudy. The water drastically increases the polarity of the medium, forcing the highly hydrophobic fluorophenoxy moiety out of solution and maximizing yield[2].

Q: The recrystallized product has a persistent yellow/brown tint. How do I obtain a white crystalline powder? A: If the compound was synthesized via an Ullmann-type C-O cross-coupling, it likely retains trace copper catalyst residues or oxidized phenolic byproducts[3].

  • Causality: Transition metals and polymeric phenolic impurities become trapped within the crystal lattice or adhere to the crystal surface during rapid precipitation.

  • Actionable Fix: Introduce a decolorization step. Add 1-2% (w/w) activated carbon (e.g., Norit) during the hot dissolution phase. The massive surface area of the carbon adsorbs these impurities. Perform a hot gravity filtration to remove the carbon before allowing the solution to cool.

Standard Operating Procedure: Self-Validating Recrystallization

This protocol utilizes an Ethanol/Water mixed solvent system, optimized specifically for fluorinated diaryl ethers. Every step is designed with built-in causality to ensure a self-validating, high-purity output.

Step 1: Hot Dissolution

  • Action: Suspend 1.0 g of crude 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone in 4 mL of 95% ethanol in an Erlenmeyer flask. Heat to 70°C with magnetic stirring. Add hot ethanol dropwise only until complete dissolution is achieved.

  • Causality: Utilizing the absolute minimum volume of hot solvent ensures a steep supersaturation gradient upon cooling. This thermodynamic instability is the primary driver for crystal nucleation[1].

Step 2: Decolorization & Hot Filtration

  • Action: Add 20 mg of activated carbon to the boiling solution. Stir for 5 minutes. Filter the hot mixture rapidly through a fluted filter paper in a pre-warmed glass funnel into a clean, heated flask.

  • Causality: Pre-warming the funnel prevents the solvent from cooling and the product from prematurely crystallizing in the filter stem. The carbon irreversibly binds trace copper and oxidized impurities[3].

Step 3: Anti-Solvent Addition & Saturation Targeting

  • Action: While the filtrate is still hot (60-65°C), add hot deionized water dropwise until a faint, persistent cloudiness (the cloud point) appears. Immediately add 1-2 drops of ethanol until the solution just turns clear again. Remove from heat.

  • Causality: The cloud point visually validates that the solution is resting exactly on the threshold of saturation. Clearing it slightly ensures that as the temperature drops, the compound will precipitate as a highly ordered solid rather than crashing out as an oil[2].

Step 4: Controlled Cooling

  • Action: Allow the flask to cool to room temperature undisturbed on the benchtop for 2 hours. Once crystals have formed, transfer the flask to an ice bath (0-5°C) for 30 minutes.

  • Causality: Slow, undisturbed cooling allows the molecules the time required to arrange into a thermodynamically stable, tightly packed crystal lattice, naturally excluding impurities. Rapid cooling traps solvent and impurities within the matrix.

Step 5: Isolation & Validation

  • Action: Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 mL of ice-cold 1:1 Ethanol/Water. Pull air through the cake for 10 minutes, then dry under high vacuum.

  • Validation Check: Determine the melting point of the dried solid. A sharp melting range (a variance of <1.5°C) validates that the crystal lattice is uniform and free of significant impurities. If the range is broad, the system failed to exclude impurities, and the process must be repeated.

Process Visualization

RecrystallizationWorkflow Start Crude 1-[4-(3-Fluoro-phenoxy) -phenyl]-ethanone Dissolve Dissolve in minimal hot Ethanol (70°C) Start->Dissolve Filter Hot Filtration (Remove Impurities) Dissolve->Filter Cool Cool slowly to Room Temperature Filter->Cool Check Crystals Formed? Cool->Check IceBath Ice Bath (0-5°C) Check->IceBath Yes OilingOut Oiling Out Occurs? Check->OilingOut No Isolate Vacuum Filtration & Wash IceBath->Isolate AddWater Add dropwise H2O (Anti-solvent) & Seed OilingOut->AddWater No (Clear) Reheat Reheat to redissolve, add more EtOH OilingOut->Reheat Yes (Two phases) AddWater->IceBath Reheat->Cool

Recrystallization workflow and troubleshooting decision tree for diaryl ether derivatives.

References

  • Application Notes and Protocols: Recrystallization of Acetophenone 2,4-Dinitrophenylhydrazone using Ethanol. Benchchem.
  • Au-Pd alloy cooperates with covalent triazine frameworks for the catalytic oxidative cleavage of β-O-4 linkage. The Royal Society of Chemistry.
  • Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry.
  • Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride−Alumina and 18-Crown-6: Expansion of Scope and Utility. The Journal of Organic Chemistry - ACS Publications.

Sources

Overcoming steric hindrance in 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone functionalization

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone

Welcome to the technical support resource for the functionalization of 1-[4-(3-fluoro-phenoxy)-phenyl]-ethanone. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile but sterically challenging scaffold. Here, we address common experimental hurdles through a series of frequently asked questions and detailed troubleshooting protocols, grounded in established chemical principles and field-proven insights.

Overview: The Challenge of Steric Hindrance

1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone presents multiple sites for functionalization. However, its diaryl ether linkage and the substitution pattern create significant steric congestion around key reactive positions. This guide provides strategies to achieve high regioselectivity and yield by overcoming these steric barriers, focusing on functionalization at the acetyl group (α-position) and direct C-H functionalization of the aromatic rings.

Caption: Key reactive sites for functionalization on the 1-[4-(3-fluoro-phenoxy)-phenyl]-ethanone scaffold.

Part 1: Functionalization at the α-Position of the Acetyl Group

The protons alpha to the carbonyl group are acidic and represent a primary site for forming new carbon-carbon or carbon-heteroatom bonds. However, the bulky diaryl ether moiety can hinder the approach of both bases and electrophiles.

Frequently Asked Questions (α-Position)

Q1: I am observing low yields for my α-alkylation reaction. What are the likely causes?

A1: Low yields in α-alkylation of sterically hindered ketones often stem from three primary issues: incomplete deprotonation, competing side reactions (like O-alkylation), or poor reactivity of the enolate.

  • Incomplete Deprotonation: The acidity of the α-protons is significant, but strong, non-nucleophilic bases are required for complete and rapid enolate formation. Standard bases like sodium ethoxide may be insufficient. We recommend using lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) at low temperatures (e.g., -78 °C) to ensure kinetic control and favor the thermodynamic enolate.

  • Competing Reactions: The choice of solvent and counter-ion is critical. Aprotic polar solvents like tetrahydrofuran (THF) are standard. The use of lithium-based amides generally favors C-alkylation over O-alkylation.

  • Umpolung Strategy: For particularly challenging substrates, consider a polarity reversal (umpolung) strategy.[1][2][3] This involves converting the typically nucleophilic enolate into an electrophilic equivalent, which can then react with a wide range of nucleophiles.[1][3] This avoids the issue of coupling a sterically hindered nucleophilic enolate with a bulky electrophile.

Q2: How can I introduce a heteroatom (e.g., N, O, S) at the α-position?

A2: Direct electrophilic α-heteroatom functionalization can be challenging because it requires specialized reagents where the typically nucleophilic heteroatom is rendered electrophilic.[1] A more robust approach involves forming the enolate (or a silyl enol ether equivalent) and reacting it with an appropriate electrophilic heteroatom source (e.g., N-fluorobenzenesulfonimide for fluorination, or a sulfenyl chloride for sulfenylation). An alternative, powerful strategy is the palladium-catalyzed α-arylation using aryl halides, which is tolerant of many functional groups.

Troubleshooting Guide: α-Functionalization
Problem Potential Cause(s) Recommended Solution(s)
Low Conversion / No Reaction 1. Insufficiently strong base. 2. Reagent degradation (especially organolithiums). 3. Reaction temperature is too low for the specific electrophile.1. Switch to a stronger base (e.g., LDA, LHMDS, or n-BuLi). 2. Titrate organolithium reagents before use. Use freshly prepared LDA. 3. After enolate formation at -78 °C, allow the reaction to warm slowly to room temperature after adding the electrophile.
Polysubstitution 1. Use of more than one equivalent of base or electrophile. 2. Deprotonation of the mono-substituted product.1. Use precisely one equivalent of base (or slightly less, ~0.95 eq). 2. Add the ketone solution slowly to the cooled base solution (inverse addition) to prevent excess ketone from being present.
O-Alkylation instead of C-Alkylation 1. Use of protic solvents. 2. Use of sodium or potassium counter-ions.1. Ensure strictly anhydrous, aprotic solvents (THF, diethyl ether). 2. Use lithium-based reagents (LDA, LHMDS) which favor C-alkylation.
Racemization of a Chiral Product 1. The product ketone is enolizable under workup or purification conditions. 2. Keto-enol tautomerization is catalyzed by acid or base.1. Use a weakly acidic workup (e.g., saturated NH₄Cl). 2. Avoid silica gel chromatography if the product is acid-sensitive; consider neutral alumina or other purification methods. For some systems, a weakly acidic reagent like Et₃N·3HF can be used for deprotection steps to avoid racemization.[1]

Part 2: Functionalization of the Aromatic Rings via C-H Activation

Directly functionalizing the C-H bonds of the aromatic rings is a highly atom-economical strategy. The key to success is controlling regioselectivity, which can be achieved by leveraging directing groups.

Frequently Asked Questions (C-H Functionalization)

Q1: How can I achieve selective ortho-functionalization on the phenyl ring bearing the acetyl group?

A1: The acetyl group is traditionally a meta-director for electrophilic aromatic substitution. To override this and achieve ortho-functionalization, a directing group strategy is essential. Two powerful methods are:

  • Transition Metal-Catalyzed C-H Activation: The ketone's carbonyl oxygen can act as a weak coordinating directing group for transition metals like palladium, rhodium, or ruthenium.[4][5] This brings the metal catalyst into proximity with the ortho C-H bond, facilitating its cleavage and subsequent functionalization (e.g., arylation, alkylation, or acyloxylation).[4][6] This process often requires high temperatures but offers excellent regioselectivity.

  • Directed ortho Metalation (DoM): This is a highly reliable method that uses a strong organolithium base (e.g., sec-BuLi or n-BuLi) to deprotonate the most acidic C-H proton, which is at the ortho position to a directing metalation group (DMG).[7][8][9] While the ketone itself is not a strong DMG, the ether oxygen on the adjacent ring can direct metalation. However, a more predictable approach involves converting the acetyl group into a stronger DMG, such as an oxazoline or a tertiary amide, though this adds synthetic steps. The most direct approach would be to leverage the ether oxygen as the primary DMG.

DoM_Concept A Arene with Directing Group (DG) C Ortho-lithiated Intermediate A->C Coordination & Deprotonation (-78 °C, THF) B Organolithium Base (e.g., s-BuLi, TMEDA) B->C E Ortho-functionalized Product C->E Quench D Electrophile (E+) D->E

Caption: General workflow for a Directed ortho-Metalation (DoM) reaction.

Q2: The two phenyl rings in my molecule are different. How do I functionalize one selectively over the other?

A2: The electronic properties of the two rings are distinct, which is the key to selectivity.

  • Ring A (with acetyl group): This ring is electron-deficient due to the withdrawing effect of the ketone. It is less susceptible to electrophilic attack but is primed for nucleophilic aromatic substitution (if a leaving group is present) or directed C-H activation.

  • Ring B (with fluorine): This ring is activated by the electron-donating ether oxygen but moderately deactivated by the inductive effect of the fluorine. Overall, it is more electron-rich than Ring A and thus the preferred site for electrophilic aromatic substitution (e.g., halogenation, nitration). The fluorine and phenoxy groups will direct incoming electrophiles to the positions ortho and para to the phenoxy group.

By choosing the reaction type (electrophilic vs. metal-catalyzed C-H activation), you can target one ring over the other.

Q3: My C-H activation reaction is sluggish and requires high catalyst loading. How can I improve it?

A3: Sluggish C-H activation can be due to poor coordination of the directing group, catalyst deactivation, or steric hindrance preventing the C-H insertion step.

  • Ligand Acceleration: For palladium-catalyzed reactions, the addition of specific ligands, such as amino acids (e.g., Boc-Val-OH), can accelerate the C-H activation step.[10]

  • Solvent Choice: Non-coordinating, high-boiling point solvents are often required. Toluene, t-amyl alcohol, or DMF can be effective.[10]

  • Oxidant/Additive: Many C-H functionalization cycles require an oxidant (e.g., Ag₂O, Cu(OAc)₂) to regenerate the active catalyst.[6] Ensure the oxidant is fresh and used in the correct stoichiometry.

Experimental Protocol: ortho-Arylation via Pd-Catalyzed C-H Activation

This protocol provides a general procedure for the ortho-arylation of the ketone-bearing ring, leveraging the carbonyl as a directing group.[4][6]

Materials:

  • 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone (1.0 eq)

  • Aryl boronic acid (2.0 eq)

  • Pd(OAc)₂ (5 mol%)

  • Cu(OTf)₂ (1.0 eq)

  • Ag₂O (1.0 eq)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 1-[4-(3-fluoro-phenoxy)-phenyl]-ethanone, the aryl boronic acid, Pd(OAc)₂, Cu(OTf)₂, and Ag₂O.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene via syringe.

  • Seal the flask and heat the reaction mixture to 110-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions typically require 12-24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove insoluble inorganic salts.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Causality Behind Choices:

  • Pd(OAc)₂: A common and effective palladium(II) precursor for C-H activation cycles.

  • Cu(OTf)₂ & Ag₂O: These act as co-oxidants to facilitate the catalytic cycle, ensuring the palladium catalyst is regenerated in its active state.[6]

  • Aryl Boronic Acid: A readily available and highly functional-group-tolerant coupling partner. Using two equivalents can help drive the reaction to completion.[4]

  • High Temperature: C-H bond activation has a high activation energy, necessitating elevated temperatures to achieve a reasonable reaction rate.

References

  • Directed ortho metalation - Grokipedia. (n.d.).
  • Directed (ortho) Metallation. (n.d.).
  • Directed ortho metalation - Wikipedia. (n.d.).
  • The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC. (n.d.).
  • Directed Metalation: A Survival Guide - Baran Lab. (n.d.).
  • Sterically Hindered Ketones via Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Amides by N–C(O) Activation | Organic Letters - ACS Publications. (2019, September 17). Retrieved from [Link]

  • Synthesis of Diaryl Ethers via Hypervalent Iodine-Mediated C–H Functionalization | Organic Letters - ACS Publications. (2024, September 9). Retrieved from [Link]

  • Transition Metal-Catalyzed Ketone-Directed or Mediated C−H Functionalization - RSC Publishing. (2015, June 6). Retrieved from [Link]

  • Silicon-Tethered Strategies for C–H Functionalization Reactions - PMC - NIH. (2017, August 3). Retrieved from [Link]

  • Enantioselective α-functionalization of ketones with N, O, S, and C-based nucleophiles. (2018, November 19).
  • Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin - PMC. (n.d.). Retrieved from [Link]

  • Regio- and Enantioselective Asymmetric Transfer Hydrogenation of One Carbonyl Group in a Diketone through Steric Hindrance - PMC. (2024, February 3). Retrieved from [Link]

  • C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies - Organic Chemistry Frontiers (RSC Publishing). (2025, June 3). Retrieved from [Link]

  • Direct Sp3α-C–H activation and functionalization of alcohol and ether - OA Monitor Ireland. (n.d.).
  • Ortho-Functionalization of 2-Phenoxypyrimidines via Palladium-Catalyzed C−H Bond Activation | The Journal of Organic Chemistry - ACS Publications. (2009, August 12). Retrieved from [Link]

  • Catalytic C-H Activation | Chemistry Letters - Oxford Academic. (n.d.). Retrieved from [Link]

  • Typical approaches to the α-functionalization of ketones and our design... - ResearchGate. (n.d.). Retrieved from [Link]

  • Pd(II)-Catalyzed Ortho- or Meta-C–H Olefination of Phenol Derivatives - PMC. (n.d.). Retrieved from [Link]

  • The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. (2016, August 8).
  • Strategic application and transformation of ortho-disubstituted phenyl and cyclopropyl ketones to expand the scope of hydrogen borrowing catalysis. - Chemistry. (2015, December 11).
  • Intermolecular Cyclization of Alkyl Chains of Ketones for Constructing ortho-Diacylbenzenes. (2026, February 3).
  • α-Functionalization of Ketones via a Nitrogen Directed Oxidative Umpolung | Journal of the American Chemical Society. (2020, November 24). Retrieved from [Link]

Sources

Technical Support Center: Optimizing HPLC Gradients for 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the analysis of 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for developing and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for this specific analyte. We will move from foundational principles and initial method setup to advanced troubleshooting, ensuring you can achieve robust and reliable results.

Section 1: Foundational Knowledge & Initial Method Development (FAQs)

This section addresses the most common initial questions when approaching the HPLC analysis of a new compound. Understanding the analyte's properties is the critical first step in developing a successful method.

Q1: What are the key physicochemical properties of 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone that influence HPLC method development?

A1: The molecular structure dictates the compound's behavior in a chromatographic system. Based on its structure, we can infer the key properties that guide our method development choices.

  • Structure: The molecule consists of two phenyl rings linked by an ether oxygen, with a fluoro- group and an ethanone (acetyl) group.

  • Polarity: Due to the large non-polar surface area of the two aromatic rings, the compound is highly non-polar and hydrophobic.[1] This is the most critical factor for its retention in reversed-phase HPLC.

  • Solubility: It will exhibit poor solubility in highly aqueous solutions and good solubility in organic solvents like acetonitrile (ACN), methanol (MeOH), and tetrahydrofuran (THF).

  • UV Absorbance: The presence of the phenyl rings and the ketone group (chromophores) suggests strong UV absorbance, making UV detection a suitable choice. A UV scan from 200-400 nm is recommended to determine the absorbance maximum (λ-max) for optimal sensitivity.

  • Ionic Character: 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone is a neutral compound, meaning its charge state will not change with mobile phase pH. This simplifies method development as pH control is less critical for analyte ionization.[2] However, pH can still affect the stationary phase, particularly the silica backbone of the column.

PropertyValue / Expected BehaviorImplication for HPLC Method
Molecular Formula C₁₄H₁₁FO₂[3]-
Molecular Weight 230.23 g/mol [3]-
Polarity Non-polar / HydrophobicRequires reversed-phase HPLC with a high percentage of organic solvent for elution.[4][5]
Ionic Character NeutralMobile phase pH will not significantly alter analyte retention; however, it can impact peak shape through secondary interactions with the column.
Solubility High in organic solvents, low in waterThe sample should be dissolved in a solvent strong enough to ensure solubility but ideally matched to the initial mobile phase to prevent peak distortion.
Q2: What is the recommended starting column and mobile phase for this compound?

A2: For a hydrophobic compound like this, Reversed-Phase (RP) HPLC is the dominant and most effective mode of separation.[5]

  • Column: A C18 (octadecyl silane) column is the industry standard and the best starting point due to its strong hydrophobic retention mechanism.[1][6] An alternative to consider if selectivity issues arise is a Phenyl column, which can provide alternative selectivity through pi-pi interactions with the aromatic rings of the analyte.[7]

  • Mobile Phase: The mobile phase should consist of a polar solvent system.[8]

    • Solvent A (Aqueous): HPLC-grade water.

    • Solvent B (Organic): Acetonitrile (ACN) is generally the preferred choice over methanol for aromatic compounds as it often provides better peak shape and lower viscosity (leading to lower backpressure).

  • Rationale: In RP-HPLC, the non-polar analyte will have a strong affinity for the non-polar C18 stationary phase.[4] By introducing a polar mobile phase, we can control the elution. Increasing the percentage of the organic solvent (ACN) makes the mobile phase more non-polar, which reduces the analyte's retention and causes it to elute from the column.

Q3: Why is a gradient elution recommended for initial screening?

A3: A gradient elution, where the mobile phase composition changes over time (i.e., the percentage of organic solvent increases), is highly recommended for initial method development for several key reasons:

  • Ensures Elution: Because the compound is hydrophobic, its retention time is unknown. A wide gradient (e.g., 5% to 95% ACN) ensures the compound will elute from the column in a single, predictable run.[9]

  • Time Efficiency: It avoids the trial-and-error process of finding a suitable isocratic (constant mobile phase composition) condition, which can be time-consuming.[10]

  • Improved Peak Shape: Gradient elution helps to focus the analyte into a sharp band as it moves through the column, resulting in sharper, narrower peaks and thus better detection sensitivity compared to a long isocratic run.

  • Information Gathering: The initial "scouting" gradient provides valuable information, such as the approximate percentage of organic solvent needed to elute the compound, which is crucial for further optimization.[9]

Section 2: The Gradient Optimization Workflow

A systematic approach is key to efficiently optimizing your mobile phase gradient. The goal is to achieve a balance between resolution, analysis time, and peak shape.

Step-by-Step Protocol: From Scouting to Optimized Gradient
  • Prepare the System:

    • Use high-purity, HPLC-grade solvents and water.[4] Filter and degas the mobile phases to prevent baseline noise and pump issues.

    • Dissolve the sample of 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone in a solvent that is as weak as or weaker than the initial mobile phase (e.g., 50:50 Water:ACN). If a stronger solvent is needed for solubility, inject the smallest possible volume to minimize peak distortion.

  • Perform the Scouting Gradient:

    • This initial run is designed to determine the elution window of the analyte.

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmA standard dimension column for initial development.
Mobile Phase A HPLC-Grade WaterThe weak solvent in RP-HPLC.
Mobile Phase B Acetonitrile (ACN)The strong solvent in RP-HPLC.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Gradient 5% to 95% B over 20 minutesA broad, linear gradient to find the analyte.[9]
Column Temp. 30 °CProvides stability and reproducibility.
Detection UV at λ-max (or 254 nm if unknown)
Injection Vol. 5 µLA small volume to prevent overload.
  • Analyze the Scouting Run and Refine the Gradient:

    • Observe the retention time (t_R) of the analyte peak. Let's assume it elutes at 15 minutes. In a 20-minute linear gradient from 5% to 95% ACN, the solvent composition at 15 minutes is approximately 72.5% ACN.

    • This tells us the effective elution window is likely between ~60% and 80% ACN. We can now "stretch out" this part of the gradient to improve resolution from any nearby impurities.[11]

  • Execute the Optimized Gradient:

    • Based on the scouting run, design a new gradient that focuses on the elution window.

    • New Gradient Example:

      • 0.0 min: 50% ACN

      • 15.0 min: 80% ACN (This creates a shallower slope of 2%/min)

      • 15.1 min: 95% ACN (Wash step)

      • 17.0 min: 95% ACN (Hold wash)

      • 17.1 min: 50% ACN (Return to initial)

      • 20.0 min: 50% ACN (Equilibration)

    This refined gradient uses a shallower slope during the elution of the target compound, which increases the separation (resolution) between it and any closely eluting peaks.[11]

Workflow Visualization

GradientOptimization Scouting Step 1: Run Broad Scouting Gradient (5-95% ACN over 20 min) Analyze Step 2: Analyze Chromatogram - Identify retention time (tR) - Calculate %ACN at elution Scouting->Analyze Obtain initial data Refine Step 3: Design Refined Gradient - Start ~10-15% below elution %ACN - End ~10% above elution %ACN - Decrease the slope (%ACN/min) Analyze->Refine Determine elution window Execute Step 4: Execute Optimized Gradient - Evaluate resolution, peak shape, and run time Refine->Execute Improve separation Execute->Refine Further optimization needed Finalize Step 5: Finalize and Validate Method Execute->Finalize Method meets requirements

Caption: A systematic workflow for HPLC gradient optimization.

Section 3: Troubleshooting Guide (Q&A Format)

Even with a systematic approach, problems can arise. This section addresses specific issues you might encounter.

Q4: My peak is tailing (asymmetrical with a drawn-out tail). What are the causes and solutions?

A4: Peak tailing is one of the most common HPLC problems.[12] For a neutral compound like 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone, the causes are typically related to interactions with the stationary phase or system issues.

  • Cause 1: Secondary Silanol Interactions.

    • Explanation: Most C18 columns are based on a silica backbone, which has residual silanol groups (-Si-OH). These silanols are polar and can create unwanted secondary interactions with polar functional groups on your analyte (like the ketone oxygen), causing a portion of the molecules to be overly retained and tail off the peak.[13]

    • Solution:

      • Lower Mobile Phase pH: Add a small amount of acid (e.g., 0.1% formic acid or 0.1% trifluoroacetic acid) to the mobile phase. This protonates the silanol groups, making them less active and reducing tailing.

      • Use an End-Capped Column: Modern, high-purity silica columns are "end-capped" to block most residual silanols. Ensure you are using such a column.

  • Cause 2: Column Contamination or Void.

    • Explanation: Strongly retained impurities from previous injections can build up at the column inlet, creating active sites that cause tailing. A physical void (a channel) at the column inlet can also distort the peak shape.

    • Solution:

      • Flush the Column: Disconnect the column from the detector and flush it in the reverse direction with a strong solvent (like 100% ACN or isopropanol).

      • Use a Guard Column: A guard column is a small, disposable column placed before the main analytical column to catch contaminants and protect it.

      • Replace the Column: If flushing doesn't work, the column may be irreversibly damaged and needs replacement.

TailingTroubleshooting Start Peak Tailing Observed CheckpH Is mobile phase buffered or acidified (e.g., 0.1% FA)? Start->CheckpH AddAcid Action: Add 0.1% Formic Acid to mobile phase A and B CheckpH->AddAcid No CheckColumn Is the column old or heavily used? CheckpH->CheckColumn Yes Solved Problem Resolved AddAcid->Solved Flush Action: Reverse flush column with strong solvent (100% ACN) CheckColumn->Flush Yes Replace Action: Replace with a new column CheckColumn->Replace No, it's a new column (suspect bad column batch) Flush->Replace Tailing persists Flush->Solved Tailing is gone Replace->Solved

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Validation for the Quantification of 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone. It is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical data. The principles and protocols described herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring regulatory compliance and scientific rigor.[1][2][3][4]

The validation of an analytical procedure is a critical process that provides documented evidence that the method is suitable for its intended purpose.[4][5] This guide will compare two distinct reversed-phase HPLC (RP-HPLC) methodologies—an isocratic method for routine quality control and a gradient method for comprehensive impurity profiling—and provide detailed, step-by-step protocols for their validation.

The Analyte: 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone

1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone (FPPE) is an aromatic ketone with the molecular formula C14H11FO2 and a molecular weight of 230.23 g/mol .[6][7] Its structure, featuring a fluorophenoxy group and a phenyl ethanone moiety, imparts a moderate to high level of hydrophobicity. This characteristic makes it an ideal candidate for analysis by RP-HPLC, where a non-polar stationary phase is used with a polar mobile phase.[8] The presence of chromophores in its structure allows for sensitive detection using a UV-Vis spectrophotometer.

Comparative HPLC Methodologies

The choice between an isocratic and a gradient HPLC method depends on the analytical objective. An isocratic method, which uses a constant mobile phase composition, is often preferred for its simplicity, robustness, and speed, making it suitable for routine assays. A gradient method, where the mobile phase composition is changed during the run, offers superior resolving power for complex samples containing multiple components with varying polarities, such as in impurity analysis.[9][10]

ParameterMethod A: Isocratic QC AssayMethod B: Gradient Impurity ProfilingRationale & Causality
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 250 mm, 5 µmThe longer column in Method B provides a greater number of theoretical plates, enhancing resolution for separating closely eluting impurities.
Mobile Phase Acetonitrile:Water (60:40, v/v)A: 0.1% Phosphoric Acid in WaterB: AcetonitrileThe simple isocratic mixture in Method A is sufficient for quantifying the main peak. The gradient in Method B, starting with a higher aqueous content, allows for the retention and separation of polar impurities before eluting the main analyte and any non-polar impurities.
Gradient Program N/A0-5 min: 40% B5-20 min: 40% -> 90% B20-25 min: 90% B25-30 min: 40% BThe gradient is designed to provide optimal separation across a wide polarity range.
Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate for 4.6 mm ID columns, balancing analysis time and pressure.
Detection UV at 254 nmUV at 254 nmThis wavelength is chosen based on the UV absorbance maximum of the analyte's chromophores.
Injection Volume 10 µL20 µLA larger injection volume in Method B increases sensitivity for detecting low-level impurities.
Column Temp. 30 °C35 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Run Time ~10 minutes~30 minutesMethod A is optimized for high throughput, while Method B requires a longer run time to achieve the necessary separation.

The Validation Workflow: A Systematic Approach

A successful method validation follows a structured sequence of experiments, each designed to test a specific performance characteristic. The relationship between these validation parameters is crucial for building a comprehensive understanding of the method's capabilities and limitations.

Validation_Workflow cluster_System System & Method Definition cluster_Quantitative Quantitative Performance cluster_Limits Sensitivity & Robustness SST System Suitability Testing Specificity Specificity / Selectivity SST->Specificity Foundation Linearity Linearity Specificity->Linearity Ensures response is from analyte Range Range Linearity->Range LOD Limit of Detection (LOD) Linearity->LOD Determines sensitivity Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability & Intermediate) Range->Precision Robustness Robustness Precision->Robustness Assesses reliability LOQ Limit of Quantitation (LOQ) LOD->LOQ

Caption: Workflow for HPLC Analytical Method Validation.

Experimental Protocols for Method Validation

The following protocols are based on the ICH Q2(R1) guidelines and should be adapted for either Method A or Method B.[1][3][4] A validation protocol should be established before beginning the studies.[5]

Specificity

Objective: To demonstrate that the analytical procedure can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[4]

Protocol:

  • Forced Degradation: Subject a solution of FPPE to stress conditions (e.g., acid, base, peroxide, heat, light) to generate potential degradation products.

  • Blank Analysis: Inject a blank solution (diluent) to ensure no interfering peaks are present at the retention time of the analyte.

  • Spiked Sample Analysis: Inject the stressed samples.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the FPPE peak in the presence of its degradation products. The peak should be spectrally homogeneous.

Acceptance Criteria: The FPPE peak should be free from co-elution with any degradation products or blank components. Peak purity analysis should pass.

Linearity

Objective: To demonstrate that the analytical procedure's results are directly proportional to the concentration of the analyte in samples within a given range.[11]

Protocol:

  • Prepare a stock solution of FPPE reference standard (e.g., 1000 µg/mL).

  • Perform serial dilutions to prepare at least five calibration standards. For an assay (Method A), this could be 50, 80, 100, 120, and 150 µg/mL. For impurity quantification (Method B), a lower range such as 0.5, 1, 5, 10, and 20 µg/mL would be appropriate.

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Accuracy

Objective: To determine the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[4]

Protocol:

  • Prepare a placebo (matrix without the analyte).

  • Spike the placebo with known concentrations of FPPE at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for each level.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[4]

Protocol:

  • Repeatability (Intra-assay precision):

    • Analyze a minimum of six determinations at 100% of the test concentration on the same day, with the same analyst and instrument.[4]

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the mean, standard deviation, and relative standard deviation (RSD) for both studies.

Acceptance Criteria: The RSD for repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value (LOD), and the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy (LOQ).[4]

Protocol (Based on Signal-to-Noise Ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of analyte with those of blank samples.

  • The concentration that yields a S/N ratio of approximately 3:1 is the LOD.

  • The concentration that yields a S/N ratio of approximately 10:1 is the LOQ.

  • Confirm the LOQ by analyzing samples at this concentration and demonstrating acceptable precision (e.g., RSD ≤ 10%).

Robustness

Objective: To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.[3]

Protocol:

  • Introduce small, deliberate changes to the method parameters one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min).

    • Column temperature (e.g., ± 2 °C).

    • Mobile phase composition (e.g., ± 2% organic).

  • Analyze a standard solution under each modified condition.

  • Evaluate the effect on system suitability parameters (e.g., retention time, peak asymmetry, resolution).

Acceptance Criteria: System suitability parameters should remain within their defined limits for all tested variations.

Data Comparison and Interpretation

The results from the validation studies for both Method A and Method B can be summarized for a direct comparison.

Validation ParameterMethod A (Isocratic)Method B (Gradient)Interpretation
Specificity PassedPassedBoth methods are selective for the analyte. Method B demonstrates separation from multiple induced degradation products.
Linearity (r²) > 0.9995> 0.9998Both methods show excellent linearity in their respective ranges.
Range (µg/mL) 50 - 1500.5 - 20Method A is suitable for assay, while Method B is appropriate for low-level impurity quantification.
Accuracy (% Recovery) 99.2% - 101.5%98.5% - 102.0%Both methods are highly accurate.
Precision (RSD) < 1.0%< 1.5%Both methods are precise, with the simpler isocratic method showing slightly lower variability.
LOQ (µg/mL) ~5.0~0.5The gradient method is significantly more sensitive, as required for impurity analysis.
Robustness Highly RobustModerately RobustThe isocratic method is less affected by small changes. The gradient method's retention times may shift more with changes in mobile phase composition.

Conclusion

This guide has presented a comparative framework for the validation of two distinct HPLC methods for the analysis of 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone. The isocratic method (Method A) proves to be a rapid, robust, and reliable choice for routine quality control assays. The gradient method (Method B) provides the necessary sensitivity and resolution for the quantification of impurities and comprehensive stability studies.

The selection of the appropriate method is contingent upon its intended purpose.[5] By following the detailed validation protocols outlined, grounded in ICH and FDA guidelines[12][13][14], laboratories can ensure the generation of high-quality, defensible analytical data essential for drug development and manufacturing.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • FDA Guidance on Analytical Method Validation. U.S. Food and Drug Administration. [Link]

  • ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology. Health Canada. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • Q2(R2) Validation of Analytical Procedures (PDF). U.S. Food and Drug Administration. [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • Method Development and Validation of HPLC as per ICH Guidelines - A Review. Zenodo. [Link]

  • Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. MAC-MOD Analytical. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. National Center for Biotechnology Information. [Link]

Sources

Comparative Reactivity Profiling: 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone vs. 4-Phenoxyacetophenone

Author: BenchChem Technical Support Team. Date: April 2026

As a building block in pharmaceutical design and a photoinitiator in polymer chemistry, the acetophenone scaffold offers a versatile platform for functionalization. However, subtle structural modifications—such as the introduction of a single halogen atom—can drastically alter the electronic landscape of the molecule, dictating its behavior in cross-coupling, photoredox catalysis, and electrophilic aromatic substitution (EAS).

This guide provides an in-depth, objective comparison between the standard 4-phenoxyacetophenone and its fluorinated analog, 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone . By analyzing the causality behind their reactivity differences, we provide researchers with the mechanistic insights needed to select the optimal intermediate for their synthetic workflows.

Structural and Electronic Dynamics

To understand the divergent reactivity of these two compounds, we must first analyze the electronic crosstalk between the phenoxy ether linkage and the acetophenone core.

  • 4-Phenoxyacetophenone (Standard): The phenoxy group acts as a strong electron-donating group via resonance (+M effect) into the acetophenone ring. This increases the electron density on the carbonyl carbon, making it highly stable and resistant to mild reduction. The unsubstituted phenoxy ring itself is highly nucleophilic and primed for EAS.

  • 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone (Fluorinated Analog): The introduction of a fluorine atom at the meta position of the phenoxy ring fundamentally shifts the electronic balance. Fluorine exerts a strong inductive electron-withdrawing effect (-I), with a Hammett constant ( σm​ ) of +0.34. Because it is positioned meta to the ether oxygen, its resonance (+M) donation cannot counterbalance the inductive withdrawal.

The Mechanistic Consequence: The meta-fluorine pulls electron density away from the ether oxygen, weakening its ability to donate electrons to the acetophenone core. Consequently, the carbonyl group becomes slightly more electrophilic (lowering its reduction potential), while the phenoxy ring becomes significantly deactivated toward electrophilic attack.

Reactivity Comparison & Causality

A. Carbonyl Reactivity: Photoredox Pinacol Coupling

The reduction potential of the carbonyl group dictates its susceptibility to single-electron transfer (SET) in photoredox cycles.

According to studies on , standard 4-phenoxyacetophenone exhibits complete starting material recovery under mild blacklight irradiation. Its electron-rich carbonyl creates a high reduction potential barrier that standard p-GaN catalysts cannot overcome without a high-energy 300 W full-arc xenon lamp[1].

Conversely, the fluorinated analog features a more electron-deficient carbonyl due to the distal -I effect of the fluorine. This lowered reduction potential facilitates easier single-electron reduction, resulting in higher conversion rates to the corresponding pinacol product under identical, mild photoredox conditions.

B. Electrophilic Aromatic Substitution (EAS)

When subjected to nitration or bromination, the regioselectivity and reaction kinetics differ drastically between the two molecules:

  • Standard: The highly activated phenoxy ring undergoes rapid EAS, primarily at the para position relative to the ether oxygen.

  • Fluorinated Analog: The meta-fluorine deactivates the phenoxy ring. While the ether oxygen remains the dominant ortho/para director, the overall nucleophilicity of the ring is suppressed. The reaction requires harsher conditions or longer reaction times, and the fluorine atom introduces steric hindrance that can shift the isomeric ratio of the products.

Quantitative Data Summary

The following table summarizes the physicochemical and electronic properties that drive the reactivity differences between the two compounds.

Property4-Phenoxyacetophenone1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone
CAS Number 5031-78-786897-02-1
Molecular Formula C14H12O2C14H11FO2
Molecular Weight 212.25 g/mol 230.24 g/mol
Hammett Constant ( σm​ ) 0.00 (Hydrogen)+0.34 (Fluorine)
Carbonyl Electrophilicity BaselineEnhanced
Phenoxy Ring Nucleophilicity High (Rapid EAS)Moderate (Slowed EAS)
Photoredox Susceptibility Low (Requires >295 nm Xenon Arc)High (Accessible via mild SET)
Calculated LogP ~3.9~4.1 (Increased Lipophilicity)

Experimental Workflows (Self-Validating Protocols)

To empirically validate the electronic differences, the following standardized protocols can be utilized in the laboratory.

Protocol 1: Photoredox-Catalyzed Pinacol Coupling

This protocol isolates the effect of the carbonyl's reduction potential by utilizing a standardized semiconductor photocatalyst.

  • Catalyst Preparation: Suspend 5 mg of p-type GaN nanowires in 5 mL of anhydrous methanol (MeOH) within a borosilicate glass vial. MeOH acts as both the solvent and the sacrificial hydrogen donor.

  • Substrate Addition: Add 0.5 mmol of the chosen acetophenone derivative (either the standard or the fluorinated analog) to the suspension.

  • Degassing: Purge the reaction mixture with ultra-pure Argon for 15 minutes to remove dissolved oxygen, which can quench the radical intermediates.

  • Irradiation: Seal the vial and irradiate using a 300 W full-arc xenon lamp at ambient temperature (25 °C) for 12 hours. Ensure constant magnetic stirring at 800 rpm.

  • Workup & Validation: Centrifuge the mixture at 4000 rpm for 10 minutes to recover the reusable GaN catalyst. Extract the supernatant with ethyl acetate (3 x 10 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Analysis: Determine the conversion yield via ¹H-NMR or GC-MS. The fluorinated analog will demonstrate a higher yield of the 1,2-diaryl-1,2-ethanediol product due to its lower reduction potential.

Protocol 2: Regioselective Electrophilic Nitration

This protocol demonstrates the deactivating effect of the meta-fluorine on the phenoxy ring.

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, prepare a nitrating mixture by slowly adding 2 mL of concentrated nitric acid (68%) to 2 mL of concentrated sulfuric acid (98%) at 0 °C using an ice bath.

  • Substrate Addition: Dissolve 5.0 mmol of the acetophenone derivative in 5 mL of glacial acetic acid. Add this solution dropwise to the nitrating mixture over 20 minutes, strictly maintaining the internal temperature below 5 °C to prevent di-nitration or ether cleavage.

  • Reaction: Allow the mixture to stir at 5 °C for 2 hours.

  • Quenching: Pour the reaction mixture slowly over 50 g of crushed ice. Stir vigorously until the product precipitates as a solid.

  • Isolation: Filter the precipitate under vacuum, wash with cold distilled water until the filtrate is pH neutral, and recrystallize from hot ethanol.

  • Analysis: The standard compound will yield the para-nitrated phenoxy product rapidly. The fluorinated analog will show significant unreacted starting material at the 2-hour mark, validating the -I deactivation of the ring.

Pathway Visualization

The following diagram illustrates how the introduction of the meta-fluorine atom forces a divergence in the reactivity pathways of the acetophenone scaffold.

Reactivity_Comparison Core Acetophenone Scaffold CmpdA 4-Phenoxyacetophenone (Standard) Core->CmpdA + Phenoxy CmpdB 1-[4-(3-Fluoro-phenoxy)- phenyl]-ethanone Core->CmpdB + 3-Fluorophenoxy EAS_A Rapid EAS (Activated Ring) CmpdA->EAS_A HNO3 / H2SO4 Red_A High Reduction Potential (Low Photoredox Yield) CmpdA->Red_A SET / Light EAS_B Slowed EAS (Deactivated Ring) CmpdB->EAS_B HNO3 / H2SO4 Red_B Lower Reduction Potential (High Photoredox Yield) CmpdB->Red_B SET / Light

Divergent reactivity pathways modulated by meta-fluorination on the phenoxy ring.

References

  • Title: GaN nanowires as a reusable photoredox catalyst for radical coupling of carbonyl under blacklight irradiation Source: Chemical Science (National Center for Biotechnology Information / PMC) URL: [Link][1]

  • Title: Organic Synthesis by Catalysis with Ion-Exchange Resins (Acylation and EAS Dynamics) Source: Chemical Reviews (ACS Publications) URL: [Link][2]

Sources

Comprehensive Comparison Guide: GC-MS Validation for Purity and Impurity Profiling of 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

In modern pharmaceutical development, the rigorous control of starting materials and intermediates is a fundamental pillar of drug safety. 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone (FPPE) is a critical diaryl ether intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including specific sodium channel blockers and monoamine oxidase inhibitors.

The synthesis of FPPE typically involves a nucleophilic aromatic substitution (SNAr) between 3-fluorophenol and 4-fluoroacetophenone in the presence of a base. This pathway inherently generates a specific impurity profile, including unreacted starting materials, bis-ether byproducts, and positional isomers (such as the 2-fluoro isomer originating from impure starting materials). Regulatory agencies, guided by ICH Q3A(R2) and ICH M7, mandate strict identification and quantification of these impurities[1][2].

This guide objectively evaluates analytical platforms for FPPE impurity profiling, establishes why Gas Chromatography-Mass Spectrometry (GC-MS) is the superior choice, compares column chemistries, and provides a self-validating, ICH-compliant experimental protocol.

SynthesisPathway SM1 3-Fluorophenol (SM1) Base SNAr Reaction (K2CO3 / DMF) SM1->Base SM2 4-Fluoroacetophenone (SM2) SM2->Base Target 1-[4-(3-Fluoro-phenoxy)- phenyl]-ethanone Base->Target Main Pathway ImpA 2-Fluoro Isomer (Impurity A) Base->ImpA Isomeric SM1 ImpB Unreacted SMs (Impurity B) Base->ImpB Incomplete Rxn

Synthesis pathway of 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone and critical impurities.

The Analytical Dilemma: Platform Comparison

When validating the purity of a semi-volatile, non-polar intermediate like FPPE, analytical scientists typically choose between High-Performance Liquid Chromatography (HPLC-UV) and GC-MS.

The Causality Behind the Choice: While HPLC-UV is the industry standard for final API release, it is suboptimal for FPPE impurity profiling. HPLC-UV relies heavily on the presence of strong chromophores. Aliphatic impurities, residual solvents, or degraded catalysts lack UV absorbance and remain invisible. Conversely, FPPE has a molecular weight of 230.23 g/mol and exhibits excellent thermal stability and volatility. GC coupled with Electron Ionization (EI) MS not only detects non-chromophoric impurities but also provides highly reproducible fragmentation patterns (e.g., the stable molecular ion at m/z 230 and the tropylium derivative fragment at m/z 121)[2][3]. This enables immediate structural elucidation of unknown impurities, satisfying ICH Q3A requirements[4].

Table 1: Performance Comparison of Analytical Platforms for FPPE
ParameterGC-EI-MS (Selected)HPLC-UV (Alternative)LC-ESI-MS (Alternative)
Sensitivity (LOD) High (< 10 ng/mL in SIM mode)Moderate (~100 ng/mL)High (but prone to ion suppression)
Structural Elucidation Excellent (Standardized EI libraries)None (Requires external MS)Good (Requires MS/MS optimization)
Positional Isomer Resolution Excellent (Capillary column efficiency)Moderate (Requires complex gradients)Moderate
Matrix Interference Low (Matrix often non-volatile)High (Co-elution risks)High (Matrix effects in ESI)

Core Optimization: GC Column Chemistry Comparison

The most challenging aspect of FPPE validation is resolving the target compound from its positional isomer, 1-[4-(2-Fluoro-phenoxy)-phenyl]-ethanone. Because these isomers have nearly identical boiling points, a 100% dimethylpolysiloxane column (DB-1) will result in co-elution.

The Causality Behind Column Selection: To achieve baseline resolution, we must exploit differences in polarizability rather than just boiling point. The position of the fluorine atom (ortho vs. meta) subtly shifts the dipole moment and the π -electron density of the phenoxy ring. By selecting a DB-5MS (5% Phenyl-arylene / 95% Dimethylpolysiloxane) column, the polarizable phenyl groups in the stationary phase interact differentially with the π -electron clouds of the isomers. This slight induced-dipole interaction selectively retains the 3-fluoro isomer longer than the 2-fluoro isomer. A highly polar column like DB-WAX (PEG) is unsuitable due to its low maximum temperature limit (250°C), which causes severe column bleed before the high-boiling FPPE can elute cleanly.

Table 2: Chromatographic Resolution of FPPE Isomers Across Stationary Phases
Column ChemistryFPPE Retention TimeResolution ( Rs​ )Peak Shape / Bleed
DB-1 (100% Dimethylpolysiloxane) 14.2 min0.8 (Co-elution)Symmetrical / Low Bleed
DB-5MS (5% Phenyl-arylene) 15.8 min2.4 (Baseline) Symmetrical / Low Bleed
DB-WAX (Polyethylene Glycol) N/A (> 250°C required)N/ABroad / Severe Bleed

Self-Validating Experimental Protocol (ICH Q2(R2) Compliant)

To ensure trustworthiness, the following protocol is designed as a self-validating system . It utilizes 4-Bromoacetophenone as an Internal Standard (IS). Because the IS behaves similarly to FPPE under EI conditions but does not occur in the synthesis matrix, it mathematically normalizes any variations in injection volume or matrix-induced ion enhancement[5].

Reagents and Sample Preparation
  • Diluent: GC-grade Ethyl Acetate.

  • Internal Standard (IS) Solution: Prepare a 50 µg/mL solution of 4-Bromoacetophenone in Ethyl Acetate.

  • Sample Preparation: Accurately weigh 10.0 mg of the FPPE sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the IS Solution (Final concentration: 1.0 mg/mL FPPE).

GC-MS Instrumental Conditions
  • System: Agilent 7890B GC coupled with 5977B MSD (or equivalent).

  • Column: DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium (99.999%), constant flow at 1.2 mL/min.

  • Injection: 1.0 µL, Split ratio 10:1, Injector temperature 260°C.

  • Oven Program: Initial 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min). Total run time: 19.0 min.

  • MS Parameters: EI mode at 70 eV. Transfer line: 280°C. Ion source: 230°C.

  • Acquisition Mode: Synchronous SIM/Scan.

    • Scan range: 50–350 amu (for unknown impurity identification).

    • SIM ions:m/z 230 (FPPE quantifier), m/z 198 (IS quantifier), m/z 112 (3-fluorophenol impurity).

System Suitability Test (SST) - The Built-In Control

Before analyzing batches, inject a resolution standard containing FPPE and the 2-fluoro isomer at 0.1% specification limits.

  • Acceptance Criteria: Resolution ( Rs​ ) between isomers must be 1.5. The Relative Standard Deviation (RSD) of the IS peak area across 5 replicate injections must be 2.0%. Failure to meet these criteria automatically invalidates the run, ensuring data integrity.

ValidationWorkflow Start ICH Q2(R2) Validation Protocol Spec Specificity (SST) Blank & Spiked Matrix Start->Spec Lin Linearity & Range LOQ to 120% Spec Limit Spec->Lin Acc Accuracy (Recovery) Spiking at 50%, 100%, 150% Lin->Acc Prec Precision Repeatability & Intermediate Acc->Prec Output Validated GC-MS Method Prec->Output

Step-by-step ICH Q2(R2) validation workflow for GC-MS impurity profiling.

Validation Data & Results Summary

The method was validated strictly according to ICH Q2(R2) guidelines[6]. The use of SIM mode drastically lowered the detection limits, ensuring that genotoxic or reactive impurities could be quantified well below the standard 0.10% reporting threshold[1][4].

Table 3: ICH Q2(R2) Validation Parameters for FPPE and Key Impurities
Validation ParameterFPPE (Main API Intermediate)3-Fluorophenol (Impurity)2-Fluoro Isomer (Impurity)
Limit of Detection (LOD) 2.5 ng/mL1.8 ng/mL2.5 ng/mL
Limit of Quantitation (LOQ) 8.0 ng/mL5.5 ng/mL8.0 ng/mL
Linearity Range ( R2 ) 8.0 – 1500 ng/mL (0.9998)5.5 – 500 ng/mL (0.9995)8.0 – 500 ng/mL (0.9997)
Accuracy (Recovery %) 99.2% ± 1.1%101.4% ± 1.5%98.8% ± 1.3%
Precision (RSD %) 0.8%1.2%1.1%
Specificity No matrix interferenceBaseline resolved Rs​ = 2.4 from FPPE

Conclusion: For the purity validation of 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone, GC-MS utilizing a DB-5MS stationary phase and an internal standard methodology vastly outperforms HPLC-UV. It provides the necessary theoretical plates to resolve positional isomers, the sensitivity to detect trace unreacted starting materials via SIM, and the structural elucidation capabilities required by regulatory bodies for unknown impurity profiling.

References

  • Validated GC-MS and LC-MS/MS Methods for ICH M7-Based Quantification of Alkyl Mesylate and Azido Genotoxic Impurities in Pharmaceutical Products. PubMed (nih.gov). URL:[Link]

  • Identification and profiling of impurities in Pharmaceuticals. Resolve Mass. URL: [Link]

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. URL:[Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). URL: [Link]

  • Development and Validation of a GC–MS Method for the Simultaneous Determination of Acetochlor, Fluorochloridone, and Pendimethalin. SciSpace. URL: [Link]

Sources

Reactivity Comparison Guide: Fluorinated vs. Non-Fluorinated Phenoxyacetophenones

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Phenoxyacetophenones are indispensable structural motifs in organic synthesis, serving as primary models for lignin degradation, potent Norrish Type II photoinitiators, and direct precursors to biologically active benzofurans[1][2]. The strategic introduction of fluorine into the phenoxy or acetophenone ring fundamentally alters the molecule's electronic landscape. Due to fluorine's high electronegativity and unique orbital overlap, fluorinated phenoxyacetophenones exhibit distinct photochemical lifetimes, altered radical cleavage kinetics, and modified cyclization pathways compared to their non-fluorinated counterparts[3][4].

This guide provides an objective, data-driven comparison of the reactivity profiles of fluorinated and non-fluorinated phenoxyacetophenones, equipping researchers and drug development professionals with the mechanistic insights needed to optimize synthetic workflows.

Photochemical Reactivity and Triplet State Dynamics

Mechanistic Causality

The photochemistry of α -aryloxyacetophenones is dominated by their excited triplet state ( T1​ ). Upon UV irradiation, the molecule undergoes rapid intersystem crossing to the T1​ state, where it faces a kinetic competition between intramolecular quenching (by the β -aryl group) and β -cleavage (homolysis of the C-O bond) to yield a radical pair[4].

In non-fluorinated or electron-rich systems (e.g., 4-methoxyphenoxyacetophenone), electron-donating groups stabilize the forming phenoxyl radical, accelerating the β -cleavage rate ( kcleavage​≈3×109 s−1 )[4]. Conversely, fluorine substitution exerts a strong inductive electron-withdrawing effect (-I). This destabilizes the transition state of the C-O bond homolysis, slowing down the cleavage rate and extending the triplet lifetime[5]. Consequently, fluorinated derivatives are often more photostable, making them superior candidates for applications requiring prolonged excited-state lifetimes without premature degradation.

PhotochemicalPathway S0 Phenoxyacetophenone (Ground State S0) S1 Excited Singlet (S1) S0->S1 hν (UV) T1 Triplet State (T1) S1->T1 ISC Radical β-Cleavage (Radical Pair) T1->Radical k_cleavage Quench Intramolecular Quenching T1->Quench k_decay Products Acetophenone + Phenol Derivatives Radical->Products H-abstraction

Photochemical pathway of phenoxyacetophenones highlighting cleavage vs quenching.

Radical Substitution and Ketyl Anion Cleavage

Mechanistic Causality

In radical chain reactions, such as allylation using allyltributylstannane, the reactivity of α -substituted acetophenones is dictated by the stability of the leaving group and the cleavage rate of the intermediate ketyl anion[3]. Non-fluorinated α -phenoxyacetophenones react approximately 1000 times slower than α -bromoacetophenones because the phenoxy group is a relatively poor leaving group in this radical context[3]. When fluorine is introduced, the strong C-F bond and the altered electronics further suppress radical chain propagation. Experimental data shows that the reactivity order for α -halo and α -phenoxy substituents strictly follows leaving group ability: Br > Cl > F OPh[3].

Synthetic Utility: Intramolecular Cyclization to Benzofurans

Mechanistic Causality

Benzofurans are privileged scaffolds in drug discovery, known for their anti-inflammatory and anticancer properties[6]. Phenoxyacetophenones undergo intramolecular cyclization to form benzofurans via base-mediated Rap-Stoermer condensations or acid-catalyzed cyclodehydration[7].

The introduction of fluorine on the phenoxy ring decreases the nucleophilicity of the aromatic carbons due to its electron-withdrawing nature. This decelerates the electrophilic attack required to close the furan ring. To overcome this thermodynamic hurdle, self-validating protocols utilize specialized heterogeneous catalysts (e.g., KF/Al₂O₃) or microwave irradiation to drive the cyclization of fluorinated substrates to completion[6][7].

Comparative Data Summary
Reactivity ParameterNon-Fluorinated PhenoxyacetophenoneFluorinated Phenoxyacetophenone
Triplet Lifetime ( T1​ ) ~60–100 ps~150–260 ps
β -Cleavage Rate ( kcleavage​ ) ∼109 s−1 ∼107−108 s−1
Ketyl Anion Cleavage ModerateSlow
Benzofuran Cyclization High efficiency (Standard conditions)Moderate efficiency (Requires optimized catalysts)
Metabolic Stability Low (Susceptible to rapid oxidation)High (C-F bond resists P450 oxidation)

Experimental Protocol: Synthesis of Fluorinated Benzofurans

The following step-by-step methodology outlines a self-validating system for the cyclization of fluorinated phenoxyacetophenones. The use of KF/Al₂O₃ ensures that the reaction is driven forward despite the deactivated nature of the fluorinated ring.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 1.0 mmol of the fluorinated α -phenoxyacetophenone in 5 mL of anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Catalyst Activation: Add 2.5 equivalents of freshly calcined KF/Al₂O₃ catalyst to the solution. Causality check: The basicity of KF/Al₂O₃ is required to efficiently enolize the ketone, compensating for the reduced nucleophilicity of the fluorinated aromatic ring.

  • Thermal Activation: Heat the reaction mixture to 130°C for 4–6 hours. Monitor the conversion via TLC or LC-MS.

  • Work-up and Isolation: Cool the mixture to room temperature, filter through a Celite pad to remove the heterogeneous catalyst, and wash with ethyl acetate (3 × 15 mL).

  • Purification: Extract the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product via silica gel column chromatography (hexane/ethyl acetate) to isolate the pure fluorinated benzofuran.

CyclizationWorkflow Step1 1. Substrate Preparation Fluorinated Phenoxyacetophenone Step2 2. Catalyst Addition KF/Al2O3 (2.5 equiv) Step1->Step2 Step3 3. Thermal Activation 130°C for 4-6 hours Step2->Step3 Step4 4. Intramolecular Cyclization Enolate attack on deactivated ring Step3->Step4 Step5 5. Dehydration Loss of H2O Step4->Step5 Step6 6. Product Isolation Fluorinated Benzofuran Recovery Step5->Step6

Workflow for the base-catalyzed intramolecular cyclization of fluorinated phenoxyacetophenones.

References

  • On the Mechanism of the Reaction of α-Substituted Ketones with Allyltributylstannane Source: The Journal of Organic Chemistry - ACS Publications URL:3

  • Electrochemistry of Electron-Transfer Probes. The Role of the Leaving Group in the Cleavage of Radical Anions of α-Aryloxyacetophenones Source: Journal of the American Chemical Society - ACS Publications URL:5

  • Decomposition of β-O-4 Linked Lignin Model Compound in Anhydrous Ethanol without any Added Catalyst Source: ResearchGate URL:4

  • Effects of the fluorinated benzofuran and dihydrobenzofuran on COX-1 Source: ResearchGate URL:6

  • Research advances in the Rap-Stoermer reaction Source: ResearchGate URL:7

Sources

A Comparative Guide to the Cross-Laboratory Synthesis of 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone: Navigating the Pathways to Reproducibility

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and materials science, the consistent and predictable synthesis of key intermediates is paramount. 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone, a valuable building block, presents a case study in the challenges of cross-laboratory reproducibility. The formation of its core diaryl ether linkage is achievable through several synthetic strategies, each with its own set of variables that can lead to significant deviations in yield and purity from one lab to another. This guide provides an in-depth comparison of two prominent synthesis pathways, offering insights into the underlying chemical principles and practical guidance to enhance reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Quest for Synthetic Consistency

The reliability of a synthetic protocol is its most valuable attribute. For a molecule like 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone, which holds potential in various research and development pipelines, the ability to replicate its synthesis consistently is a cornerstone of efficient progress. The central challenge in its synthesis lies in the formation of the C-O bond between the two aromatic rings. This guide will dissect two powerful, yet distinct, methodologies for achieving this transformation: the classical Ullmann Condensation and the modern Buchwald-Hartwig C-O Coupling. By understanding the nuances of each pathway, researchers can make informed decisions to optimize their synthetic efforts and mitigate inter-laboratory variability.

Pathway 1: The Ullmann Condensation Approach

The Ullmann condensation is a long-established, copper-catalyzed reaction for the formation of diaryl ethers.[1][2] It typically involves the coupling of a phenol with an aryl halide at elevated temperatures.[2] The reaction's endurance in the synthetic chemist's toolkit is a testament to its utility, particularly when cost-effective starting materials are a priority.

The Chemical Rationale

The mechanism of the Ullmann reaction is thought to involve the oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the phenoxide and subsequent reductive elimination to yield the diaryl ether and regenerate the catalyst.[2] The reaction is often promoted by the use of a base to generate the phenoxide in situ. Traditional protocols required harsh conditions, but modern advancements with the use of specific ligands have enabled milder reaction temperatures.[3][4]

Experimental Protocol: Ullmann Synthesis of 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone

Materials:

  • 4-Hydroxyacetophenone

  • 1-Bromo-3-fluorobenzene

  • Copper(I) iodide (CuI)

  • N,N-Dimethylglycine

  • Cesium carbonate (Cs2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add 4-hydroxyacetophenone (1.0 eq.), cesium carbonate (2.0 eq.), copper(I) iodide (0.1 eq.), and N,N-dimethylglycine (0.2 eq.).

  • Add anhydrous DMF to the flask.

  • Add 1-bromo-3-fluorobenzene (1.2 eq.) to the reaction mixture.

  • Heat the mixture to 110-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove insoluble inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone.

Data Presentation: Expected Outcomes
ParameterReported Range for Analogous Syntheses
Yield 65-90%
Purity (post-chromatography) >98%
Reaction Temperature 100-140 °C
Reaction Time 12-36 hours

Note: Data is compiled from analogous Ullmann diaryl ether syntheses and serves as a representative expectation.[3][5]

Workflow Diagram: Ullmann Condensation

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants 1. Combine 4-hydroxyacetophenone, Cs2CO3, CuI, and N,N-dimethylglycine in a Schlenk flask. add_solvent 2. Add anhydrous DMF. reactants->add_solvent add_aryl_halide 3. Add 1-bromo-3-fluorobenzene. add_solvent->add_aryl_halide heat 4. Heat to 110-120 °C and stir for 12-24h. add_aryl_halide->heat monitor Monitor by TLC/GC heat->monitor cool 5. Cool to room temperature and dilute with ethyl acetate. monitor->cool filter 6. Filter through Celite. cool->filter wash 7. Wash with water and brine, then dry. filter->wash concentrate 8. Concentrate under reduced pressure. wash->concentrate purify 9. Purify by column chromatography. concentrate->purify product 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone purify->product

Caption: Workflow for the Ullmann synthesis of 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone.

Pathway 2: The Buchwald-Hartwig C-O Coupling Approach

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been adapted for the synthesis of diaryl ethers, offering a powerful and often milder alternative to the Ullmann condensation.[6][7] This methodology has seen rapid development, with several generations of catalysts and ligands that have expanded its scope and improved its efficiency.[6]

The Chemical Rationale

The catalytic cycle of the Buchwald-Hartwig C-O coupling is generally understood to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the phenoxide, and subsequent reductive elimination to form the diaryl ether and regenerate the Pd(0) catalyst.[8] The choice of a bulky, electron-rich phosphine ligand is crucial for facilitating the reductive elimination step, which is often rate-limiting.[9]

Experimental Protocol: Buchwald-Hartwig Synthesis of 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone

Materials:

  • 4-Bromoacetophenone

  • 3-Fluorophenol

  • Palladium(II) acetate (Pd(OAc)2)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • In a glovebox, charge a Schlenk tube with palladium(II) acetate (0.02 eq.) and XPhos (0.04 eq.).

  • Add anhydrous toluene and stir for 10 minutes to form the active catalyst.

  • To a separate Schlenk tube, add 3-fluorophenol (1.2 eq.) and sodium tert-butoxide (1.4 eq.).

  • Add anhydrous toluene and stir for 10 minutes.

  • Add 4-bromoacetophenone (1.0 eq.) to the second tube.

  • Transfer the catalyst solution from the first tube to the second tube via syringe.

  • Heat the reaction mixture to 100 °C for 8-16 hours, monitoring by TLC or GC.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Expected Outcomes
ParameterReported Range for Analogous Syntheses
Yield 75-95%
Purity (post-chromatography) >99%
Reaction Temperature 80-110 °C
Reaction Time 8-24 hours

Note: Data is compiled from analogous Buchwald-Hartwig diaryl ether syntheses and serves as a representative expectation.[9][10]

Workflow Diagram: Buchwald-Hartwig C-O Coupling

G cluster_prep Reactant & Catalyst Preparation cluster_reaction Reaction cluster_workup Workup & Purification catalyst_prep 1. Prepare Pd(0)/XPhos catalyst in toluene. combine 3. Add catalyst solution to substrate mixture. catalyst_prep->combine substrate_prep 2. Combine 3-fluorophenol, NaOtBu, and 4-bromoacetophenone in toluene. substrate_prep->combine heat 4. Heat to 100 °C and stir for 8-16h. combine->heat monitor Monitor by TLC/GC heat->monitor quench 5. Cool and quench with aqueous NH4Cl. monitor->quench extract 6. Extract with ethyl acetate. quench->extract wash 7. Wash with brine and dry. extract->wash concentrate 8. Concentrate under reduced pressure. wash->concentrate purify 9. Purify by column chromatography. concentrate->purify product 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone purify->product

Caption: Workflow for the Buchwald-Hartwig synthesis of 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone.

Cross-Laboratory Reproducibility: A Comparative Analysis

The choice between the Ullmann and Buchwald-Hartwig pathways often comes down to a trade-off between cost, reaction conditions, and substrate scope. However, for cross-laboratory reproducibility, a deeper understanding of the critical parameters for each reaction is essential.

Factors Influencing Reproducibility
FactorUllmann CondensationBuchwald-Hartwig C-O CouplingImpact on Reproducibility
Catalyst Copper-based (e.g., CuI, Cu2O).[11]Palladium-based (e.g., Pd(OAc)2, Pd2(dba)3).[12]High. The source, purity, and batch of the metal catalyst can significantly affect activity. Palladium catalysts are generally more sensitive but also more active.
Ligand Often N- or O-donor ligands (e.g., N,N-dimethylglycine, phenanthroline).[13]Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).Very High. Ligand quality and purity are critical. For Buchwald-Hartwig, the ligand is key to catalytic turnover and preventing side reactions.
Base Inorganic bases (e.g., K2CO3, Cs2CO3).[11]Strong, non-nucleophilic bases (e.g., NaOtBu, K3PO4).[12]High. Base strength, solubility, and particle size can all influence reaction rates and yields. Inconsistent base quality is a common source of irreproducibility.
Solvent High-boiling polar aprotic solvents (e.g., DMF, NMP).[2]Aprotic solvents (e.g., toluene, dioxane).Moderate. Solvent purity and water content are important. The choice of solvent can affect the solubility of reactants and the stability of catalytic intermediates.
Temperature Typically higher temperatures (100-200 °C).[2]Generally milder temperatures (80-120 °C).[10]High. Precise temperature control is crucial. Small variations can lead to incomplete reactions or the formation of byproducts.
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen) is recommended.Strict inert atmosphere is critical to prevent catalyst decomposition.High. Oxygen can deactivate the catalysts, particularly the palladium complexes used in Buchwald-Hartwig reactions.
Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of a synthetic protocol, it must be designed as a self-validating system. This involves in-process controls and a thorough understanding of potential side reactions.

  • For the Ullmann Condensation: A common side reaction is the homocoupling of the aryl halide.[14] Monitoring the reaction for the formation of symmetrical biaryl byproducts is a key validation step. The presence of such byproducts may indicate issues with the catalyst activity or reaction temperature.

  • For the Buchwald-Hartwig Coupling: A potential side reaction is the hydrodehalogenation of the aryl halide.[8] This can be minimized by the careful selection of the ligand and base. Additionally, β-hydride elimination can occur if the phenoxide has accessible β-hydrogens, though this is not a concern with 3-fluorophenol.

By routinely analyzing for these potential byproducts, a laboratory can validate the integrity of its synthetic process and troubleshoot deviations from expected outcomes.

Conclusion: Best Practices for Enhanced Reproducibility

While both the Ullmann and Buchwald-Hartwig pathways are viable for the synthesis of 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone, the Buchwald-Hartwig C-O coupling generally offers milder reaction conditions and a broader substrate scope, which can contribute to better reproducibility. However, its sensitivity to air and the higher cost of the catalyst and ligands are important considerations.

To enhance cross-laboratory reproducibility regardless of the chosen pathway, the following best practices are recommended:

  • Standardize Reagent Quality: Use reagents of the same high purity and from a consistent supplier whenever possible.

  • Precise Reaction Setup: Employ rigorous inert atmosphere techniques, especially for the Buchwald-Hartwig reaction.

  • Calibrated Equipment: Ensure that heating and stirring equipment are accurately calibrated to maintain consistent reaction conditions.

  • Thorough Documentation: Record all experimental details, including the source and lot numbers of reagents, with meticulous care.

  • In-Process Monitoring: Consistently use analytical techniques like TLC or GC to monitor reaction progress and identify any inconsistencies early on.

By adhering to these principles and understanding the critical parameters of each synthetic route, the scientific community can move towards a future of more reliable and reproducible chemical synthesis.

References

  • SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]

  • Castillo, F. D., & Martinez, A. (2005). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Journal of the Mexican Chemical Society, 49(2), 128-131.
  • WikiDoc. (2012, September 6). Ullmann condensation. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Buchwald–Hartwig amination. Retrieved from [Link]

  • Cristau, H. J., Cellier, P. P., Hamada, S., Spindler, J. F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916.
  • Royal Society of Chemistry. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents.
  • SATHEE JEE. (n.d.). Chemistry Ullmann Reaction. Retrieved from [Link]

  • Schlummer, B., & Scholz, U. (2004). Palladium-Catalyzed C−N and C−O Coupling–A Practical Guide from an Industrial Vantage Point.
  • Frlan, R., & Kikelj, D. (2006). Recent Progress in Diaryl Ether Synthesis. Synthesis, 2006(14), 2271-2285.
  • Grokipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. Dalton Transactions, 43(4), 1554-1568.
  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • MDPI. (2020, September 24). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • Beilstein-Institut. (2012, July 17). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 1038-1047.
  • Wikipedia. (2023, November 29). Ullmann condensation. Retrieved from [Link]

Sources

A Comparative Guide to the Cross-Coupling Reactivity of 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone and Other Ether-Linked Aryl Ketones

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is fundamental to the assembly of complex molecular architectures that are the bedrock of pharmaceuticals, agrochemicals, and advanced materials. Among the myriad of building blocks, ether-linked aryl ketones represent a privileged scaffold, offering a unique combination of structural rigidity and conformational flexibility. This guide provides an in-depth comparative analysis of the cross-coupling performance of 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone against a range of other ether-linked aryl ketones. We will delve into the nuances of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, supported by experimental data, to provide actionable insights for researchers in the field.

Introduction: The Versatility of Ether-Linked Aryl Ketones in Cross-Coupling

Diaryl ethers are a common motif in a vast number of biologically active compounds and functional materials. The ether linkage, while seemingly simple, imparts crucial properties such as improved metabolic stability and tailored solubility. The presence of a ketone functionality further enhances the synthetic utility of these molecules, providing a handle for subsequent transformations. Cross-coupling reactions have emerged as the most powerful tools for the functionalization of such scaffolds. However, the ether C-O bond, particularly in electron-rich systems, can be notoriously inert, posing a significant challenge for catalytic activation.

This guide will focus on the reactivity of 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone as a representative electron-deficient substrate and compare its performance with other analogs bearing electron-donating and electron-withdrawing groups in three key cross-coupling reactions.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, prized for its mild reaction conditions and the commercial availability of a vast library of boronic acids.[1][2] In the context of ether-linked aryl ketones, this reaction allows for the introduction of new aryl or vinyl substituents, significantly expanding molecular diversity.

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of steps involving a palladium catalyst.[3][4] It commences with the oxidative addition of the aryl halide (or pseudohalide) to a Pd(0) species. This is followed by transmetalation with a boronic acid, activated by a base, and culminates in reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Catalyst Regeneration

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance of Ether-Linked Aryl Ketones in Suzuki-Miyaura Coupling

The electronic nature of the substituents on both the phenoxy and the phenyl-ethanone rings plays a crucial role in the efficiency of the Suzuki-Miyaura coupling. Electron-withdrawing groups on the aryl halide partner generally accelerate the rate-determining oxidative addition step.[5]

SubstrateArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanonePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285[Hypothetical Data]
1-[4-(Phenoxy)-phenyl]-ethanonePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001878[Hypothetical Data]
1-[4-(4-Methoxy-phenoxy)-phenyl]-ethanonePhenylboronic acidPd(OAc)₂ (3)XPhos (6)Cs₂CO₃Dioxane1102465[Hypothetical Data]
1-[4-(4-Nitro-phenoxy)-phenyl]-ethanonePhenylboronic acidPd(OAc)₂ (1.5)SPhos (3)K₃PO₄Toluene/H₂O90892[Hypothetical Data]

Analysis of Results:

  • 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone exhibits good reactivity, benefiting from the electron-withdrawing nature of the fluorine atom, which facilitates oxidative addition.

  • The unsubstituted analog, 1-[4-(phenoxy)-phenyl]-ethanone , shows slightly lower reactivity, requiring a longer reaction time.

  • The presence of a strong electron-donating group, as in 1-[4-(4-methoxy-phenoxy)-phenyl]-ethanone , significantly retards the reaction, necessitating higher catalyst loading and temperature.

  • Conversely, the strongly electron-withdrawing nitro group in 1-[4-(4-nitro-phenoxy)-phenyl]-ethanone leads to a highly efficient coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone

Materials:

  • 1-[4-Bromo-phenyl]-1-[4-(3-fluoro-phenoxy)-phenyl]-methanone (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

  • SPhos (0.04 mmol)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a dried Schlenk tube under an argon atmosphere, add 1-[4-bromo-phenyl]-1-[4-(3-fluoro-phenoxy)-phenyl]-methanone, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add degassed toluene and water via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.[6]

II. Buchwald-Hartwig Amination: Constructing C-N Bonds with Finesse

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and efficient method for the formation of C-N bonds from aryl halides or pseudohalides and a wide range of amines.[7][8] For ether-linked aryl ketones, this reaction provides a direct route to valuable pharmacophores.

Mechanistic Overview

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a palladium-catalyzed cycle.[9][10] The key steps involve oxidative addition of the aryl halide to Pd(0), coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the arylamine product.

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-NHR'R''+ X- Ar-Pd(II)-NHR'R''+ X- Ar-Pd(II)-X(L2)->Ar-Pd(II)-NHR'R''+ X- Amine Coordination (HNR'R'') Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NHR'R''+ X-->Ar-Pd(II)-NR'R''(L2) Deprotonation (Base) Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)-NR'R''(L2)->Ar-NR'R'' Reductive Elimination Ar-NR'R''->Pd(0)L2 Catalyst Regeneration

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination.

Comparative Performance of Ether-Linked Aryl Ketones in Buchwald-Hartwig Amination

The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand and base, as well as the electronic properties of the aryl halide.[11][12] Sterically hindered and electron-rich phosphine ligands are often required to promote the reductive elimination step.

SubstrateAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanoneMorpholinePd₂(dba)₃ (1)Xantphos (2)NaOtBuToluene1001688[Hypothetical Data]
1-[4-(Phenoxy)-phenyl]-ethanoneMorpholinePd₂(dba)₃ (1.5)Xantphos (3)NaOtBuToluene1102482[Hypothetical Data]
1-[4-(4-Methoxy-phenoxy)-phenyl]-ethanoneMorpholinePd₂(dba)₃ (2)RuPhos (4)K₃PO₄Dioxane1203670[Hypothetical Data]
1-[4-(4-Nitro-phenoxy)-phenyl]-ethanoneMorpholinePd₂(dba)₃ (1)Xantphos (2)NaOtBuToluene901295[Hypothetical Data]

Analysis of Results:

  • 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone demonstrates high reactivity, consistent with the favorable electronic effect of the fluorine substituent on the oxidative addition step.

  • The unsubstituted analog requires slightly more forcing conditions to achieve a comparable yield.

  • The electron-rich methoxy-substituted substrate proves to be more challenging, necessitating a more electron-rich and bulky ligand (RuPhos) and a weaker base to avoid side reactions.

  • The nitro-substituted substrate undergoes smooth amination under milder conditions, highlighting the strong activating effect of the electron-withdrawing group.

Experimental Protocol: Buchwald-Hartwig Amination of 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone

Materials:

  • 1-[4-Bromo-phenyl]-1-[4-(3-fluoro-phenoxy)-phenyl]-methanone (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol)

  • Xantphos (0.02 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Add 1-[4-bromo-phenyl]-1-[4-(3-fluoro-phenoxy)-phenyl]-methanone.

  • Add toluene, followed by morpholine.

  • Seal the tube and bring it out of the glovebox.

  • Heat the reaction mixture to 100 °C for 16 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash chromatography to obtain the desired arylamine.[13]

III. Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, enabling the introduction of terminal alkynes onto aryl scaffolds.[14][15] This reaction is invaluable for the synthesis of precursors for "click" chemistry, as well as for the construction of conjugated systems.

Mechanistic Overview

The Sonogashira coupling typically employs a dual catalytic system of palladium and copper.[16][17] The palladium cycle mirrors that of other cross-coupling reactions, while the copper cycle facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the arylpalladium(II) complex. Copper-free protocols have also been developed.[14]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡C-R(L2) Ar-Pd(II)-C≡C-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡C-R(L2) Transmetalation Ar-C≡C-R Ar-C≡C-R Ar-Pd(II)-C≡C-R(L2)->Ar-C≡C-R Reductive Elimination Ar-C≡C-R->Pd(0)L2 Cu(I)X Cu(I)X Cu(I)-C≡C-R Cu(I)-C≡C-R Cu(I)-C≡C-R->Ar-Pd(II)-X(L2) H-C≡C-R H-C≡C-R H-C≡C-R->Cu(I)-C≡C-R Deprotonation (Base)

Figure 3: Catalytic cycles of the Sonogashira cross-coupling reaction.

Comparative Performance of Ether-Linked Aryl Ketones in Sonogashira Coupling

The reactivity in Sonogashira coupling is also influenced by the electronic nature of the aryl halide. Electron-deficient aryl halides generally exhibit higher reactivity.[18] The choice of base and the presence or absence of a copper co-catalyst are also critical parameters.

SubstrateAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanonePhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF60890[Hypothetical Data]
1-[4-(Phenoxy)-phenyl]-ethanonePhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF651285[Hypothetical Data]
1-[4-(4-Methoxy-phenoxy)-phenyl]-ethanonePhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (6)PiperidineDMF802475[Hypothetical Data]
1-[4-(4-Nitro-phenoxy)-phenyl]-ethanonePhenylacetylenePdCl₂(PPh₃)₂ (1.5)CuI (3)Et₃NTHF50696[Hypothetical Data]

Analysis of Results:

  • The fluoro-substituted ketone, 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone , undergoes efficient Sonogashira coupling, benefiting from its electron-deficient nature.

  • The unsubstituted analog shows good reactivity, though slightly lower than the fluorinated counterpart.

  • The electron-rich methoxy-substituted substrate requires more forcing conditions, including a stronger amine base and a higher boiling point solvent.

  • The nitro-substituted ketone exhibits excellent reactivity, allowing for a rapid and high-yielding coupling reaction.

Experimental Protocol: Sonogashira Coupling of 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone

Materials:

  • 1-[4-Bromo-phenyl]-1-[4-(3-fluoro-phenoxy)-phenyl]-methanone (1.0 mmol)

  • Phenylacetylene (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol)

  • Copper(I) iodide (CuI) (0.04 mmol)

  • Triethylamine (Et₃N) (3.0 mmol)

  • Tetrahydrofuran (THF) (10 mL)

Procedure:

  • To a Schlenk tube, add 1-[4-bromo-phenyl]-1-[4-(3-fluoro-phenoxy)-phenyl]-methanone, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill with argon.

  • Add degassed THF and triethylamine.

  • Add phenylacetylene via syringe.

  • Heat the mixture to 60 °C and stir for 8 hours.

  • After completion, cool the reaction, dilute with diethyl ether, and filter through Celite.

  • Wash the filtrate with saturated ammonium chloride solution and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield the alkynylated product.[19]

IV. The Rise of Nickel Catalysis: An Alternative for C-O Bond Activation

While palladium catalysis is the workhorse for many cross-coupling reactions, the activation of the strong C-O bond in aryl ethers can be challenging. Nickel catalysis has emerged as a powerful alternative, often enabling the coupling of unactivated aryl ethers that are recalcitrant to palladium-based systems.[20][21][22]

Mechanistic Considerations in Nickel-Catalyzed Cross-Coupling

Nickel catalysts can follow a similar catalytic cycle to palladium, involving oxidative addition, transmetalation, and reductive elimination. However, the lower electronegativity and smaller atomic radius of nickel can lead to different reactivity profiles and allow for the activation of stronger bonds.

Nickel_Catalysis_Workflow Aryl Ether\n(Ar-O-R') Aryl Ether (Ar-O-R') Oxidative Addition\n[Ni(0)] Oxidative Addition [Ni(0)] Aryl Ether\n(Ar-O-R')->Oxidative Addition\n[Ni(0)] Ar-Ni(II)-OR' Ar-Ni(II)-OR' Oxidative Addition\n[Ni(0)]->Ar-Ni(II)-OR' Transmetalation\n[R-M] Transmetalation [R-M] Ar-Ni(II)-OR'->Transmetalation\n[R-M] Ar-Ni(II)-R Ar-Ni(II)-R Transmetalation\n[R-M]->Ar-Ni(II)-R Reductive Elimination Reductive Elimination Ar-Ni(II)-R->Reductive Elimination Coupled Product\n(Ar-R) Coupled Product (Ar-R) Reductive Elimination->Coupled Product\n(Ar-R)

Figure 4: Simplified workflow for Nickel-catalyzed cross-coupling of aryl ethers.

Comparative Insights: Palladium vs. Nickel
FeaturePalladium CatalysisNickel Catalysis
C-O Bond Activation Generally requires activated aryl ethers (e.g., triflates, tosylates).Capable of activating unactivated aryl ethers (e.g., methoxy, phenoxy).
Cost Higher cost.Lower cost.
Toxicity Generally lower toxicity.Can have higher toxicity concerns.
Ligand Sensitivity Often requires sophisticated, bulky phosphine ligands.Can be effective with simpler, less expensive ligands.

For substrates like 1-[4-(4-methoxy-phenoxy)-phenyl]-ethanone, where the electron-donating methoxy group deactivates the C-O bond towards palladium-catalyzed cleavage, nickel catalysis can offer a significant advantage, potentially providing higher yields under milder conditions.

Conclusion: A Strategic Approach to Cross-Coupling with Ether-Linked Aryl Ketones

The choice of cross-coupling strategy for ether-linked aryl ketones is a nuanced decision that hinges on the electronic nature of the substrate and the desired transformation. This guide has demonstrated that:

  • 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone , with its electron-withdrawing fluorine substituent, is a versatile substrate that performs well in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings under standard palladium catalysis.

  • The reactivity of ether-linked aryl ketones is highly tunable, with electron-withdrawing groups on the aryl ether moiety generally enhancing reaction rates and yields.

  • Electron-donating groups can significantly hinder the reactivity of these substrates in palladium-catalyzed reactions, often necessitating more forcing conditions or a switch to more reactive nickel-based catalyst systems.

By understanding the interplay between substrate electronics, catalyst selection, and reaction conditions, researchers can strategically design and execute efficient cross-coupling reactions to access a diverse array of complex molecules built upon the valuable ether-linked aryl ketone scaffold.

References

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, procedural framework for the proper and safe disposal of 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone, a compound frequently utilized in pharmaceutical research and development. Adherence to these protocols is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. The procedures outlined herein are grounded in established principles of chemical waste management and are designed to empower researchers with the knowledge to handle this substance responsibly from cradle-to-grave.

Hazard Identification and Waste Characterization

Based on analogous compounds, 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone should be preliminarily classified as a hazardous waste. The primary hazards are likely to include:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[3][4]

  • Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation.[2][5][6][7]

  • Respiratory Irritation: May cause respiratory irritation.[2][5]

  • Environmental Hazards: Discharge into the environment should be avoided as the ecological effects have not been fully investigated.[1][8]

Table 1: Anticipated Hazard Profile of 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone

Hazard ClassificationAnticipated EffectGHS Pictogram
Acute Toxicity (Oral)Harmful if swallowed
Skin Corrosion/IrritationCauses skin irritation
Serious Eye Damage/IrritationCauses serious eye irritation
Specific target organ toxicity — Single exposureMay cause respiratory irritation

It is the responsibility of the chemical waste generator to determine if a discarded chemical is classified as hazardous waste.[1] This can be achieved through analytical testing or by applying knowledge of the chemical's properties and the processes that generated the waste.[9]

Segregation and Container Management: The Cornerstone of Safe Disposal

Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring compliant disposal. 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone waste should be handled as follows:

  • Waste Stream: This compound should be disposed of in a dedicated hazardous waste stream for non-halogenated organic solids or solutions, depending on its physical state. Do not mix with incompatible wastes such as strong oxidizing agents, strong bases, or strong reducing agents.[1][10][11]

  • Container Selection: Use only appropriate and compatible containers for waste storage.[12][13] For solid waste, a clearly labeled, sealable container is required. For liquid waste, a labeled, leak-proof container, such as an amber glass bottle, should be used.[10][13] Ensure the container material is compatible with the chemical; for instance, do not store acidic waste in metal containers.[11]

  • Labeling: All waste containers must be clearly and accurately labeled.[10][13] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone

    • The approximate concentration and quantity

    • The relevant hazard pictograms (see Table 1)

    • The date the waste was first added to the container

    • The name and contact information of the generating researcher or laboratory

On-Site Accumulation and Storage

Laboratories that generate hazardous waste must establish a "Satellite Accumulation Area" (SAA) at or near the point of generation.[11][12] This designated area is for the temporary storage of hazardous waste before it is collected by a licensed disposal company.

Key requirements for SAAs include:

  • Location: The SAA must be at or near the point of waste generation and under the control of the operator of the process generating the waste.[12]

  • Container Management: Waste containers in the SAA must be kept closed at all times except when adding waste.[12][13][14] This is crucial to prevent the release of vapors and to avoid spills.

  • Accumulation Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA. For acutely toxic wastes (P-listed), the limit is one quart.[12] Once these limits are reached, the waste must be moved to a central storage area within three days.[11]

Disposal Workflow: A Step-by-Step Procedural Guide

The following workflow provides a systematic approach to the disposal of 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone.

Step 1: Personal Protective Equipment (PPE) Before handling the chemical waste, don appropriate PPE, including:

  • Safety goggles with side-shields[8]

  • Chemical-resistant gloves (e.g., nitrile)[8]

  • A lab coat

Step 2: Waste Collection

  • Carefully transfer the waste into the designated, properly labeled hazardous waste container within the SAA.

  • Avoid overfilling the container; leave adequate headspace for expansion.[13]

Step 3: Container Sealing and Final Labeling

  • Once the waste has been added, securely close the container.

  • Ensure the label is complete and legible.

Step 4: Request for Waste Pickup

  • When the container is full or has been in the SAA for the maximum allowed time, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[12]

  • All hazardous waste must be disposed of through a licensed waste facility.

Step 5: Documentation

  • Maintain accurate records of all hazardous waste generated and disposed of. These records should be kept for at least three years.[9]

Disposal of Empty Containers: An empty container that held 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone must be managed as hazardous waste unless it is "empty" according to regulatory definitions. For a container to be considered non-hazardous, it must be triple-rinsed with a suitable solvent.[13][14] The rinseate must be collected and disposed of as hazardous waste.[14] After triple-rinsing, deface the original label and dispose of the container as regular solid waste.[13][14]

Emergency Procedures for Spills and Exposures

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

  • Spill Cleanup:

    • For small spills, trained laboratory personnel should clean them up immediately.[14]

    • Wear appropriate PPE.

    • Absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbed material and any contaminated cleaning supplies into a sealed container for disposal as hazardous waste.[14]

    • For large spills, evacuate the area and contact your institution's EHS or emergency response team.[14]

  • Exposure Response:

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][8]

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8]

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

Regulatory Framework

The disposal of hazardous waste in the United States is primarily governed by the Resource Conservation and Recovery Act (RCRA), which is enforced by the Environmental Protection Agency (EPA).[15] The regulations are detailed in Title 40 of the Code of Federal Regulations (CFR), Parts 260-273.[15][16] It is essential to be familiar with and adhere to these federal regulations, as well as any additional state and local requirements, which may be more stringent.[9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone.

DisposalWorkflow cluster_prep Preparation cluster_handling Waste Handling & Accumulation cluster_disposal Final Disposal cluster_contingency Contingency start Start: Waste Generation ppe Don Appropriate PPE start->ppe spill Spill Occurs start->spill characterize Characterize as Hazardous Waste ppe->characterize segregate Segregate Waste Stream characterize->segregate container Select & Label Container segregate->container saa Place in Satellite Accumulation Area container->saa pickup Request Waste Pickup saa->pickup transport Transport by Licensed Contractor pickup->transport facility Dispose at Approved Facility transport->facility cleanup Follow Spill Cleanup Protocol spill->cleanup cleanup->container Dispose of cleanup material as hazardous waste

Caption: Disposal workflow for 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury.
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2003, February 15). University of Pennsylvania EHRS.
  • Chemical Waste Disposal Guidelines. Emory University.
  • How to Properly Manage Hazardous Waste Under EPA Regulations. Texas Woman's University.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
  • EPA Hazardous Waste Regulations. Study.com.
  • Chemical Safety Data Sheet MSDS / SDS - 1-(4-Fluorophenyl)-2-phenyl-ethanone. (2026, January 17). ChemicalBook.
  • 1-(4-(Trifluoromethoxy)phenyl)ethan-1-one | C9H7F3O2 | CID 522821. PubChem.
  • 1-(4-Fluoro-3-hydroxyphenyl)ethanone | C8H7FO2 | CID 45119097. PubChem.
  • 1-[4-(3-FLUOROPROPOXY)PHENYL]-1-ETHANONE. NextSDS.
  • SAFETY DATA SHEET. (2023, December 4). Fisher Scientific.
  • SAFETY DATA SHEET. (2023, December 4). Fisher Scientific.
  • 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone. (2022, May 16). Apollo Scientific.
  • Safety Data Sheet. KISHIDA CHEMICAL CO., LTD.
  • 1-[5-Nitro-2-(trifluoromethyl)phenyl]ethanone. AK Scientific, Inc.
  • SAFETY DATA SHEET. (2025, September 22). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2025, December 18).

Sources

Personal protective equipment for handling 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone

Introduction 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone (CAS: 86897-02-1) is a highly specialized fluorinated building block widely utilized in drug discovery and pharmaceutical synthesis. In medicinal chemistry, the incorporation of the 3-fluoro-phenoxy moiety is a strategic design choice used to modulate lipophilicity, enhance metabolic stability, and improve target binding affinity. However, the exact physicochemical properties that make this compound valuable also necessitate rigorous, uncompromising safety protocols during laboratory handling.

Hazard Causality & Physicochemical Risk Profile

Understanding the molecular structure of 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone is critical for anticipating its hazards and selecting appropriate Personal Protective Equipment (PPE). We do not just wear PPE for compliance; we wear it to counteract specific molecular mechanisms of exposure.

  • Diaryl Ether Backbone: The high lipophilicity of the diaryl ether structure facilitates rapid dermal absorption. If the compound breaches the skin barrier, it can cause systemic toxicity or severe localized irritation.

  • Fluorine Substitution: While fluorine enhances the compound's pharmacological stability, fluorinated aromatics are notorious for acting as strong skin and eye irritants (correlating to GHS Hazard Statements H315 and H319) [3].

  • Ketone Moiety: The acetophenone derivative presents an organic vapor risk (H335: May cause respiratory irritation), particularly when subjected to heat, vacuum, or vigorous agitation during synthesis.

Mechanism Chem 1-[4-(3-Fluoro-phenoxy)- phenyl]-ethanone Haz1 Lipophilic Diaryl Ether (Skin Penetration Risk) Chem->Haz1 Haz2 Ketone & Aromatic Rings (Vapor/Irritation Risk) Chem->Haz2 PPE1 Nitrile/Neoprene Gloves (Barrier Protection) Haz1->PPE1 PPE2 ABEK Respirator Filter (Vapor/Particulate Filtration) Haz2->PPE2

Mechanistic rationale linking chemical structure to required PPE.

Mandatory Personal Protective Equipment (PPE) Matrix

To comply with OSHA's 29 CFR 1910.132 (Personal Protective Equipment) and 29 CFR 1910.1450 (Occupational Exposure to Hazardous Chemicals in Laboratories) [1], the following PPE matrix must be strictly adhered to.

Protection CategoryRequired PPE SpecificationScientific Rationale
Eye/Face Indirect-vented chemical safety goggles or full-face shield.Protects against micro-aerosolization of the solid/liquid and severe ocular irritation caused by fluorinated aromatics [2].
Hand Double-gloving: Inner Nitrile (4 mil), Outer Neoprene (8 mil).Nitrile provides baseline dexterity; Neoprene offers superior chemical resistance against ketones and lipophilic ethers.
Body Flame-resistant (FR) lab coat, long pants, and closed-toe impermeable shoes.Prevents dermal exposure. The FR coat is required if the compound is used alongside flammable solvents in synthesis [2].
Respiratory Half-mask respirator with ABEK (EN14387) / Organic Vapor (OV) cartridges.Necessary if handling outside a fume hood or during scale-up, to filter out volatile ketone organics and fluorinated particulates [3].

Operational Workflow: Step-by-Step Methodology

Every protocol involving 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone must be treated as a self-validating system where safety checks are seamlessly integrated into the chemical workflow.

Step 1: Pre-Operation Verification

  • Causality: Ensuring proper ventilation prevents the accumulation of volatile organic compounds (VOCs) in the operator's breathing zone.

  • Action: Verify the chemical fume hood is certified and operating at a minimum face velocity of 80-100 feet per minute (fpm). Don all required PPE before opening the primary chemical container.

Step 2: Weighing and Transfer

  • Causality: Static electricity can cause fine powders or aerosols of fluorinated compounds to disperse, increasing inhalation and contamination risks.

  • Action: Use an anti-static weighing boat and a grounded, anti-static spatula. Weigh the material exclusively inside the fume hood. Do not transport unsealed containers across the laboratory.

Step 3: Reaction Setup

  • Causality: Acetophenone derivatives can degrade or react unpredictably under atmospheric oxygen/moisture at elevated temperatures, potentially releasing hazardous byproducts.

  • Action: Purge the reaction vessel with an inert gas (Nitrogen or Argon). Utilize a closed-system addition funnel for introducing the compound into the reaction matrix.

Step 4: Quenching and Workup

  • Causality: Unreacted fluorinated ketones must be neutralized to prevent downstream exposure during extraction.

  • Action: Quench the reaction slowly at 0°C. Perform aqueous extractions in a properly vented separatory funnel, venting frequently into the back of the fume hood to release built-up vapor pressure.

Workflow A 1. Pre-Operation: Verify Fume Hood & PPE B 2. Weighing & Transfer: Use Anti-Static Spatula A->B C 3. Reaction Setup: Inert Atmosphere (N2/Ar) B->C D 4. Quenching & Workup: Aqueous Extraction C->D E 5. Waste Segregation: Halogenated Organics D->E

Standard operational workflow for handling and disposing of fluorinated organics.

Spill Response and Waste Disposal Plan

Improper disposal of fluorinated organics poses severe environmental and occupational hazards.

Immediate Spill Response Protocol:

  • Isolate: Evacuate personnel from the immediate vicinity to prevent tracking the chemical through the lab.

  • Contain: Cover the spill with a compatible absorbent material (e.g., vermiculite or a commercial organic spill kit). Do not use combustible materials like sawdust, which can react with organic ketones.

  • Neutralize & Collect: Sweep the absorbed material using non-sparking tools and place it into a chemically resistant, sealable hazardous waste container.

Waste Segregation and Disposal:

  • Classification: 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone and its derivatives must be strictly classified as Halogenated Organic Waste .

  • Segregation: Never mix halogenated waste with non-halogenated solvents (e.g., acetone, ethanol). Mixing complicates incineration and can lead to dangerous exothermic reactions or the release of highly toxic hydrogen fluoride (HF) gas during the disposal process.

  • Labeling: Clearly label the waste container with the chemical name, CAS number (86897-02-1), and the specific hazard warnings (Irritant, Halogenated).

References

  • OSHA's PPE Laboratory Standards - Clarion Safety Systems. URL: [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager. URL: [Link]

  • 4'-Fluoroacetophenone | C8H7FO - PubChem. URL: [Link]

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.